molecular formula C14H21NO2 B047031 tert-butyl (3S)-3-amino-4-phenylbutanoate CAS No. 120686-17-1

tert-butyl (3S)-3-amino-4-phenylbutanoate

Cat. No.: B047031
CAS No.: 120686-17-1
M. Wt: 235.32 g/mol
InChI Key: ZIJHIHDFXCNFAA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-amino-4-phenylbutanoate is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHIHDFXCNFAA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120686-17-1
Record name 1,1-Dimethylethyl (βS)-β-aminobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120686-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate: A Key Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (3S)-3-amino-4-phenylbutanoate is a chiral β-amino ester of significant interest in the pharmaceutical industry. Its unique structural features, combining a bulky tert-butyl ester protecting group with a stereochemically defined β-amino acid backbone, make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this versatile building block, offering insights for its effective utilization in drug discovery and development.

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their derivatives are crucial components in a wide array of biologically active molecules, including natural products, peptides, and pharmaceuticals.[1] The stereochemistry of these building blocks is often critical for their biological function, influencing their binding affinity to target receptors and enzymes.[2] this compound, with its defined (S)-configuration, serves as a key precursor for introducing the β-amino-4-phenylbutanoate moiety into drug candidates, a structural motif present in several therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁NO₂[3][4]
Molar Mass 235.32 g/mol [4][5]
Appearance White to slightly yellow low melting solid[4][6]
Melting Point 30-31 °C[5]
Storage Condition 2-8°C[4]
CAS Number 120686-17-1[3][6]

Solubility: While quantitative solubility data is not extensively published, it is sparingly soluble in chloroform, DMSO, and methanol.[7] Its nonpolar tert-butyl and phenyl groups suggest better solubility in a range of organic solvents such as ethyl acetate, dichloromethane, and diethyl ether.

Synthesis and Purification

The synthesis of this compound typically starts from the corresponding β-amino acid, (3S)-3-amino-4-phenylbutanoic acid. The key transformation is the esterification of the carboxylic acid with a tert-butyl group.

G cluster_0 Synthesis of this compound start (3S)-3-amino-4-phenylbutanoic acid product This compound start->product Esterification reagents tert-butanol, Acid Catalyst (e.g., H₂SO₄) or Isobutylene, Acid Catalyst reagents->product

Figure 1: General synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative procedure based on established methods for the tert-butylation of carboxylic acids.

Materials:

  • (3S)-3-amino-4-phenylbutanoic acid

  • tert-Butanol (excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend (3S)-3-amino-4-phenylbutanoic acid (1 equivalent) in dichloromethane.

  • Add a large excess of tert-butanol (e.g., 10 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of this compound.

Spectroscopic Data

While a complete set of publicly available spectra for this specific compound is limited, the expected spectral characteristics can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Phenyl group protons: Multiplet in the range of δ 7.20-7.40 ppm.

  • CH-NH₂ proton: Multiplet around δ 3.5-3.8 ppm.

  • CH₂-Ph protons: Two diastereotopic protons appearing as a multiplet or two distinct signals around δ 2.8-3.0 ppm.

  • CH₂-COO protons: Two diastereotopic protons appearing as a multiplet or two distinct signals around δ 2.4-2.6 ppm.

  • tert-Butyl protons: A sharp singlet at approximately δ 1.45 ppm, integrating to 9 protons.

  • NH₂ protons: A broad singlet which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl carbon (C=O): Expected in the range of δ 170-175 ppm.

  • Phenyl carbons: Multiple signals in the aromatic region (δ 125-140 ppm).

  • Quaternary carbon of tert-butyl group: Expected around δ 80-82 ppm.

  • CH-NH₂ carbon: Expected around δ 50-55 ppm.

  • CH₂-Ph carbon: Expected around δ 40-45 ppm.

  • CH₂-COO carbon: Expected around δ 35-40 ppm.

  • Methyl carbons of tert-butyl group: A single peak around δ 28 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): A supplier's specification confirms that the infrared spectrum conforms to the structure.[6][8][9][10] Key expected vibrational frequencies include:

  • N-H stretching (amine): A broad absorption in the region of 3300-3400 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

  • C=O stretching (ester): A strong absorption band around 1730 cm⁻¹.

  • C-N stretching: In the fingerprint region.

  • C-O stretching (ester): In the fingerprint region.

Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 235.32. Common fragmentation patterns for tert-butyl esters include the loss of the tert-butyl group (C₄H₉, 57 amu) or isobutylene (C₄H₈, 56 amu).

Reactivity and Stability

The reactivity of this compound is primarily governed by the amino group and the tert-butyl ester functionality.

  • Amino Group Reactivity: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

  • tert-Butyl Ester Stability: The tert-butyl ester is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. This stability is crucial in multi-step syntheses where other functional groups need to be manipulated without affecting the carboxylic acid moiety.

  • Deprotection: The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. This orthogonality to many other protecting groups is a key advantage in complex synthetic strategies.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals. Its stereodefined structure is incorporated into the final API to ensure the desired pharmacological activity.

Intermediate in the Synthesis of HIV Protease Inhibitors

Chiral β-amino acid derivatives are key components in the structure of many HIV protease inhibitors.[11][12][13] These inhibitors are designed to mimic the transition state of the viral protease's natural substrate, thereby blocking its activity and inhibiting viral replication. The (3S)-3-amino-4-phenylbutanoate moiety can be found in the backbone of several potent HIV protease inhibitors.

G cluster_1 Role in HIV Protease Inhibitor Synthesis start tert-butyl (3S)-3-amino- 4-phenylbutanoate process Multi-step Synthesis start->process Chiral Building Block end HIV Protease Inhibitor API process->end

Figure 2: Conceptual workflow illustrating the use of this compound in the synthesis of HIV protease inhibitors.

While specific, publicly available synthetic routes for commercial drugs directly starting from this exact ester are proprietary, its structural motif is a well-established pharmacophore in this therapeutic class.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is a corrosive material that causes severe skin burns and eye damage.[2]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is 2-8°C.[4]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. In case of skin contact, wash off immediately with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and do NOT induce vomiting; seek immediate medical attention.[2]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its well-defined stereochemistry, coupled with the robust yet readily cleavable tert-butyl ester protecting group, provides synthetic chemists with a powerful tool for the construction of APIs, particularly in the field of antiviral drug discovery. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as outlined in this guide, is paramount for its successful application in research and development.

References

  • (EP1156999B1) Method for the preparation of a chiral-beta-amino ester.
  • Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis. (URL not available)
  • The synthesis of novel HIV-protease inhibitors. PubMed. ([Link])

  • Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. ([Link])

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. ([Link])

  • Syntheses of FDA Approved HIV Protease Inhibitors. PMC - PubMed Central. ([Link])

  • Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol... ResearchGate. ([Link])

  • The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms as potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals. PMC. ([Link])

  • 13C NMR Chemical Shifts. Oregon State University. ([Link])

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. ([Link])

  • This compound | C14H21NO2 | CID 1501868. PubChem. ([Link])

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. ([Link])

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. ([Link])

  • A Novel Substrate-Based HIV-1 Protease Inhibitor Drug Resistance Mechanism. (URL not available)
  • Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC - PubMed Central. ([Link])

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. NIH. ([Link])

  • FT-IR spectrum of tert-butyl... ResearchGate. ([Link])

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC - NIH. ([Link])

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. ([Link])

  • (CN113004227A) Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
  • This compound, 97%. Fisher Scientific. ([Link])

  • Figure S20. 13 C-NMR of tert-butyl... ResearchGate. ([Link])

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. ([Link])

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. ([Link])

  • Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. (URL not available)
  • This compound, 97%. Labware E-shop. ([Link])

  • Buy this compound from Chongqing Chemdad. (URL not available)
  • This compound. ChemBK. ([Link])

  • How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. ([Link])

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. ([Link])

  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. ([Link])

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. ([Link])

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. ([Link])

  • tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate 97%, Thermo Scientific 100 mg. (URL not available)

Sources

An In-Depth Technical Guide to the Synthesis of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-amino-4-phenylbutanoic acid, also known as L-β-Homophenylalanine, and its derivatives are crucial chiral building blocks in the synthesis of a variety of pharmaceuticals and biologically active molecules. The tert-butyl ester of this compound, in particular, serves as a key intermediate due to the protective nature of the tert-butyl group, which can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the synthetic strategies for obtaining (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester, detailing the underlying principles, experimental protocols, and characterization of the final product.

The stereochemistry at the C3 position is critical for the biological activity of many target molecules, making enantioselective synthesis a key focus of research in this area. This guide will explore various approaches to achieve high enantiopurity, including methods starting from chiral precursors and employing asymmetric catalysis.

Synthetic Strategies

The synthesis of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester can be approached through several strategic disconnections. The primary challenge lies in the stereoselective introduction of the amino group at the β-position. The main strategies that will be discussed are:

  • Arndt-Eistert Homologation of N-Protected L-Phenylalanine: This classical chain extension method provides a reliable route to the desired β-amino acid scaffold.

  • Asymmetric Mannich Reaction: This powerful C-C bond-forming reaction allows for the direct and enantioselective introduction of an amino group precursor.

  • Enzymatic Kinetic Resolution: Biocatalytic methods offer a green and highly selective approach to resolving racemic mixtures of β-amino acids or their precursors.

This guide will focus on a common and practical approach involving the homologation of N-Boc-L-phenylalanine, followed by esterification.

Experimental Protocols

Part 1: Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid

This section details the synthesis of the key intermediate, (S)-3-(Boc-amino)-4-phenylbutyric acid, starting from the readily available amino acid L-phenylalanine.

Step 1.1: N-Boc Protection of L-Phenylalanine

The first step involves the protection of the amino group of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is crucial for preventing unwanted side reactions in subsequent steps.

  • Reaction Scheme:

  • Detailed Protocol:

    • To a well-stirred solution of L-phenylalanine (16.5 g, 100 mmol) in a mixture of dioxane (100 mL) and water (50 mL), add triethylamine (21 mL, 150 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (24.0 g, 110 mmol) in dioxane (50 mL) dropwise over a period of 1 hour, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)2O.

    • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.

  • Typical Yield: 90-95%

Step 1.2: Arndt-Eistert Homologation

This two-step sequence extends the carbon chain of N-Boc-L-phenylalanine by one methylene group.

  • Reaction Scheme:

  • Detailed Protocol:

    • Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (26.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) at 0 °C, add thionyl chloride (11 mL, 150 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Diazomethane Reaction (Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions). Dissolve the crude acid chloride in anhydrous diethyl ether (150 mL) and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Wolff Rearrangement: To the diazoketone solution at 0 °C, add a suspension of silver oxide (Ag2O) (2.3 g, 10 mmol) in water (50 mL). Stir the reaction mixture vigorously at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the silver catalyst.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL).

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield (S)-3-(Boc-amino)-4-phenylbutyric acid as a white solid.[1][2][3]

  • Typical Yield: 70-80% over two steps.

Part 2: Synthesis of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

Step 2.1: Tert-butyl Esterification

The final step is the esterification of the carboxylic acid with tert-butanol.

  • Reaction Scheme:

  • Detailed Protocol:

    • To a solution of (S)-3-(Boc-amino)-4-phenylbutyric acid (27.9 g, 100 mmol) in dichloromethane (DCM) (200 mL), add tert-butanol (14.8 g, 200 mmol) and 4-(dimethylamino)pyridine (DMAP) (1.22 g, 10 mmol).

    • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol) portion-wise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

    • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (S)-3-(Boc-amino)-4-phenylbutanoate as a colorless oil.

  • Typical Yield: 80-90%

Step 2.2: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

  • Reaction Scheme:

  • Detailed Protocol:

    • Dissolve tert-butyl (S)-3-(Boc-amino)-4-phenylbutanoate (33.5 g, 100 mmol) in dichloromethane (100 mL).

    • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (30 mL) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in diethyl ether and precipitate the product by adding a saturated solution of HCl in diethyl ether.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester hydrochloride as a white solid. To obtain the free amine, the hydrochloride salt can be neutralized with a mild base.[4][5][6]

  • Typical Yield: >95%

Data Presentation

Table 1: Summary of Reagents for the Synthesis of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

StepReagentMolar Equiv.Purpose
1.1L-Phenylalanine1.0Starting Material
Di-tert-butyl dicarbonate1.1Boc Protecting Agent
Triethylamine1.5Base
1.2N-Boc-L-phenylalanine1.0Starting Material
Thionyl chloride1.5Acid Chloride Formation
DiazomethaneExcessHomologation
Silver oxide0.1Wolff Rearrangement Catalyst
2.1(S)-3-(Boc-amino)-4-phenylbutyric acid1.0Starting Material
tert-Butanol2.0Esterification Agent
DCC1.1Coupling Agent
DMAP0.1Catalyst
2.2tert-Butyl (S)-3-(Boc-amino)-4-phenylbutanoate1.0Starting Material
Trifluoroacetic acidExcessDeprotecting Agent

Table 2: Physicochemical Properties of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

PropertyValue
Molecular FormulaC14H21NO2[7]
Molar Mass235.32 g/mol [7]
AppearanceLow Melting Solid[7]
ColorWhite or slightly yellow[7]
Storage Condition2-8°C[7]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid cluster_1 Part 2: Synthesis of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester A L-Phenylalanine B N-Boc-L-phenylalanine A->B (Boc)2O, Et3N C N-Boc-L-phenylalanine acid chloride B->C SOCl2 D Diazoketone Intermediate C->D CH2N2 E (S)-3-(Boc-amino)-4-phenylbutyric acid D->E Ag2O, H2O (Wolff Rearrangement) F tert-Butyl (S)-3-(Boc-amino)-4-phenylbutanoate E->F tert-Butanol, DCC, DMAP G (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester F->G TFA

Caption: Synthetic pathway for (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

  • (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 3.55 (m, 1H, CH-N), 2.85 (dd, 1H, J=13.6, 5.2 Hz, CH₂-Ph), 2.70 (dd, 1H, J=13.6, 8.8 Hz, CH₂-Ph), 2.40 (d, 2H, J=6.8 Hz, CH₂-CO), 1.70 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 139.0, 129.5, 128.6, 126.5, 80.8, 50.2, 43.5, 42.8, 28.2.

    • Mass Spectrometry (ESI+): m/z 236.16 [M+H]⁺.

    • Optical Rotation: Specific rotation values should be measured and compared with literature data to confirm enantiomeric purity.

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester. The described protocol, starting from L-phenylalanine, offers a practical approach for obtaining this valuable chiral building block in good yield and high purity. The provided experimental details, along with the characterization data, should serve as a valuable resource for researchers in academic and industrial settings. Careful execution of the described steps, particularly the handling of hazardous reagents like diazomethane, is essential for a successful synthesis.

References

  • ChemBK. Tert-Butyl (3S)-3-Amino-4-Phenylbutanoate - Physico-chemical Properties. Available from: [Link]

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid. Available from: [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Available from: [Link]

  • BuyersGuideChem. tert-Butyl-(3S)-3-amino-4-phenylbutanoate. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Chemsrc. 3-Amino-4-phenylbutanoic acid. Available from: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

  • Dalhousie University. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Available from: [Link]

  • PubChem. (S)-3-(Boc-amino)-4-phenylbutyric acid. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available from: [Link]

  • PubChem. N-{(3s)-3-[(Tert-Butoxycarbonyl)amino]-4-Phenylbutyl}-L-Phenylalanyl-L-Alpha-Glutamyl-L-Phenylalaninamide. Available from: [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available from: [Link]

Sources

An In-depth Technical Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3S)-3-amino-4-phenylbutanoate (CAS No. 120686-17-1), a critical chiral building block in modern pharmaceutical synthesis. We will move beyond basic data to explore the causality behind its synthesis, the logic of its application, and the necessary rigor of its analysis. This document is structured to provide researchers, chemists, and drug development professionals with actionable insights, detailing not just the "how" but the "why" of key methodologies. The discussion encompasses stereoselective synthesis, applications as a key starting material in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, and robust analytical protocols for quality control.

Introduction: The Strategic Importance of a Chiral β-Amino Ester

This compound is a non-proteinogenic β-amino acid ester. Its value in medicinal chemistry is derived from the precise three-dimensional arrangement of its functional groups: a stereodefined amine, a bulky tert-butyl ester, and a phenyl group. This specific (S)-configuration is fundamental to its role as a precursor for creating highly selective and potent active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

The compound's structure combines a chiral backbone with a sterically demanding tert-butyl ester group, which serves a dual purpose: it protects the carboxylic acid during intermediate synthetic steps and can influence the solubility and crystalline nature of the molecule.

PropertyValueReference(s)
CAS Number 120686-17-1[1][2][3]
Molecular Formula C₁₄H₂₁NO₂[1][4]
Molecular Weight 235.32 g/mol [5]
IUPAC Name This compound[2]
Appearance White to light yellow low-melting solid[3]
SMILES CC(C)(C)OC(=O)CCC1=CC=CC=C1[4]
InChI Key ZIJHIHDFXCNFAA-GFCCVEGCSA-O[2]
Significance in Medicinal Chemistry

The primary application of this molecule is as a key intermediate in the synthesis of Sitagliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[6][7] The (S)-amino group is essential for the final drug's ability to bind to the active site of the DPP-4 enzyme with high affinity and selectivity. The choice of this specific building block is a strategic one, designed to streamline the synthesis of a complex chiral drug molecule by introducing the required stereocenter early and efficiently.

Synthesis and Chiral Control: The Gateway to Enantiopurity

The synthesis of this compound is a challenge in stereoselective chemistry. The goal is not merely to form the molecule, but to produce the (S)-enantiomer with exceptionally high enantiomeric excess (e.e.), as the (R)-enantiomer is an undesired impurity in the final API. The most sophisticated and industrially relevant methods rely on asymmetric catalysis.

Core Strategy: Asymmetric Hydrogenation

The most elegant and scalable approach is the asymmetric hydrogenation of a prochiral enamine precursor. This method was famously developed by Merck for the second-generation, "green" synthesis of Sitagliptin.[7][8] The causality behind this choice is compelling: it is a highly atom-economical reaction that generates the desired stereocenter in a single, catalytic step, avoiding the waste associated with classical resolution or stoichiometric chiral auxiliaries.

The general workflow involves the synthesis of a β-keto ester, its conversion to an enamine, and the key asymmetric hydrogenation step.

Asymmetric_Hydrogenation_Workflow cluster_main Synthetic Pathway A Prochiral β-Keto Ester (e.g., tert-butyl 3-oxo-4-phenylbutanoate) B Enamine Formation (with NH₃ or equivalent) A->B Condensation C Asymmetric Hydrogenation (H₂, Chiral Catalyst) B->C Hydrogenation D Target Molecule (this compound) C->D High e.e.

Caption: Workflow for Asymmetric Synthesis.

Detailed Experimental Protocol: Rh/(t)Bu JOSIPHOS Catalyzed Hydrogenation

This protocol is based on the principles of highly efficient rhodium-catalyzed asymmetric hydrogenations.[7][8] The choice of the chiral ligand, in this case a Josiphos-type ferrocenyl diphosphine, is critical. These ligands form a rigid chiral environment around the rhodium center, forcing the hydrogen to add to one face of the enamine substrate preferentially, thereby inducing high enantioselectivity.

Materials:

  • tert-butyl 3-amino-4-phenyl-2-butenoate (enamine precursor)

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • (R,S)-t-Bu-Josiphos (Chiral Ligand)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor

Step-by-Step Procedure:

  • Catalyst Preparation (in situ): In an inert atmosphere glovebox, charge a pressure reactor with [Rh(COD)₂]BF₄ (0.0015 mol eq) and (R,S)-t-Bu-Josiphos (0.0016 mol eq). Add degassed methanol to dissolve the components and stir for 30 minutes to form the active catalyst complex. The slight excess of ligand ensures full coordination to the metal center.

  • Substrate Addition: Prepare a solution of the enamine precursor (1.0 mol eq) in degassed methanol and add it to the reactor via cannula. The use of degassed solvent is crucial to prevent oxidation and deactivation of the catalyst.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-20 bar).

  • Reaction: Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 40-50 °C). The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing them by HPLC.

  • Work-up: Once the reaction is complete (typically >99% conversion), cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

  • Isolation: Concentrate the methanol solution under reduced pressure. The resulting crude product can be used directly or purified further by crystallization or chromatography if required. A typical yield for this step is >95% with an enantiomeric excess of >99%.

Application in Drug Development: The Synthesis of Sitagliptin

The primary role of this compound is as a direct precursor to the β-amino acid core of Sitagliptin.[6][7][9]

The Amide Coupling Step

The free amine of the title compound is coupled with the heterocyclic component of Sitagliptin, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][10]triazolo[4,3-a]pyrazine hydrochloride. This is a standard amide bond formation, often facilitated by coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) after the tert-butyl ester is hydrolyzed to the corresponding carboxylic acid.[11] However, in more advanced syntheses, the free amine is directly used.

Sitagliptin_Synthesis A This compound (Our Key Intermediate) C Amide Bond Formation (Coupling Reaction) A->C B 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine B->C D Sitagliptin (Final API) C->D Final Deprotection (if necessary)

Caption: Integration into Sitagliptin Synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and stereochemical integrity of this compound is paramount. A multi-pronged analytical approach is required.

Purity and Identity Confirmation

Standard techniques are used to confirm the chemical structure and assess the level of any process-related impurities.

TechniquePurposeTypical Observations
¹H and ¹³C NMR Structural ConfirmationConfirms the presence of all expected protons and carbons (phenyl, alkyl chain, t-butyl group) and their connectivity.[12][13]
Mass Spectrometry Molecular Weight VerificationProvides the molecular ion peak corresponding to the compound's mass.[12]
HPLC-UV/DAD Chemical PurityA reverse-phase HPLC method is used to separate the main compound from starting materials, by-products, or degradants. Purity is assessed by peak area percentage.[14]
Infrared (IR) Spec. Functional Group IDShows characteristic absorptions for N-H (amine), C=O (ester), and aromatic C-H bonds.[3]
Critical Test: Enantiomeric Purity Analysis

The most critical quality attribute is the enantiomeric purity. This is almost exclusively determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Principle: The two enantiomers, (S) and (R), are separated on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for this class of compounds.[15][16] The enantiomers interact differently with the chiral environment of the column, leading to different retention times.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALCEL® OD-H or CHIRALPAK® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5). A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape and prevent tailing.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers:

    • e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

  • System Suitability: Before analysis, a sample of the racemic compound should be injected to confirm the separation and identify the peak elution order.

QC_Workflow cluster_qc Analytical Quality Control Workflow Start Batch Sample Purity Purity Check (RP-HPLC) Start->Purity Structure Structural ID (NMR, MS) Start->Structure Chiral Enantiomeric Purity (Chiral HPLC) Purity->Chiral If Purity > 99% Structure->Chiral Release Batch Release Chiral->Release If e.e. > 99.5%

Caption: Quality Control and Release Workflow.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous nature.

  • Hazard Identification: The compound is classified as causing severe skin burns and serious eye damage.[17] Always consult the latest Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the efficient, green, and stereoselective synthesis of important pharmaceuticals. A deep understanding of its synthesis, particularly through asymmetric catalysis, and the rigorous application of analytical controls are fundamental to its successful application in drug development. The methodologies outlined in this guide represent field-proven best practices that ensure the highest standards of quality and chemical integrity, paving the way for the successful production of life-saving medicines.

References

  • BuyersGuideChem. tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2.

  • PubChem. This compound | C14H21NO2 | CID 1501868.

  • Fisher Scientific. This compound, 97%.

  • Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. SSRG International Journal of Applied Chemistry, 8(2), 7-11.

  • Thermo Fisher Scientific. This compound, 97% 100 mg.

  • MySkinRecipes. (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride.

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537.

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

  • Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 737466.

  • Chiral Technologies. Amino Acid Database - HPLC.

  • Alcover, N., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(23), 5558.

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.

  • Yoshida, Y., et al. (2024). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 20, 366-372.

  • Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.

  • Fluorochem. (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride.

  • ResearchGate. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.

  • Google Patents. US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.

  • ResearchGate. (PDF) Synthesis of Sitagliptin.

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-267.

  • Xu, H. C., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280.

  • CymitQuimica. (R)-tert-Butyl 3-amino-4-phenylbutanoate.

  • Wang, C., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1432.

  • ResearchGate. (PDF) ChemInform Abstract: The Asymmetric Synthesis of Sitagliptin.

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

  • Fisher Scientific. This compound, 97% Safety and Handling.

  • Google Patents. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.

  • Jurczak, J., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(1), 195.

  • ResearchGate. Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl....

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

Sources

physical and chemical properties of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (3S)-3-amino-4-phenylbutanoate, a chiral building block of significant interest in pharmaceutical synthesis. As a derivative of β-phenylalanine, this compound serves as a valuable intermediate in the development of various therapeutic agents. This document is intended to be a resource for researchers and professionals in drug discovery and development, offering detailed information on its characteristics, handling, and analysis. The synthesis of technical data with practical insights aims to facilitate its effective utilization in research and manufacturing.

Compound Identification and General Properties

This compound is a chiral β-amino acid ester. The presence of a bulky tert-butyl ester group and a stereocenter at the C3 position are key structural features that influence its reactivity and application in asymmetric synthesis.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁NO₂[1]
Molar Mass 235.32 g/mol [1]
CAS Number 120686-17-1[2][3]
IUPAC Name This compound[4]
Synonyms (S)-3-Amino-4-phenylbutanoic acid tert-butyl ester, Benzenebutanoic acid, β-amino-, 1,1-dimethylethyl ester, (βS)-[4]
Appearance White to light yellow low melting solid[1][2]
Storage Conditions 2-8°C, in a cool, dark, and dry place.[1]

Molecular Structure:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Dissolve sample in appropriate solvent Inject Inject sample into GC Prep->Inject Separate Separation on capillary column Inject->Separate Detect FID Detection Separate->Detect Analyze Integrate peaks and calculate purity Detect->Analyze HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Prep Dissolve sample in mobile phase Inject Inject sample into HPLC Prep->Inject Separate Enantiomeric separation on chiral column Inject->Separate Detect UV Detection Separate->Detect Analyze Determine peak areas and calculate enantiomeric excess Detect->Analyze

Sources

tert-butyl (3S)-3-amino-4-phenylbutanoate structural information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (3S)-3-amino-4-phenylbutanoate

Executive Summary: This document provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers and professionals in drug development. This guide details the molecule's structural and physicochemical properties, the critical role of its stereochemistry, a validated synthesis protocol, and its applications in the synthesis of complex pharmaceutical agents. By integrating established data with expert analysis of its expected spectral characteristics, this whitepaper serves as an essential resource for the effective utilization of this versatile intermediate.

Introduction

This compound is a valuable chiral synthon in modern medicinal chemistry. As a derivative of β-phenylalanine, it incorporates two key structural motifs: a stereodefined amino group at the β-position and a bulky tert-butyl ester. This combination makes it a crucial intermediate in the asymmetric synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1] The defined (S)-stereochemistry is paramount, as biological targets often exhibit high stereoselectivity, where only one enantiomer provides the desired therapeutic effect while the other may be inactive or contribute to off-target effects. This guide offers a senior scientist's perspective on the core technical information required to handle, synthesize, and apply this compound effectively.

Structural and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in synthesis. All planning for reactions, purification, and storage is predicated on this data.

Chemical Structure and Identifiers

The structure features a phenyl group attached to a butane chain, with a primary amine at the chiral C3 position (S-configuration) and a tert-butyl ester at the C1 position.

Caption: Chemical structure highlighting key functional moieties.

Physicochemical Data

The quantitative properties of the molecule are summarized below. The low melting point indicates it may exist as a waxy solid or oil at room temperature, and its recommended storage at 2-8°C is crucial for maintaining its stability and purity.[2]

PropertyValueSource(s)
CAS Number 120686-17-1[3]
Molecular Formula C₁₄H₂₁NO₂[3]
Molecular Weight 235.32 g/mol [2]
IUPAC Name This compound[4]
Appearance White to light yellow low melting solid[2][4]
Purity Typically ≥97%[5]
Storage 2-8°C[2]
SMILES CC(C)(C)OC(=O)CCC1=CC=CC=C1[4]
InChI Key ZIJHIHDFXCNFAA-LBPRGKRZSA-N[4]

The Significance of (3S)-Stereochemistry

In drug development, stereochemistry is not a trivial detail; it is a critical determinant of biological activity. The interaction of a drug molecule with its protein target (e.g., an enzyme or receptor) is a three-dimensional event. The (3S) configuration of this compound ensures that the amine and phenyl groups are oriented in a specific spatial arrangement. This pre-defined geometry is essential when it is incorporated into a larger molecule, as it dictates the final conformation of the API and its ability to bind with high affinity and specificity to its target. Using a single, pure enantiomer like the (3S) version minimizes the risk of introducing diastereomeric impurities into the final drug substance, which are often difficult to separate and can have different pharmacological or toxicological profiles.

Synthesis and Purification Protocol

The synthesis of this chiral ester is most efficiently achieved by starting with the corresponding chiral amino acid, protecting the amine, performing the esterification, and then selectively deprotecting. This strategy preserves the critical stereocenter.

Synthetic Workflow Diagram

Synthesis_Workflow start (S)-3-Amino-4-phenylbutanoic acid (Starting Material) step1 Step 1: N-Protection (Boc Anhydride, Base) start->step1 intermediate1 N-Boc-(S)-3-amino-4-phenylbutanoic acid step1->intermediate1 step2 Step 2: Esterification (tert-Butanol, DCC/DMAP or BF3·OEt2) intermediate1->step2 intermediate2 N-Boc-tert-butyl (3S)-3-amino-4-phenylbutanoate step2->intermediate2 step3 Step 3: Deprotection (Trifluoroacetic Acid or HCl in Dioxane) intermediate2->step3 purification Purification (Aqueous workup, Extraction, Chromatography) step3->purification product This compound (Final Product) purification->product

Caption: A validated three-step synthetic pathway from the parent amino acid.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection

  • Suspend (S)-3-amino-4-phenylbutanoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water.[6]

  • Add sodium hydroxide (1.1 eq) to achieve a clear solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise while maintaining the temperature below 35°C.

  • Stir the mixture overnight at room temperature.

  • Perform an aqueous workup: extract with pentane to remove unreacted Boc₂O, then acidify the aqueous layer with a cold solution of potassium hydrogen sulfate to a pH of 2-3.[6]

  • Extract the N-Boc protected acid with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.

Step 2: tert-Butyl Esterification Rationale: Direct esterification with tert-butanol is challenging. A robust method involves using a catalyst like boron trifluoride etherate, which facilitates the reaction with isobutylene (generated in situ or added).[7][8]

  • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Cool the solution to -15°C in an appropriate bath.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂, catalytic) followed by an excess of liquid isobutylene.[8]

  • Allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction carefully by adding cold 2N ammonium hydroxide.

  • Extract the product into an organic solvent, wash with brine, dry over magnesium sulfate, and concentrate to yield the crude protected ester.

Step 3: N-Boc Deprotection

  • Dissolve the crude N-Boc protected ester in a minimal amount of dichloromethane or dioxane.

  • Add an excess of a strong acid, typically 4M HCl in dioxane or neat trifluoroacetic acid (TFA), at 0°C.

  • Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the final product into ethyl acetate.

  • Dry the organic layer, concentrate, and purify by flash column chromatography on silica gel to obtain the final product with high purity (≥97%).

Analytical Characterization (Expected Profile)

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.1-7.3 (m, 5H, Ar-H), δ ~3.5-3.7 (m, 1H, CH-N), δ ~2.7-2.9 (m, 2H, CH₂-Ph), δ ~2.4-2.6 (m, 2H, CH₂-CO), δ ~1.5-2.0 (br s, 2H, NH₂), δ ~1.4 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~172 (C=O), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~126 (Ar-CH), δ ~81 (O-C(CH₃)₃), δ ~50 (CH-N), δ ~44 (CH₂-Ph), δ ~42 (CH₂-CO), δ ~28 (C(CH₃)₃)
FT-IR (thin film, cm⁻¹)3300-3400 (N-H stretch, primary amine), 3020-3080 (Ar C-H stretch), 2850-2980 (Aliphatic C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch, ester)
Mass Spec. (ESI+)Expected [M+H]⁺ at m/z = 236.16. Key fragment at m/z = 180.13 from loss of tert-butene (-56 Da).

Applications in Chiral Drug Synthesis

This compound serves as a key "synthon," or synthetic building block. Its primary amine provides a nucleophilic handle for amide bond formation or reductive amination, while the tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected in a later step under acidic conditions without affecting other sensitive functional groups.

This structural motif is found in various therapeutic classes. For instance, β-amino acids are core components of numerous protease inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[9][10] The synthesis of the DPP-4 inhibitor Sitagliptin, for example, relies on a chiral β-amino acid intermediate with a similar substitution pattern.[11][12]

A This compound (Our Building Block) D Amide Coupling (EDC, HOBt, etc.) A->D E Reductive Amination (NaBH(OAc)3, etc.) A->E B R-COOH (Peptide fragment or other synthetic partner) B->D C Heterocycle-X (e.g., for reductive amination) C->E F Intermediate Amide D->F G Intermediate Amine E->G H Final Deprotection (TFA or HCl) F->H G->H I API Core Structure H->I

Caption: Role as a versatile intermediate in API synthesis pathways.

Safety and Handling

As a primary amine and a chemical intermediate, proper handling is essential. Safety data sheets (SDS) indicate that the compound can cause severe skin burns and serious eye damage.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse the mouth but do not induce vomiting.[13]

Conclusion

This compound is a high-value chiral intermediate whose utility is firmly established in the field of pharmaceutical development. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the construction of complex, enantiomerically pure drug candidates. Understanding its physicochemical properties, synthetic routes, and analytical profile is key to leveraging this molecule to its full potential in the research and development pipeline. This guide provides the foundational knowledge and expert insights necessary for its successful application.

References

  • Autech Industry Co.,Limited. (n.d.). This compound, 97% Purity, Pharmaceutical Intermediate. Retrieved from [Link]

  • Chen, C. H., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 29(1), 235. Available at: [Link]

  • BuyersGuideChem. (n.d.). tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2. Retrieved from [Link]

  • Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 82, 199. Available at: [Link]

  • Lundrigan, T., Tassone, J. P., & Stradiotto, M. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. (Referenced via ResearchGate). Available at: [Link]

  • Dolitzky, B. Z., et al. (2009). Preparation of sitagliptin intermediate. Google Patents. (WO2009064476A1).
  • Xuancheng Menovo Pharmaceutical Co ltd. (2021). Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate. Google Patents. (CN113149991A).
  • Vohra, R. (2012). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Synthetic Communications, 42(18), 2684-2689. (Referenced via ResearchGate). Available at: [Link]

  • Sakakibara, S., & Fujino, M. (1976). Process for t-butylating hydroxy- or thiol-substituted amino acids. Google Patents. (US3932489A).
  • Keller, O., et al. (1988). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. Organic Syntheses, 63, 160. Available at: [Link]

Sources

The Pivotal Role of the (3S)-3-Amino-4-Phenylbutanoate Scaffold in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of β-Amino Acid Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both stereochemical precision and potent biological activity is paramount. Among these, β-amino acid derivatives have garnered significant attention for their ability to mimic peptide backbones and interact with biological targets with high specificity. This technical guide delves into the synthesis, biological activities, and therapeutic applications of a particularly influential chiral building block: tert-butyl (3S)-3-amino-4-phenylbutanoate and its derivatives. This scaffold has proven to be a cornerstone in the development of novel therapeutics, most notably in the realm of cardiovascular disease. We will explore the causality behind its selection in drug design, detail the experimental validation of its biological activity, and provide insights into its application in the synthesis of next-generation pharmaceuticals.

Core Scaffold: Synthesis and Stereochemical Considerations

The synthetic accessibility and chiral purity of the this compound scaffold are fundamental to its utility. The presence of the tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during subsequent synthetic modifications of the amino group. The (3S) stereochemistry is crucial for the specific interactions with the active sites of its biological targets.

A common synthetic approach to this scaffold and its derivatives involves the asymmetric reduction of a corresponding β-keto ester or the conjugate addition of a nitrogen nucleophile to a cinnamate derivative. The choice of synthetic route is often dictated by the desired scale and the specific substitutions on the phenyl ring or the amino group.

Biological Activity I: Neprilysin Inhibition and the Advent of Sacubitril

A landmark application of the this compound scaffold is in the synthesis of Sacubitril, a potent neprilysin inhibitor.[1][2][3] Neprilysin is a neutral endopeptidase that degrades a number of vasoactive peptides, including natriuretic peptides, which are crucial for regulating blood pressure and cardiovascular homeostasis. Inhibition of neprilysin leads to an increase in the levels of these beneficial peptides, offering a therapeutic strategy for conditions like heart failure.

The synthesis of Sacubitril utilizes the (2R,4S)-4-amino-5-([1,1′-biphenyl]-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, a derivative of the core scaffold.[2] The (3S)-amino-4-phenylbutanoate portion of the molecule is critical for orienting the biphenyl moiety into a key binding pocket of the neprilysin active site, while the carboxylic acid (revealed after hydrolysis of the ester) interacts with the zinc ion essential for the enzyme's catalytic activity.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on Sacubitril and its analogs have underscored the importance of the stereochemistry at the 3-position of the butanoate backbone. The (S) configuration is essential for optimal fitting into the S1' subsite of the neprilysin active site. The phenyl group, often extended to a biphenyl system, occupies a large hydrophobic pocket, significantly contributing to the binding affinity. Modifications to the amino group, typically acylation, allow for the introduction of further interactions with the enzyme, enhancing potency and selectivity.

Experimental Workflow: Neprilysin Inhibition Assay

A standard protocol to determine the inhibitory activity of this compound derivatives against neprilysin is as follows:

  • Reagents and Materials:

    • Recombinant human neprilysin

    • Fluorogenic neprilysin substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)

    • Test compounds (derivatives of this compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

    • Add a fixed amount of recombinant human neprilysin to each well of the microplate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm). The rate of fluorescence increase is proportional to the neprilysin activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: Neprilysin Inhibition Assay Workflow

Neprilysin_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Incubation Incubate Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Prepare Neprilysin Solution Enzyme_Prep->Incubation Reaction Add Substrate & Initiate Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for determining the IC50 of test compounds against neprilysin.

Biological Activity II: Renin Inhibition and the Pursuit of Antihypertensives

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade. Consequently, renin inhibitors have been a major focus of antihypertensive drug development.[4][5]

The 3-amino-4-phenylbutanoate scaffold has also been explored in the design of renin inhibitors.[6] For instance, the structure of Aliskiren, the first orally active direct renin inhibitor, features a related γ-amino acid backbone.[7][8][9][10] While not a direct derivative, the principles of its design inform the potential of this compound derivatives in this area. The core structure can serve as a P2-P3 isostere, mimicking the peptide backbone of angiotensinogen, the natural substrate of renin.[6] The phenyl group can be positioned to interact with the S3 hydrophobic pocket of the renin active site.

Design Principles for Renin Inhibitors based on the 3-Amino-4-Phenylbutanoate Scaffold

To adapt the this compound scaffold for renin inhibition, the following design considerations are crucial:

  • P1' Moiety: The tert-butyl ester can be hydrolyzed and the resulting carboxylic acid can be coupled with a moiety that occupies the S1' pocket of the renin active site.

  • P2-P3 Mimicry: The 3-amino-4-phenylbutanoate core provides the P2-P3 backbone. The amino group can be acylated with groups that extend into the S2 and S4 pockets.

  • Transition-State Mimicry: A key feature of potent renin inhibitors is a non-cleavable transition-state analog of the scissile peptide bond. This is often achieved by incorporating a hydroxyl group at the position corresponding to the carbonyl of the peptide bond.

Diagram: Hypothetical Binding of a 3-Amino-4-Phenylbutanoate Derivative in the Renin Active Site

Renin_Binding cluster_renin Renin Active Site cluster_inhibitor Inhibitor S1 S1 Pocket S2 S2 Pocket S3 S3 Pocket S1_prime S1' Pocket Phenyl Phenyl Group Phenyl->S3 Hydrophobic Interaction Backbone Amino-Butanoate Backbone Backbone->S2 Backbone H-Bonds P1_prime_moiety P1' Moiety P1_prime_moiety->S1_prime Interaction Acyl_group Acyl Group Acyl_group->S1 Interaction

Caption: Conceptual model of a derivative binding to renin's active site pockets.

Future Directions and Broader Implications

The success of the this compound scaffold in cardiovascular drug discovery highlights the broader potential of β-amino acid derivatives in medicinal chemistry. Their ability to form stable secondary structures and present side chains in well-defined spatial orientations makes them attractive for targeting a wide range of biological molecules, including proteases, integrins, and other enzymes.[11][12] Future research will likely focus on:

  • Exploring Novel Phenyl Ring Substitutions: Introducing various substituents on the phenyl ring to probe interactions with different sub-pockets of target enzymes.

  • Diversifying Amino Group Modifications: Synthesizing a wider range of amides and other N-derivatives to optimize binding affinity and pharmacokinetic properties.

  • Application to Other Therapeutic Areas: Investigating the utility of this scaffold in developing inhibitors for other proteases implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Conclusion

The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its stereochemical integrity and synthetic versatility have enabled the development of groundbreaking therapeutics like Sacubitril. By understanding the principles of its interaction with biological targets such as neprilysin and renin, researchers can continue to leverage this privileged structure to design and synthesize the next generation of innovative medicines. This guide has provided a comprehensive overview of the biological activities of these derivatives, underpinned by experimental methodologies and structure-activity insights, to aid researchers and drug development professionals in their ongoing quest for novel and effective therapies.

References

  • Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. (URL not available)
  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • Structure-activity relationships of beta-amino acid-containing integrin antagonists. [Link]

  • WO2012052829A1 - Synthesis of aliskiren.
  • Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. [Link]

  • A New Synthetic Route Towards Aliskiren Intermediates. [Link]

  • WO2012021446A2 - Process for preparing aliskiren and its intermedi
  • Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. [Link]

  • Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. [Link]

  • CN112661671B - A kind of preparation method of sacubitril intermedi
  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]

  • NEW RENIN INHIBITORS CONTAINING PHENYLALANYLHISTIDYL-γ- AMINO ACID DERIVATIVES IN P3 - P1íPOSITION. [Link]

  • Renin inhibitors. [Link]

  • Renin Inhibitors. [Link]

  • Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. [Link]

  • Renin Inhibitors. [Link]

Sources

An In-depth Technical Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, often exhibit profoundly different pharmacological and toxicological profiles for each enantiomer.[1][2] This necessitates the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2] Chiral building blocks, foundational molecular fragments with inherent chirality, are indispensable tools in achieving this stereochemical precision.[3][] They serve as starting points for the efficient and stereoselective synthesis of complex drug molecules, minimizing the potential for off-target effects and enhancing therapeutic efficacy.[1][2]

Among the vast arsenal of chiral building blocks, β-amino acids and their derivatives have garnered significant attention due to their presence in numerous biologically active compounds. This guide focuses on a particularly valuable synthon: tert-butyl (3S)-3-amino-4-phenylbutanoate . Its unique structural features, including a stereodefined amine group at the β-position and a bulky tert-butyl ester, make it a highly sought-after intermediate in the synthesis of a variety of pharmaceuticals.

This document will provide a comprehensive technical overview of this compound, encompassing its synthesis, characterization, and critical applications, with a particular focus on its role in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a chiral building block is fundamental to its effective utilization in synthesis.

PropertyValue
Molecular Formula C14H21NO2[5][6]
Molecular Weight 235.32 g/mol [7]
Appearance White to light yellow low melting solid[8]
Melting Point 30-31 °C[9]
CAS Number 120686-17-1[5][8]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the adjacent methylene protons, and the nine equivalent protons of the tert-butyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Stereoselective Synthesis Strategies

The cornerstone of utilizing this compound lies in its enantiomerically pure synthesis. Several strategies have been developed to achieve the desired (S)-configuration with high stereoselectivity.

Asymmetric Hydrogenation of Prochiral Enamines

One of the most efficient and widely adopted methods for the synthesis of this chiral building block is the asymmetric hydrogenation of a prochiral enamine precursor. This approach is a key step in the industrial synthesis of sitagliptin.[10][11]

Workflow for Asymmetric Hydrogenation:

Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.

Causality in Experimental Choices:

  • Choice of Catalyst: The selection of the chiral catalyst is paramount for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine ligands, such as Josiphos derivatives, have proven to be highly effective.[10][11] The ligand's structure creates a chiral environment that directs the hydrogenation to one face of the enamine, leading to the preferential formation of the (S)-enantiomer.

  • Reaction Conditions: Hydrogen pressure and temperature are critical parameters that influence the reaction rate and selectivity. Optimization of these conditions is essential for maximizing both yield and enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamine

  • Enamine Formation: In a suitable reactor, tert-butyl 3-oxo-4-phenylbutanoate is reacted with an appropriate amine source in the presence of an acid catalyst to form the corresponding prochiral enamine. The reaction is typically driven to completion by the removal of water.

  • Hydrogenation: The enamine is dissolved in a suitable solvent (e.g., methanol) and charged into a high-pressure autoclave. The chiral rhodium catalyst is added under an inert atmosphere. The autoclave is then pressurized with hydrogen gas to the optimized pressure and heated to the desired temperature.

  • Monitoring and Work-up: The reaction is monitored for the consumption of the enamine. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated.

  • Purification: The crude product is then purified, typically by crystallization or chromatography, to yield enantiomerically pure this compound.

Other Synthetic Approaches

While asymmetric hydrogenation is a dominant method, other strategies for synthesizing β-amino acids can be adapted, including:

  • Resolution of Racemates: This classical approach involves the separation of a racemic mixture of tert-butyl 3-amino-4-phenylbutanoate using a chiral resolving agent, such as tartaric acid or mandelic acid derivatives.[12][13]

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids, as starting materials.[1][14] For instance, derivatives of aspartic acid can be manipulated to form the desired β-amino acid structure.[15]

  • Catalytic Asymmetric Mannich Reaction: The reaction of an enolate with a chiral imine can provide a stereoselective route to β-amino esters.[16][17]

Applications in Drug Development: The Case of Sitagliptin

The primary application of this compound is as a key intermediate in the synthesis of sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[10][11]

Logical Relationship in Sitagliptin Synthesis:

Caption: Key steps in the synthesis of Sitagliptin from this compound.

Detailed Workflow for Sitagliptin Synthesis:

  • Amide Coupling: The primary amine of this compound is coupled with the heterocyclic component, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][18]triazolo[4,3-a]pyrazine hydrochloride. This reaction is typically mediated by a coupling agent to form the amide bond.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions, such as with hydrochloric acid in a suitable solvent.[10] The tert-butyl ester is also cleaved during this step.

  • Salt Formation: The resulting sitagliptin free base is then typically converted to a pharmaceutically acceptable salt, such as the phosphate salt, for improved stability and bioavailability.

The use of the enantiomerically pure (3S) building block is critical, as the (3R) enantiomer of sitagliptin is significantly less active.

Conclusion: A Versatile and Indispensable Chiral Synthon

This compound stands as a testament to the importance of chiral building blocks in modern pharmaceutical synthesis. Its efficient and stereoselective preparation, particularly through asymmetric hydrogenation, has enabled the large-scale production of vital medicines like sitagliptin. As the demand for enantiomerically pure drugs continues to grow, the role of well-characterized and readily accessible chiral intermediates such as this will undoubtedly expand, paving the way for the development of safer and more effective therapeutics. The principles and methodologies discussed in this guide underscore the intricate science and engineering required to bring complex chiral molecules from the laboratory to the patient.

References

  • Liu, M., S. S. C. Wang, and J. R. P. Arnold. "Stereoselective synthesis of β-amino acids." Journal of the Chinese Chemical Society 50.3A (2003): 491-496. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. "The Role of Chiral Building Blocks in Pharmaceutical Synthesis." Ningbo Inno Pharmchem Co., Ltd., 2026. [Link]

  • Pollard, D. J., and C. J. Welch. "Synthesis of chiral building blocks for use in drug discovery." Current opinion in drug discovery & development 7.6 (2004): 854-864. [Link]

  • Zhang, W., et al. "Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution." ACS Catalysis 11.1 (2020): 253-259. [Link]

  • Lecinska, P., and J. D. C. Wassenaar. "Recent advances in the catalytic asymmetric synthesis of β-amino acids." Chemical Society Reviews 39.4 (2010): 1361-1374. [Link]

  • Organic Chemistry Portal. "β-Amino Acid synthesis by C-C coupling." Organic Chemistry Portal. [Link]

  • ResearchGate. "Stereoselective synthesis of β-amino acids." ResearchGate. [Link]

  • BuyersGuideChem. "tert-Butyl-(3S)-3-amino-4-phenylbutanoate." BuyersGuideChem. [Link]

  • PubChem. "this compound." PubChem. [Link]

  • MySkinRecipes. "(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride." MySkinRecipes. [Link]

  • Google Patents. "WO2009064476A1 - Preparation of sitagliptin intermediate.
  • Google Patents. "WO2010131025A1 - Sitagliptin synthesis.
  • Organic Syntheses. "SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES." Organic Syntheses. [Link]

  • Quick Company. "Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof." Quick Company. [Link]

  • Google Patents. "US20120108598A1 - Sitagliptin synthesis.
  • PubChem. "(S)-3-Amino-4-phenylbutanoic acid." PubChem. [Link]

  • MDPI. "Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate." MDPI. [Link]

  • ResearchGate. "(PDF) Synthesis of Sitagliptin." ResearchGate. [Link]

  • PubChem. "(3R)-3-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid." PubChem. [Link]

  • Google Patents. "CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
  • Google Patents. "US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.
  • Organic Syntheses. "L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-." Organic Syntheses. [Link]

  • PubChem. "4-Amino-3-phenylbutyric acid, (R)-." PubChem. [Link]

  • PubChem. "Methyl 3-oxo-4-phenylbutanoate." PubChem. [Link]

  • Chongqing Chemdad. "Buy this compound." Chongqing Chemdad. [Link]

Sources

The Ascendance of a Molecular Underdog: A Technical Guide to the Discovery and Synthesis of β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-amino acids, once relegated to the periphery of biochemical interest, have emerged as powerful tools in medicinal chemistry and materials science. Their unique structural properties, particularly their ability to form stable, predictable secondary structures in peptides (β-peptides) and their inherent resistance to proteolytic degradation, have made them highly sought-after building blocks for novel therapeutics and functional biomaterials.[1][2] This guide provides a comprehensive overview of the discovery and historical development of β-amino acids and their ester derivatives. It delves into the core synthetic strategies that have defined the field, offering a comparative analysis of seminal methods such as the Arndt-Eistert homologation, the Rodionov reaction, and various Mannich-type reactions. By examining the mechanistic underpinnings and procedural nuances of these transformations, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate and innovate within this dynamic area of chemical synthesis.

Introduction: The Structural and Functional Significance of β-Amino Acids

While alpha-amino acids form the fundamental basis of life's proteins, their beta-isomers, where the amino group is attached to the β-carbon, offer a compelling alternative for the design of bioactive molecules.[2] The seemingly subtle shift in the position of the amino group profoundly impacts the molecule's conformational preferences and biological stability.[3] Peptides constructed from β-amino acids, known as β-peptides, can adopt stable helical and sheet-like secondary structures, mimicking the architectures of natural proteins but with a key advantage: resistance to degradation by peptidases.[2][4] This proteolytic stability makes β-peptides and other molecules incorporating β-amino acid motifs highly attractive candidates for drug development.[1][5]

The incorporation of β-amino acid esters into small molecules and larger polymeric structures has also been shown to confer desirable pharmacokinetic and physicochemical properties.[][7] From enhancing the oral bioavailability of antiviral drugs to forming the backbone of pH-responsive polymers for drug delivery, the applications of β-amino acid esters are diverse and expanding.[][8]

A Historical Perspective: From Obscurity to Prominence

The journey of β-amino acids from their initial discovery to their current standing in synthetic and medicinal chemistry is a testament to the evolving understanding of molecular structure and function. While the first α-amino acid, asparagine, was isolated in 1806, the exploration of their β-counterparts began much later.[9] For a considerable period, β-amino acids were viewed as mere chemical curiosities with limited biological relevance. However, pioneering studies in the latter half of the 20th century began to unveil their unique potential, particularly in the context of peptide chemistry. Early work by Seebach and Gellman in 1996 was pivotal in demonstrating that β-peptides could form well-defined secondary structures, sparking a surge of interest in their synthesis and application.[2] This foundational research laid the groundwork for the development of a rich and varied synthetic toolbox for accessing these valuable molecules.

Core Synthetic Strategies for β-Amino Acid Esters

The synthesis of β-amino acid esters can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This section will explore some of the most influential and widely employed methods.

Homologation of α-Amino Acids: The Arndt-Eistert Synthesis

One of the most direct and conceptually simple routes to β-amino acids is the one-carbon homologation of readily available α-amino acids. The Arndt-Eistert synthesis is a classic and reliable method for achieving this transformation.[10][11] The process involves the conversion of an N-protected α-amino acid into its corresponding acid chloride, which is then reacted with diazomethane to form an α-diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as an alcohol, yields the desired β-amino acid ester.[11][12]

Causality in Experimental Choices: The use of an N-protected α-amino acid is crucial to prevent unwanted side reactions involving the free amine. The choice of activating agent for the carboxylic acid (e.g., thionyl chloride, oxalyl chloride) can influence the reaction efficiency and compatibility with other functional groups. The Wolff rearrangement can be promoted thermally, photochemically, or with a metal catalyst (typically silver salts), with the choice depending on the substrate's sensitivity and the desired reaction conditions.[11] Recent advancements have focused on developing safer, flow-based procedures for the Arndt-Eistert reaction to mitigate the hazards associated with diazomethane.[13][14]

Experimental Protocol: Arndt-Eistert Homologation of N-Fmoc-Alanine

  • Acid Chloride Formation: To a solution of N-Fmoc-L-alanine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (3.0 equiv) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 3 hours. Carefully quench the excess diazomethane by adding glacial acetic acid dropwise until the yellow color disappears.

  • Wolff Rearrangement: To the solution of the α-diazoketone, add silver benzoate (0.1 equiv) and methanol (10 equiv). Heat the mixture to reflux for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-Fmoc-β-homoalanine methyl ester.

Arndt_Eistert_Synthesis cluster_start Starting Material cluster_reagents1 Step 1 cluster_intermediate1 Intermediate cluster_reagents2 Step 2 cluster_intermediate2 Intermediate cluster_reagents3 Step 3: Wolff Rearrangement cluster_product Product N-Protected α-Amino Acid N-Protected α-Amino Acid Acid Chloride Acid Chloride N-Protected α-Amino Acid->Acid Chloride Acylation SOCl2 or (COCl)2 SOCl2 or (COCl)2 SOCl2 or (COCl)2->Acid Chloride α-Diazoketone α-Diazoketone Acid Chloride->α-Diazoketone Nucleophilic Attack CH2N2 CH2N2 CH2N2->α-Diazoketone β-Amino Acid Ester β-Amino Acid Ester α-Diazoketone->β-Amino Acid Ester Rearrangement & Trapping Ag2O, hν, or Δ Ag2O, hν, or Δ Ag2O, hν, or Δ->β-Amino Acid Ester R'OH (Alcohol) R'OH (Alcohol) R'OH (Alcohol)->β-Amino Acid Ester

Caption: Workflow of the Arndt-Eistert synthesis for β-amino acid ester production.

The Rodionov Reaction: A Multicomponent Approach

The Rodionov reaction is a classic multicomponent condensation that provides a straightforward route to β-amino acids from aldehydes, malonic acid, and ammonia (or an ammonia source like ammonium acetate).[15][16] The reaction proceeds through a Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia to the resulting α,β-unsaturated carboxylic acid, and subsequent decarboxylation. When an alcohol is used as the solvent, the corresponding β-amino ester can often be isolated directly.

Causality in Experimental Choices: The choice of aldehyde determines the substituent at the β-position of the resulting amino acid. The reaction conditions, particularly the solvent and temperature, can significantly influence the yield and the formation of byproducts.[16] For instance, using glacial acetic acid as a solvent has been shown to increase the conversion to the β-amino acid.[16] Microwave irradiation has also been employed to accelerate the reaction.[17]

Experimental Protocol: Rodionov Synthesis of Ethyl 3-Amino-3-phenylpropanoate

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 equiv), malonic acid (1.1 equiv), and ammonium acetate (2.0 equiv) in absolute ethanol (5 mL per mmol of aldehyde).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield ethyl 3-amino-3-phenylpropanoate.

Rodionov_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Adduct Ammonia Source Ammonia Source Michael Adduct Michael Adduct Ammonia Source->Michael Adduct Alcohol (Solvent/Reagent) Alcohol (Solvent/Reagent) β-Amino Acid Ester β-Amino Acid Ester Alcohol (Solvent/Reagent)->β-Amino Acid Ester Knoevenagel Adduct->Michael Adduct Michael Adduct->β-Amino Acid Ester Decarboxylation & Esterification

Caption: Simplified mechanism of the Rodionov reaction for β-amino acid ester synthesis.

Mannich-Type Reactions: Carbon-Carbon Bond Formation

The Mannich reaction and its variants are powerful tools for the synthesis of β-amino carbonyl compounds, including β-amino esters.[18][19] In its classic form, the reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde and a primary or secondary amine. For the synthesis of β-amino esters, a pre-formed enolate or silyl ketene acetal is typically reacted with an imine or an iminium ion.[20]

Causality in Experimental Choices: The choice of catalyst is critical in modern Mannich-type reactions, with numerous catalytic systems developed to achieve high yields and stereoselectivity.[20][21] For asymmetric syntheses, chiral catalysts, including those based on transition metals and organocatalysts, are employed to control the facial selectivity of the enolate addition to the imine.[22][23] The nature of the enolate precursor and the imine component dictates the substitution pattern of the resulting β-amino ester.

Experimental Protocol: Catalytic Asymmetric Mannich Reaction

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst solution according to the specific literature procedure (e.g., a copper(II) acetate/chiral BINAP complex).[23]

  • Reaction Setup: To the catalyst solution, add the imine (1.0 equiv) and the silyl ketene acetal (1.2 equiv) in an appropriate anhydrous solvent (e.g., THF) at the specified temperature (e.g., -78 °C).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the enantioenriched β-amino ester.

Mannich_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Imine Imine β-Amino Ester β-Amino Ester Imine->β-Amino Ester Enolate/Silyl Ketene Acetal Enolate/Silyl Ketene Acetal Enolate/Silyl Ketene Acetal->β-Amino Ester Nucleophilic Addition Chiral Catalyst Chiral Catalyst Chiral Catalyst->β-Amino Ester Stereocontrol

Caption: Core components of a catalytic asymmetric Mannich-type reaction.

Comparative Analysis of Synthetic Methods

The choice of synthetic route to a particular β-amino acid ester depends on several factors, including the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Arndt-Eistert Synthesis α-Amino acidsOne-carbon homologation via a diazoketone intermediate.Utilizes readily available chiral pool of α-amino acids; reliable for many substrates.[10][11]Use of hazardous and explosive diazomethane; can require harsh conditions.[12]
Rodionov Reaction Aldehydes, malonic acid, ammonia sourceMulticomponent condensation.Operationally simple; convergent synthesis.[15][16]Can generate byproducts; limited stereocontrol in its classic form.[24]
Mannich-Type Reactions Imines, enolates/silyl ketene acetalsC-C bond formation via nucleophilic addition to an imine.Highly versatile; well-developed asymmetric variants for excellent stereocontrol.[20][25]May require pre-formation of reactants; catalyst sensitivity.
Aza-Michael Addition α,β-Unsaturated esters, aminesConjugate addition of an amine to an activated alkene.Atom-economical; often proceeds under mild conditions.[26]Stereocontrol can be challenging; limited to β-unsubstituted amino esters in some cases.

The Frontier: Asymmetric Synthesis and Future Directions

The development of enantioselective methods for the synthesis of β-amino acid esters remains a major focus of contemporary research.[22][27] The demand for enantiomerically pure β-amino acids as building blocks for pharmaceuticals and other chiral molecules has driven innovation in catalytic asymmetric synthesis.[21][28] Strategies employing chiral auxiliaries, organocatalysis, and transition-metal catalysis have all been successfully applied to achieve high levels of stereocontrol.[22][29]

Future research in this field will likely continue to emphasize the development of more efficient, sustainable, and scalable synthetic methods. The use of biocatalysis, leveraging enzymes such as transaminases and lipases, offers a green alternative to traditional chemical methods.[15][30] Furthermore, the discovery of novel reactions that can introduce diverse functionalities into the β-amino acid scaffold will open up new avenues for the design of complex and potent bioactive molecules.[29] The ongoing exploration of β-amino acid esters and their applications promises to yield exciting new discoveries in both fundamental chemistry and drug development.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,4-Addition of Organometallic Reagents to α,β-Unsaturated Esters. Chemical Reviews, 96(2), 835–875. [Link]

  • Awasthi, A. K., Boys, M. L., Cain-Janicki, K. J., Colson, P. J., Doubleday, W. W., Duran, J. E., & Farid, P. N. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry, 70(12), 4785–4793. [Link]

  • Chemical Society Reviews. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]

  • Fang, Y., & Li, C. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 12(1), 6405. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2019). Novel route to bio-based β-amino acid esters via direct catalytic amination of 3-HP esters. Green Chemistry, 21(19), 5275-5280. [Link]

  • Hatano, M., Horibe, T., & Ishihara, K. (2010). Diastereo- and Enantioselective Reductive Mannich-type Reaction of α,β-Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3-Amino Acids. Angewandte Chemie International Edition, 49(44), 8209-8212. [Link]

  • Maulide, N. (2022). A new method for the synthesis of β-amino acids. University of Vienna. [Link]

  • Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 71(8), 3332–3334. [Link]

  • International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. IJITEE. [Link]

  • Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. The Journal of Organic Chemistry. [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

  • Smith, A. D., & Johnston, J. N. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 57(32), 10189-10193. [Link]

  • Grokipedia. (n.d.). Beta-peptide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup for the synthesis of β-amino acid esters. Retrieved from [Link]

  • Gellman, S. H. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 47(4), 1264–1274. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. [Link]

  • Paizs, C., Tőtős, R., & Toşa, M. I. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 23(10), 2633. [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Organic Process Research & Development. (2023). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. ACS Publications. [Link]

  • ChemRxiv. (2023). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. [Link]

  • bionity.com. (n.d.). Beta-peptide. Retrieved from [Link]

  • Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]

  • University of Groningen. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. University of Groningen research portal. [Link]

  • PubMed. (2014). Biosynthesis of natural products containing β-amino acids. National Center for Biotechnology Information. [Link]

  • Myers, J. K., & Jacobsen, E. N. (2000). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society, 122(41), 10322–10323. [Link]

  • Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • ResearchGate. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Mendeleev Communications. [Link]

  • PubMed Central. (2013). Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information. [Link]

  • PubMed. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. National Center for Biotechnology Information. [Link]

  • PubMed Central. (2020). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. Retrieved from [Link]

  • RSC Publishing. (2022). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances. [Link]

  • ResearchGate. (n.d.). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Retrieved from [Link]

  • PubMed Central. (2013). Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-amino acid derivatives. Retrieved from [Link]

  • Seebach, D., & Estermann, H. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(9), 2885–2889. [Link]

  • PubMed Central. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for tert-butyl (3S)-3-amino-4-phenylbutanoate. As a crucial chiral building block in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount to ensure laboratory safety and experimental integrity. This guide is structured to provide not just protocols, but the scientific rationale behind them, fostering a culture of safety and proactive risk mitigation.

Compound Identification and Physicochemical Properties

This compound is a chiral amino ester widely used in organic synthesis. Accurate identification is the first step in any safety protocol.

PropertyValueSource(s)
CAS Number 120686-17-1[1][2][3][4]
Molecular Formula C₁₄H₂₁NO₂[5]
Molar Mass 235.32 g/mol [6]
Appearance White to light yellow low-melting solid[2][6]
Purity Typically ≥96-97%[2][7]
IUPAC Name This compound
Synonyms (S)-tert-Butyl 3-amino-4-phenylbutanoateN/A

Hazard Assessment and GHS Classification

The primary and most significant hazard associated with this compound is its corrosivity .[1] It can cause severe chemical burns to all tissues it comes into contact with. Understanding this is critical for implementing appropriate controls.

GHS ClassificationPictogramSignal WordHazard Statement(s)
Skin Corrosion/IrritationGHS05Danger Causes severe skin burns and eye damage.[1][7]
Serious Eye DamageGHS05Danger Causes serious eye damage.[7]
Acute Toxicity (Oral)GHS07 (Implied)Warning May be harmful if swallowed.[1]

Core Toxicological Insights: The corrosive nature of this amine-containing compound means that upon contact with tissue, it can cause rapid destruction of cell membranes, leading to severe burns.[1] Ingestion is particularly dangerous, as it can lead to severe swelling, damage to the delicate tissue of the gastrointestinal tract, and a significant risk of perforation of the stomach or esophagus.[1] Due to this risk, emesis (vomiting) is contraindicated in cases of ingestion.[1]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure risk.

Engineering Controls

The primary line of defense is to handle the material within a controlled environment.

  • Fume Hood: All weighing and handling of the solid or any solutions should be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the laboratory area where the compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over goggles when handling larger quantities or when there is a significant splash risk.Protects against splashes of the corrosive material, which can cause irreversible eye damage.[1][7][8]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). Gloves must be inspected for integrity before each use and changed immediately if contaminated.[8] Lab Coat/Apron: A flame-retardant lab coat is required. For splash risks, a chemical-resistant apron should be worn over the lab coat.[8]Prevents direct skin contact, which would result in severe chemical burns.[1] Contaminated clothing must be removed immediately.[1]
Respiratory Protection Generally not required when used within a fume hood. If engineering controls are not available or if aerosols/dust are generated outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.Protects against inhalation of the corrosive dust, which can damage the respiratory tract.[1][8]
Experimental Workflow: Safe Handling Protocol

The following diagram outlines the mandatory workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow prep 1. Prepare & Inspect PPE don 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->don hood 3. Verify Fume Hood Operation don->hood transport 4. Transport Container to Hood hood->transport handle 5. Weigh and Handle Compound in Hood transport->handle close 6. Securely Close Container handle->close clean 7. Decontaminate & Clean Work Area and Equipment close->clean doff 8. Doff PPE in Correct Order clean->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Logical workflow for the safe handling of the compound.

Protocols for Safe Handling and Storage

Adherence to strict protocols is non-negotiable.

Step-by-Step Handling Protocol
  • Pre-Experiment Briefing: Review this safety guide and the specific Safety Data Sheet (SDS) before beginning work.

  • Assemble Equipment: Ensure all necessary PPE, spatulas, glassware, and decontamination materials are inside the fume hood before introducing the compound.

  • Weighing: Tare a suitable container. Carefully transfer the required amount of the low-melting solid using a clean spatula. Avoid generating dust.

  • Transfer: If transferring to a reaction vessel, do so carefully to prevent splashing or creating dust.

  • Post-Handling: Immediately and securely cap the stock container.

  • Decontamination: Wipe down the spatula, weighing container, and any affected surfaces within the fume hood with a suitable solvent (e.g., isopropanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

Storage Requirements
  • Condition: Store in a cool, dry, and well-ventilated area.[1] A recommended storage temperature is between 2-8°C.[6][9]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1]

  • Security: The storage location should be locked and accessible only to authorized personnel, as the material is hazardous.[1]

  • Incompatibilities: Store away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[1]

Emergency and First Aid Procedures

Immediate and correct action is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][7]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes under a safety shower. Seek immediate medical attention. [1]
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention. [1]
Ingestion Do NOT induce vomiting. [1][7] If the victim is conscious and able to swallow, rinse their mouth with water. Have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [1]
Emergency Response Workflow

G Emergency Response Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Follow-up exposure Exposure Detected skin Skin Contact: Remove clothing, use safety shower for 15+ min exposure->skin eye Eye Contact: Use eyewash station for 15+ min exposure->eye inhale Inhalation: Move to fresh air exposure->inhale ingest Ingestion: Rinse mouth, give water. DO NOT induce vomiting. exposure->ingest medical Seek Immediate Medical Attention (Bring SDS) skin->medical eye->medical inhale->medical ingest->medical

Caption: Immediate actions required following an exposure event.

Spill and Disposal Management

Spill Cleanup

For a small spill within a fume hood:

  • Ensure appropriate PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal
  • This material and its container must be disposed of as hazardous waste.[1]

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][10]

  • Do not allow the chemical to enter the environment, such as drains or waterways.[1]

Conclusion

This compound is a valuable synthetic intermediate, but its corrosive properties demand the utmost respect and adherence to stringent safety protocols. By understanding the causality behind its hazards and implementing robust engineering controls, correct PPE, and well-defined handling procedures, researchers can mitigate risks effectively. This guide serves as a foundational document for developing site-specific risk assessments and standard operating procedures to ensure a safe and productive research environment.

References

  • Cusabio. (n.d.). (2R,3S)-tert-Butyl3-Amino-2-hydroxy-4-phenylbutanoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). tert-Butyl-(3S)-3-amino-4-phenylbutanoate. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride. Retrieved from [Link]

Sources

understanding the stereochemistry of 3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 3-Amino-4-Phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. A molecule's three-dimensional arrangement dictates its interaction with chiral biological targets such as enzymes and receptors, leading to potentially vast differences in activity between stereoisomers.[1] This guide provides a comprehensive exploration of the stereochemistry of 3-amino-4-phenylbutanoate, a key chiral building block and a structural motif found in various bioactive molecules. We will delve into the fundamental principles of its chirality, state-of-the-art asymmetric synthesis strategies, and robust analytical techniques for stereochemical characterization. This document is intended to serve as an expert resource, blending theoretical principles with practical, field-proven methodologies for professionals engaged in pharmaceutical research and development.

The Criticality of Chirality: Understanding 3-Amino-4-Phenylbutanoate

3-Amino-4-phenylbutanoate, also known as β-homophenylalanine, is a β-amino acid that possesses a single stereocenter at the C3 position. This chiral center gives rise to two non-superimposable mirror-image forms known as enantiomers: (S)-3-amino-4-phenylbutanoate and (R)-3-amino-4-phenylbutanoate.

The significance of this chirality cannot be overstated. In a chiral biological environment, each enantiomer can exhibit distinct physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1][2] Therefore, the ability to selectively synthesize and analytically confirm the desired enantiomer is paramount in drug development to ensure safety, efficacy, and specificity.

G Enantiomers of 3-amino-4-phenylbutanoate S_mol C₁=CC=C(C=C₁)CC@@HN mirror R_mol C₁=CC=C(C=C₁)CC@HN

Asymmetric Synthesis: Pathways to Enantiopure Isomers

Achieving high enantiomeric purity is a central challenge in medicinal chemistry. Several advanced strategies have been developed for the asymmetric synthesis of 3-amino-4-phenylbutanoate and its derivatives. The choice of method often depends on factors like scale, desired purity, and available starting materials.

Biocatalytic Asymmetric Synthesis via Transaminases

Enzymatic catalysis offers an environmentally benign and highly selective route to chiral amines. Transaminases (TAs), in particular, are powerful biocatalysts for converting prochiral ketones into enantiomerically pure amines.[3]

Causality and Rationale: This strategy leverages the inherent stereoselectivity of enzymes. A transaminase enzyme, often from a microbial source like Vibrio fluvialis, can selectively add an amino group to one face of the prochiral ketone precursor, 4-phenyl-2-butanone, yielding the desired (S)- or (R)-amine with high enantiomeric excess (ee).[4] A significant challenge is the unfavorable reaction equilibrium.[5] To drive the reaction forward, a multi-enzymatic cascade system is often employed where a second enzyme, such as a pyruvate decarboxylase (PDC), removes the pyruvate by-product, thus pulling the equilibrium towards the desired amine product.[4]

Experimental Protocol: Transaminase-Pyruvate Decarboxylase Cascade System [4]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 150 mM potassium phosphate, pH 7.5).

  • Reagent Addition: Add the substrate, 4-phenyl-2-butanone (e.g., 10 mM), and a significant excess of the amine donor, L-Alanine (e.g., 200 mM, a 20-fold excess).

  • Cofactor Addition: Supplement the mixture with essential cofactors: pyridoxal-5'-phosphate (PLP, 1 mM), thiamine pyrophosphate (TPP, 0.1 mM), and MgCl₂ (0.1 mM).

  • Enzyme Addition: Introduce the transaminase (e.g., from Chromobacterium violaceum or Vibrio fluvialis) and the pyruvate decarboxylase (PDC) enzyme preparations.

  • Incubation: Maintain the reaction at an optimal temperature (e.g., 30°C) with gentle agitation for 24 hours.

  • Monitoring and Quenching: Monitor the reaction progress using HPLC. Once complete, quench the reaction by adding 3 M hydrochloric acid to deactivate the enzymes.

  • Purification: The product, 3-amino-1-phenylbutane (a related structure), can be purified using standard chromatographic techniques. This protocol demonstrates the synthesis of a closely related amine, and similar principles apply to the butanoate ester.

G sub 4-Phenyl-2-butanone (Prochiral Ketone) ta Transaminase (TA) sub->ta donor L-Alanine (Amine Donor) donor->ta prod (S)-3-Amino-4-phenylbutanoate ta->prod Asymmetric Amination byprod Pyruvate (By-product) ta->byprod pdc Pyruvate Decarboxylase (PDC) byprod->pdc acet Acetaldehyde + CO₂ pdc->acet By-product Removal

Metallaphotoredox Catalysis

Modern synthetic organic chemistry has seen the rise of powerful techniques like metallaphotoredox catalysis, which merges photoredox and nickel catalysis to forge challenging chemical bonds under mild conditions.

Causality and Rationale: This method provides a versatile pathway to a wide array of optically pure unnatural amino acids.[6] The strategy begins with a readily available chiral building block, such as serine. Serine is converted into a bromoalkyl intermediate, which then undergoes a photocatalytic cross-electrophile coupling with an aryl halide. The reaction is tolerant of many functional groups and can be scaled up using flow chemistry, making it highly valuable for drug discovery libraries.[6]

Experimental Protocol: Photocatalytic Cross-Electrophile Coupling [6]

  • Reagent Preparation: In an inert atmosphere, prepare a solution containing the chiral bromo-intermediate (e.g., methyl-(R)-4-bromo-3-((tert-butoxycarbonyl)amino)butanoate, 1.5 equiv), an aryl halide (1 equiv), an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy), 1 mol%), a nickel catalyst (e.g., Ni(OAc)₂·4H₂O, 1 mol%), a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 1 mol%), a base (e.g., lutidine, 2 equiv), and a silane reagent (e.g., tris(trimethylsilyl)silane, 1.5 equiv).

  • Reaction Execution: Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature.

  • Workup: After completion (monitored by TLC or LC-MS), dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic phase with sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the final product via flash column chromatography to yield the enantiopure unnatural amino acid.[6]

Data Summary: Comparison of Synthetic Methodologies
MethodKey FeaturesTypical Enantiomeric Excess (ee)YieldReference
Dynamic Kinetic Resolution Single-step reduction of a prochiral ketone; high stereocontrol.98%High[7]
Biocatalytic Cascade Uses transaminase and a by-product removal enzyme system.89-92%>60%[4]
Metallaphotoredox Catalysis Versatile coupling of chiral bromo-intermediates with aryl halides.>99%80%[6]

Stereochemical Analysis and Validation

The synthesis of an enantiopure compound must be followed by rigorous analysis to confirm its stereochemical identity and purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the two pillar techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality and Rationale: The CSP creates a temporary diastereomeric complex with each enantiomer of the analyte. The stability of these complexes differs due to steric and electronic interactions, causing one enantiomer to be retained longer on the column than the other.[8][9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for separating a broad range of chiral molecules, including amino acid derivatives.[9][10]

Experimental Protocol: Chiral HPLC Method Development [9]

  • Column Selection: Choose an appropriate polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and an alcohol modifier like 2-propanol (e.g., 10-30% 2-propanol in hexane).

  • System Setup: Set the flow rate (e.g., 1 mL/min) and column temperature (ambient).

  • Detection: Use a UV detector at an appropriate wavelength to monitor the eluting compounds.

  • Injection and Analysis: Inject the sample of 3-amino-4-phenylbutanoate (often derivatized to improve detection). The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the integrated peak areas: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

G cluster_peaks sample Racemic Mixture ((R)- and (S)-Isomers) hplc Chiral HPLC Column (Chiral Stationary Phase) sample->hplc Injection detector Detector (UV) hplc->detector Differential Elution chromatogram Chromatogram detector->chromatogram peak1 Peak 1 (e.g., S-Isomer) peak2 Peak 2 (e.g., R-Isomer)

NMR Spectroscopy for Stereochemical Assignment

While HPLC excels at quantification, NMR spectroscopy is exceptionally powerful for structural elucidation, including the determination of absolute or relative configuration.

Causality and Rationale: Since enantiomers are isochronous (have identical NMR spectra), a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) is used to convert the enantiomeric pair into diastereomers.[11] These diastereomers are no longer mirror images and will have distinct chemical shifts and coupling constants in the NMR spectrum, allowing for their differentiation and quantification.[12] For amino acids, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a classic CDA that reacts with the amino group to form stable diastereomers that are easily resolved by both HPLC and NMR.[13]

Experimental Protocol: Stereochemical Analysis using a Chiral Derivatizing Agent [13]

  • Derivatization: React the sample containing 3-amino-4-phenylbutanoate with a chiral derivatizing agent (e.g., Marfey's reagent) under appropriate conditions to form diastereomeric adducts.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire high-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.

  • Spectral Analysis: Compare the spectra of the derivatized sample to that of known standards if available. The chemical shifts of protons and carbons adjacent to the chiral center will differ for each diastereomer. For example, the Cα-H proton signal will appear as two distinct signals, and the integration of these signals can be used to determine the diastereomeric (and thus enantiomeric) ratio.[11]

Conclusion

The stereochemistry of 3-amino-4-phenylbutanoate is a cornerstone of its potential application in pharmaceutical development. A thorough understanding of its chiral nature, coupled with mastery of modern asymmetric synthesis and analytical validation techniques, is essential for any scientist working in this field. The methodologies discussed—from highly selective biocatalytic routes to powerful chromatographic and spectroscopic analyses—provide a robust toolkit for ensuring the stereochemical integrity of chiral drug candidates. As the pharmaceutical industry continues to move towards single-enantiomer drugs, the principles and protocols outlined in this guide will remain critical for the development of safer and more effective medicines.

References

  • Taylor, & Francis. (n.d.). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl 2-butanone (4-PB) and L-Alanine catalyzed by the TA-PDC cascade process. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Retrieved from [Link]

  • MDPI. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(15), 2822. Retrieved from [Link]

  • WOL. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • PubMed. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Talanta, 62(5), 997-1003. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. Retrieved from [Link]

  • PubMed. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor. Journal of Medicinal Chemistry, 31(2), 352-6. Retrieved from [Link]

  • PubMed. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(13), 2733-6. Retrieved from [Link]

  • ResearchGate. (2024). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]

  • PubMed. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-20. Retrieved from [Link]

  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PubMed. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 34(8), 2525-43. Retrieved from [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Mestrelab Resources. (2010). Assignments. Retrieved from [Link]

  • ResearchGate. (2021). NMR for Mixture Analysis: Concentration Ordered Spectroscopy. Retrieved from [Link]

  • PMC - NIH. (2022). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 87(22), 15006–15014. Retrieved from [Link]

  • PubMed. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung, 38(11A), 1662-5. Retrieved from [Link]

  • PubMed. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology, 859, 172427. Retrieved from [Link]

  • PMC - NIH. (2024). NMR Based Methods for Metabolites Analysis. Molecules, 29(6), 1253. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of the Tert-Butyl Group in Amino Acid Protection

Introduction: The Imperative of Control in Peptide Synthesis

In the intricate fields of chemical biology and drug development, the synthesis of peptides is a foundational technology.[1] These chains of amino acids are the building blocks of proteins and potent therapeutic agents in their own right. However, the polyfunctional nature of amino acids, each possessing a reactive amino group, a carboxyl group, and a variable side chain, presents a significant synthetic challenge. To construct a peptide with a defined sequence, one must prevent unwanted side reactions, such as polymerization or side-chain modifications.[2] This control is achieved through the use of protecting groups (PGs), which temporarily mask reactive functionalities.[2]

The success of a complex peptide synthesis hinges on an "orthogonal" protection strategy. This principle dictates that different classes of protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact.[2][3][4][5] The most prevalent and robust of these strategies in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[2][6][7] This guide provides a deep dive into the cornerstone of this strategy: the tert-butyl (tBu) group, exploring its chemical principles, applications, and the causality behind its widespread adoption by researchers and drug development professionals.

The Tert-Butyl Group: A Profile in Stability and Lability

The efficacy of the tert-butyl group stems from a unique combination of steric bulk and electronic properties. As a protecting group, it is predominantly used to protect the reactive side chains of numerous amino acids.[8] Its key attributes are:

  • Steric Hindrance: The bulky, three-dimensional structure of the tBu group physically shields the functional group it is protecting from nucleophilic attack and unwanted reactions during the peptide coupling steps.

  • Base Stability: The tBu group is exceptionally stable under the basic conditions required to remove the temporary Nα-amino protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc).[3][8] This is the crux of its orthogonality with Fmoc.

  • Acid Lability: Despite its stability, the tBu group is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][9][10] This cleavage proceeds via a mechanism that generates a highly stable tertiary carbocation, the tert-butyl cation.[5][9] This predictable lability ensures its efficient removal during the final step of peptide synthesis without damaging the peptide backbone.

Core Applications: Protecting Diverse Amino Acid Side Chains

The versatility of the tert-butyl group allows it to be employed for the protection of a wide range of reactive amino acid side chains, a critical requirement for synthesizing the full complement of natural and unnatural peptides.

Amino Acid (AA)Functional GroupProtected FormCommon Derivative
Aspartic Acid (Asp)ω-Carboxyltert-Butyl Ester (OtBu)Fmoc-Asp(OtBu)-OH
Glutamic Acid (Glu)ω-Carboxyltert-Butyl Ester (OtBu)Fmoc-Glu(OtBu)-OH
Serine (Ser)Hydroxyltert-Butyl Ether (tBu)Fmoc-Ser(tBu)-OH
Threonine (Thr)Hydroxyltert-Butyl Ether (tBu)Fmoc-Thr(tBu)-OH
Tyrosine (Tyr)Phenolic Hydroxyltert-Butyl Ether (tBu)Fmoc-Tyr(tBu)-OH
Cysteine (Cys)Thioltert-Butyl ThioetherFmoc-Cys(tBu)-OH

Table 1: Common applications of tert-butyl side-chain protection in Fmoc-based peptide synthesis.[8][11][12][13]

The Fmoc/tBu Orthogonal Strategy in Practice

The logical foundation of the Fmoc/tBu strategy lies in the differential chemical lability of the two key protecting groups. The Nα-Fmoc group is cleaved by a base (typically a solution of piperidine in DMF), while the side-chain tBu groups are cleaved by a strong acid (TFA).[1][3] This orthogonality allows for the iterative, controlled elongation of the peptide chain on a solid support.

Caption: Orthogonal strategy in Fmoc/tBu solid-phase peptide synthesis.

Field-Proven Experimental Methodologies

Trustworthiness in synthesis comes from robust and reproducible protocols. The following sections detail validated, step-by-step methodologies central to the application of the tert-butyl protecting group strategy.

Protocol 1: Synthesis of a tBu-Protected Amino Acid (Fmoc-Asp(OtBu)-OH)

The introduction of the tert-butyl ester is a critical first step. While many derivatives are commercially available, understanding their synthesis is key. This protocol uses the acid-catalyzed reaction of the protected amino acid with isobutylene.

  • Preparation: Suspend Fmoc-Asp-OH in a suitable solvent like dioxane.

  • Catalyst Addition: Add a strong acid catalyst, such as concentrated sulfuric acid, to the mixture.

  • Isobutylene Introduction: In a sealed pressure vessel, introduce an excess of liquid isobutylene.

  • Reaction: Stir the mixture at room temperature for 48-72 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, carefully vent the excess isobutylene. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization to yield Fmoc-Asp(OtBu)-OH.[14]

Protocol 2: The SPPS Elongation Cycle

This workflow outlines the core iterative process of building the peptide chain on a solid support.

SPPS_Workflow start Start | Resin with C-terminal AA deprotection Fmoc Deprotection 1. Add 20% Piperidine in DMF 2. Incubate for 5-10 min 3. Drain and repeat once start->deprotection wash1 Wash 1. DMF (3x) 2. Isopropanol (1x) 3. DMF (3x) deprotection->wash1 coupling Coupling 1. Add Fmoc-AA(tBu)-OH 2. Add Coupling Reagents (e.g., HBTU/DIEA) 3. Incubate for 1-2 hours wash1->coupling wash2 Wash 1. DMF (3x) 2. Isopropanol (1x) 3. Dichloromethane (DCM) (3x) coupling->wash2 end Chain Elongated | Repeat or Proceed to Cleavage wash2->end end->deprotection Next Cycle

Caption: Experimental workflow for a single SPPS elongation cycle.

Protocol 3: Final Cleavage and Deprotection

This final, critical step liberates the synthesized peptide and removes all side-chain tBu groups simultaneously. The "cleavage cocktail" composition is vital to prevent side reactions.

  • Resin Preparation: Wash the final peptide-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum.

  • Cocktail Preparation: Prepare a cleavage cocktail. A standard formulation is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, water, thioanisole, EDT) are crucial for quenching the reactive tert-butyl cations generated during deprotection.[5][9][15]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a large volume of cold (0°C) diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Navigating Challenges: Side Reactions and Mitigation

The deprotection of tBu groups is highly efficient but not without potential pitfalls. The generation of the electrophilic tert-butyl cation is the primary source of side reactions, particularly the alkylation of nucleophilic side chains.[5][16]

Causality of Side Reactions: During acidolysis with TFA, the tBu group is protonated and leaves as a stable tert-butyl carbocation (tBu⁺). This cation will readily react with any available nucleophile. Sensitive amino acid residues in the peptide chain, such as Tryptophan, Methionine, and Cysteine, can be irreversibly modified if not protected by scavengers.[5][15][16]

ScavengerTarget Side ReactionMechanism of Action
Water (H₂O) GeneralReacts with tBu⁺ to form tert-butanol.[16]
Triisopropylsilane (TIS) Trityl group removal, tBu⁺Reduces the trityl cation and acts as a tBu⁺ scavenger.
Thioanisole tBu⁺ alkylation of Trp/MetAromatic thiol acts as a potent cation trap.[15]
1,2-Ethanedithiol (EDT) tBu⁺ alkylation of CysA "soft" nucleophile that readily scavenges cations, protecting the Cys thiol.
Phenol / m-Cresol General, Tyr protectionAromatic scavenger that can also suppress oxidation.[15]

Table 2: Common scavengers used in TFA cleavage cocktails and their functions.

For particularly challenging sequences, alternatives to the tBu group may be considered. For example, the more acid-labile trityl (Trt) group can be used for Ser and Thr, which may help reduce aggregation during synthesis.[3] However, for most applications, the robustness and reliability of the H-Thr(tBu)-OH and related strategies make them the workhorse of modern SPPS.[3]

Impact on Drug Discovery and Development

The reliability of the Fmoc/tBu protection strategy has been a transformative force in pharmaceutical research. It enables the routine synthesis of complex, high-purity peptides that are investigated as therapeutics for a vast range of diseases.[17] The ability to incorporate unnatural amino acids, create cyclic peptides, and build extensive peptide libraries for screening all rely on the robust and orthogonal nature of this chemical approach.[7] Furthermore, tBu-protected amino acids are themselves critical intermediates in the synthesis of non-peptidic small molecule drugs, where precise control of reactive groups is paramount.[18][19]

Conclusion

The tert-butyl group is far more than a simple protecting group; it is a cornerstone of modern synthetic peptide chemistry. Its unique combination of stability to base and lability to acid provides the essential orthogonality that underpins the dominant Fmoc/tBu SPPS strategy. By understanding the chemical principles behind its use, the causality of potential side reactions, and the validated protocols for its application and removal, researchers, scientists, and drug development professionals can harness its power to construct complex molecules that drive scientific discovery and advance human health.

References

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not explicitly provided, likely a commercial supplier catalog like Iris Biotech or similar]. A general guide on protected amino acids.
  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Watasen. Retrieved from [Link]

  • tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. (n.d.). National Institutes of Health. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (n.d.). ACS Publications. Retrieved from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (n.d.). ACS Publications. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications. Retrieved from [Link]

  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. (2025). ResearchGate. Retrieved from [Link]

  • Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Preparation of protected amino acids. (2004). Google Patents.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). National Institutes of Health. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of t-Butyl Esters of Free Amino Acids. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • The Significance of Tert-butyl Ester Protected Amino Acids in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020). YouTube. Retrieved from [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025). Source not available.
  • tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. (2025). National Institutes of Health. Retrieved from [Link]

  • ChemInform Abstract: Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Adding Boc Group Mechanism. (2021). YouTube. Retrieved from [Link]

  • Cys thiol protection with the tert-butyl (tBu) protecting group and... (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023). Thieme. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019). ACS Publications. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Most labile ester protecting group? (2016). Reddit. Retrieved from [Link]

Sources

A Technical Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate: Synthesis, and Application of a Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of tert-butyl (3S)-3-amino-4-phenylbutanoate, a pivotal chiral intermediate in modern pharmaceutical synthesis. We will dissect a state-of-the-art chemoenzymatic approach for its preparation, emphasizing the principles of asymmetric synthesis that ensure high enantiopurity. The causality behind the selection of biocatalysts and esterification strategies will be explored, providing a framework for robust and scalable synthesis. Furthermore, this guide will illuminate the compound's critical role as a building block in the synthesis of the HIV-1 protease inhibitor, Atazanavir. Detailed, field-tested protocols, comparative data, and workflow visualizations are provided to support researchers, chemists, and drug development professionals in leveraging this valuable synthon.

Introduction: The Strategic Importance of a Chiral β-Amino Ester

In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount to its biological activity. Chiral β-amino acids and their derivatives are privileged structural motifs found in a multitude of bioactive compounds, including antibiotics, enzyme inhibitors, and peptidomimetics. This compound (Figure 1) is a non-proteinogenic β-amino acid ester that has emerged as a high-value intermediate. Its structure combines a chiral center at the β-position with a bulky tert-butyl ester, a protecting group prized for its stability and facile, orthogonal removal under acidic conditions.

The (3S) stereoconfiguration is crucial for the specific molecular interactions required for therapeutic efficacy in its downstream targets. The primary driver for the extensive study of this compound is its role as a key fragment in the total synthesis of Atazanavir, an essential antiretroviral drug used in the treatment of Human Immunodeficiency Virus (HIV) infection. This guide will focus on a robust and highly selective synthetic pathway to access this key intermediate, providing both the "how" and the "why" of the process.

Figure 1: Structure of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₂₁NO₂
Molecular Weight235.32 g/mol
CAS Number120686-17-1

Asymmetric Synthesis: A Chemoenzymatic Strategy

The central

The Strategic Sourcing of Chiral β-Amino Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the deliberate selection of chiral building blocks is a critical determinant of therapeutic success. Among these, chiral β-amino esters have emerged as indispensable scaffolds, underpinning the architecture of a diverse array of pharmaceuticals. Their prevalence stems from the unique conformational constraints and biological activities imparted by the β-amino acid motif. This guide provides an in-depth technical overview of the commercial availability of these vital intermediates, offering researchers, scientists, and drug development professionals a strategic framework for their sourcing and application.

The Pivotal Role of Chiral β-Amino Esters in Medicinal Chemistry

The structural motif of a β-amino acid is a recurring feature in numerous biologically active molecules, including antiviral agents, enzyme inhibitors, and central nervous system therapeutics.[1] The stereochemistry at the α and β positions of the carbon backbone profoundly influences the molecule's three-dimensional structure and its interaction with biological targets. Consequently, access to enantiomerically pure β-amino esters is a prerequisite for the development of stereochemically defined drug candidates, mitigating the risks of off-target effects and metabolic liabilities associated with racemic mixtures.

The inherent chirality of these molecules necessitates precise stereochemical control during their synthesis, a challenge that has been met with a variety of innovative synthetic strategies.[2] The commercial landscape reflects this, offering a spectrum of options from off-the-shelf catalog compounds to bespoke custom synthesis, tailored to the specific needs of a research program.

Navigating the Commercial Landscape: Suppliers and Sourcing Strategies

The acquisition of chiral β-amino esters can be broadly categorized into two primary avenues: procurement from catalog suppliers for readily available structures and engagement with contract research, development, and manufacturing organizations (CRDMOs) for custom synthesis of novel or proprietary intermediates.

Off-the-Shelf Availability: Catalog Suppliers

For common or widely used chiral β-amino ester scaffolds, a number of specialized chemical suppliers offer a range of products in research-grade quantities. These suppliers provide a valuable resource for initial screening, proof-of-concept studies, and early-stage discovery efforts.

SupplierRepresentative Offerings & SpecializationsScale of Supply
Absolute Chiral Specializes in chiral compounds, offering a catalog of β-amino acids and their corresponding esters with various substitution patterns.[3][4]Research quantities (mg to g)
Sigma-Aldrich (Merck) A comprehensive supplier of chemicals, including a selection of chiral amino acids and their derivatives.[5]Research to bulk quantities
Biosynth Offers a broad range of amino acids and derivatives for research and peptide synthesis.[6][7]Research to bulk quantities
Bachem Focuses on amino acid derivatives and peptides, with a catalog of building blocks for synthesis.[8]Research to bulk quantities
AAPPTec Provides amino acid derivatives for peptide synthesis, available in catalog and bulk quantities.[9]Research to bulk quantities
Custom Synthesis: The Role of CRDMOs

For novel or structurally complex chiral β-amino esters not available in catalogs, partnering with a CRDMO is the most effective strategy. These organizations offer expertise in asymmetric synthesis and can develop and scale-up processes for specific target molecules.

CRDMOCore Expertise & Services
BASF Offers a "chiral toolbox" and has expanded its contract manufacturing capabilities for chiral intermediates.[2]
Aurigene Services Provides contract manufacturing of key starting materials, advanced intermediates, and APIs from kilos to multi-ton scale.[10]
Enantia Specializes in chiral chemistry and offers custom synthesis of small molecules from milligram to multi-gram scale.[11]
Pharma Inventor Inc. Offers custom organic synthesis of a wide range of chemical compounds, including chiral synthesis and chromatographic separations.[12]
Biosynth In addition to their catalog, they provide custom synthesis services, including complex multi-step synthesis.[1]

The decision to pursue custom synthesis is a strategic one, often driven by the novelty of the target molecule and the need for intellectual property protection. The workflow for a custom synthesis project typically involves several key stages, as outlined in the diagram below.

custom_synthesis_workflow Figure 1: Typical Custom Synthesis Workflow cluster_client Client cluster_crdmo CRDMO Inquiry Initial Inquiry & Confidentiality Disclosure Feasibility Feasibility Assessment & Route Scouting Inquiry->Feasibility Target Target Molecule Specification Target->Feasibility Quote Request for Quotation (RFQ) Proposal Proposal Generation (Timeline & Cost) Quote->Proposal Feasibility->Proposal Synthesis Lab-Scale Synthesis & Optimization Proposal->Synthesis Client Approval ScaleUp Scale-Up & Process Development Synthesis->ScaleUp QC Quality Control & Analytical Validation ScaleUp->QC Delivery Product Delivery & Documentation QC->Delivery synthesis_decision_framework Figure 2: Synthetic Route Selection Framework Start Target Chiral β-Amino Ester Known Is the target a known compound? Start->Known Novel Is a novel, proprietary route required? Known->Novel No Substrate Is a suitable prochiral substrate available? Known->Substrate Yes Custom Custom Synthesis via CRDMO Novel->Custom Enzyme Is a suitable enzyme available? Substrate->Enzyme Metal Transition Metal Catalysis Substrate->Metal Yes Enzyme->Metal No Bio Biocatalysis (Transaminases) Enzyme->Bio Yes Organo Organocatalysis Metal->Organo Consider as alternative

Sources

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Esters in Modern Drug Discovery

Enantiomerically pure β-amino acids and their derivatives are pivotal chiral building blocks in the synthesis of a vast array of pharmaceuticals.[1][2] Their incorporation into drug candidates can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles.[3] One such critical building block is tert-butyl (3S)-3-amino-4-phenylbutanoate, a key intermediate in the synthesis of several important active pharmaceutical ingredients (APIs), most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[4][5] The precise stereochemistry at the C3 position is crucial for the biological activity of these drugs, making the development of efficient and highly stereoselective synthetic routes to this intermediate a topic of considerable interest in both academic and industrial research.

This application note provides a detailed guide to two robust and widely employed methodologies for the asymmetric synthesis of this compound: Rhodium-Catalyzed Asymmetric Hydrogenation and Enzymatic Kinetic Resolution . Each section will delve into the underlying principles of the methodology, offer a comprehensive, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and enantiopurity.

Methodology 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of prochiral olefins, such as β-enamino esters, to their corresponding chiral saturated compounds.[6][7] This approach offers high catalytic efficiency and exceptional levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee).[8] The key to this transformation lies in the use of a chiral phosphine ligand that coordinates to the rhodium center, creating a chiral catalytic environment that directs the hydrogenation to one face of the substrate.

The synthesis of this compound via this method typically starts from the corresponding β-enamino ester precursor, tert-butyl (Z)-3-amino-4-phenylbut-2-enoate. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as those from the DuPhos and BisP* families have proven to be highly effective for this class of substrates.[8]

Reaction Scheme:

Caption: Rhodium-catalyzed asymmetric hydrogenation of the enamine precursor.

Protocol: Asymmetric Hydrogenation of tert-butyl (Z)-3-amino-4-phenylbut-2-enoate

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-enamino esters.[7]

Materials:

  • tert-butyl (Z)-3-amino-4-phenylbut-2-enoate

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (S,S)-Me-DuPhos (1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography supplies)

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 mmol) and (S,S)-Me-DuPhos (0.011 mmol). Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate flame-dried flask, dissolve tert-butyl (Z)-3-amino-4-phenylbut-2-enoate (1.0 mmol) in degassed methanol (10 mL).

  • Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave.

  • Pressurization: Seal the autoclave and purge with hydrogen gas three times. Pressurize the reactor to 5 atm with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Mechanism of Enantioselection

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamines is a subject of detailed study.[8][9] The widely accepted "unsaturated pathway" involves the coordination of the enamine substrate to the chiral rhodium catalyst to form two diastereomeric catalyst-substrate complexes. One of these diastereomers is significantly more reactive towards oxidative addition of hydrogen, leading to the preferential formation of one enantiomer of the product. The rigidity and steric bulk of the chiral ligand, such as DuPhos, create a well-defined chiral pocket that dictates the binding geometry of the substrate and, consequently, the stereochemical outcome of the hydrogenation.

Hydrogenation_Mechanism Catalyst [Rh(L*)]+ Complex_major Major Diastereomeric Complex (less reactive) Catalyst->Complex_major + Substrate Complex_minor Minor Diastereomeric Complex (more reactive) Catalyst->Complex_minor + Substrate Substrate Enamine Substrate Product_R (R)-Product Complex_major->Product_R + H₂ (slow) Product_S (S)-Product Complex_minor->Product_S + H₂ (fast) H2 H₂

Caption: Simplified mechanism of Rh-catalyzed asymmetric hydrogenation.

Methodology 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture.[10] This method leverages the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic substrate at a much faster rate than the other.[11][12] For the synthesis of this compound, a common approach is the lipase-catalyzed acylation of the racemic amino ester. The (R)-enantiomer is preferentially acylated, leaving the desired (S)-enantiomer unreacted. Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435, is a highly effective biocatalyst for this transformation.[13][14]

Reaction Scheme:

Caption: Enzymatic kinetic resolution of racemic tert-butyl 3-amino-4-phenylbutanoate.

Protocol: Lipase-Catalyzed Kinetic Resolution of rac-tert-butyl 3-amino-4-phenylbutanoate

This protocol is based on established procedures for the enzymatic resolution of β-amino esters.[11][12]

Materials:

  • rac-tert-butyl 3-amino-4-phenylbutanoate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Ethyl acetate (acyl donor and solvent)

  • Molecular sieves (4 Å)

  • Orbital shaker

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add rac-tert-butyl 3-amino-4-phenylbutanoate (1.0 mmol), immobilized Candida antarctica Lipase B (50-100 mg per mmol of substrate), and activated 4 Å molecular sieves.

  • Reaction: Add ethyl acetate (10 mL) to the flask. Seal the flask and place it on an orbital shaker at a constant temperature (typically 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the acylated product. This may take 24-72 hours.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves. Wash the solids with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The unreacted (S)-amino ester and the (R)-N-acetylated product can be separated by flash column chromatography on silica gel. The polarity difference between the free amine and the amide allows for effective separation.

  • Characterization: Determine the yields of the separated products and confirm their structures. Determine the enantiomeric excess of the unreacted (S)-amino ester by chiral HPLC.

Mechanism of Lipase-Catalyzed Resolution

Lipases catalyze the transfer of an acyl group from an acyl donor (in this case, ethyl acetate) to the amino group of the substrate. The enzyme's active site is chiral and preferentially binds one enantiomer of the substrate in an orientation that is productive for catalysis. The catalytic mechanism involves the formation of a tetrahedral intermediate, which then collapses to release the acylated product. The other enantiomer binds less effectively or in a non-productive orientation, resulting in a much slower rate of reaction.

Lipase_Mechanism Enzyme Lipase Active Site Enzyme->Enzyme Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme + Acyl Donor Substrate_R (R)-Amino Ester Substrate_S (S)-Amino Ester Acyl_Donor Acyl Donor Product_R_acyl Acylated (R)-Product Acyl_Enzyme->Product_R_acyl + (R)-Amino Ester (fast)

Sources

Application Notes and Protocols for the Strategic Incorporation of tert-Butyl (3S)-3-Amino-4-phenylbutanoate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of β-Amino Acids in Peptide Drug Design

In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing pharmacological profiles. β-amino acids, in particular, have garnered significant interest due to their ability to confer unique structural properties and increased metabolic stability to synthetic peptides.[1][2] Peptides incorporating β-amino acids often exhibit increased potency and enhanced resistance to enzymatic degradation.[2][3]

This guide focuses on tert-butyl (3S)-3-amino-4-phenylbutanoate , a chiral β-amino acid building block that offers a unique combination of steric bulk and a lipophilic phenyl side chain. Its distinctive structure, featuring a tert-butyl ester protecting group, makes it a valuable component for synthesizing novel peptide analogs with tailored conformations and improved pharmacokinetic properties.

These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc/tBu orthogonal protection strategy.[4][5] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address common challenges to ensure the successful synthesis of target peptides.

I. Physicochemical Properties and Handling

This compound is typically a white to light yellow, low-melting solid.[6] For detailed physicochemical properties, refer to the table below.

PropertyValue
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Appearance Low Melting Solid
Storage Condition 2-8°C

It is imperative to store this reagent under recommended conditions to maintain its integrity and reactivity.

II. Core Synthetic Strategy: The Fmoc/tBu Approach

The synthesis of peptides incorporating this compound is most effectively achieved using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[5] This strategy offers the advantage of mild reaction conditions for Fmoc deprotection, which is crucial for preserving the integrity of the peptide chain and any sensitive side-chain protecting groups. The tert-butyl ester of our target amino acid aligns perfectly with this strategy, as it is stable to the basic conditions used for Fmoc removal and is cleaved concomitantly with other tBu-based side-chain protecting groups during the final acidolytic cleavage step.

spss_workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

III. Experimental Protocols: Coupling of this compound

The primary challenge in incorporating this compound lies in its steric hindrance, which can impede the efficiency of the coupling reaction.[7] Standard coupling reagents may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. Therefore, the use of a potent in-situ activating reagent is highly recommended.

Recommended Coupling Reagents

For sterically demanding couplings, aminium/uronium salts such as HATU, HCTU, and HBTU, or phosphonium salts like PyBOP, are significantly more effective than standard carbodiimide reagents.[7][8][9] These reagents form highly reactive esters that can overcome the steric barrier.[7] HATU, in particular, is a premier choice due to its high reactivity and ability to suppress epimerization.[8]

Coupling ReagentActive Ester FormedReactivityKey Considerations
HATU OAt-esterVery HighHighly effective for hindered couplings; may cause guanidinylation of the N-terminal amine if not pre-activated correctly.[8]
HCTU O-6-ClBt-esterHighMore reactive than HBTU, a good alternative to HATU.[7]
PyBOP OBt-esterHighA well-established reagent for difficult couplings.[7]
COMU Oxyma-esterVery HighOffers comparable efficiency to HATU with improved safety and solubility profiles.[9]
Protocol 1: HATU-Mediated Coupling

This protocol outlines the manual coupling of Fmoc-protected this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-(3S)-3-amino-4-phenylbutanoic acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)[8]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[8]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).[10]

  • Pre-activation of the Amino Acid:

    • In a separate vessel, dissolve Fmoc-(3S)-3-amino-4-phenylbutanoic acid and HATU in DMF.

    • Add DIPEA to the solution and allow the pre-activation to proceed for 1-5 minutes.[8] Causality: Pre-activation is crucial to prevent the potential side reaction of N-terminal amine guanidinylation by HATU.[8]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature. Due to the steric hindrance of the β-amino acid, an extended coupling time of 2-4 hours is recommended. For particularly difficult sequences, the reaction can be left overnight.[7]

  • Monitoring the Coupling:

    • Perform a Kaiser test to monitor the completion of the reaction. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) to remove any residual reagents and byproducts.[10]

coupling_decision_tree start Incorporate tert-Butyl (3S)-3-Amino-4-phenylbutanoate hindered Is the coupling sterically hindered? start->hindered reagent Select Potent Coupling Reagent (e.g., HATU, HCTU, COMU) hindered->reagent Yes (Always the case) conditions Optimize Coupling Conditions reagent->conditions time Extend Coupling Time (2-4 hours or overnight) conditions->time double_couple Consider Double Coupling conditions->double_couple monitor Monitor with Kaiser Test time->monitor double_couple->monitor

Figure 2: Decision pathway for coupling this compound.

IV. Final Cleavage and Deprotection of the tert-Butyl Ester

The final step in the synthesis involves the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the tert-butyl ester of our β-amino acid. This is achieved using a strong acid, typically trifluoroacetic acid (TFA).[5]

During this process, the tert-butyl group is released as a highly reactive tert-butyl cation.[11] This cation can react with nucleophilic side chains of certain amino acids (e.g., Tryptophan, Cysteine, Methionine), leading to undesired side products.[12] To prevent these side reactions, a "scavenger cocktail" is added to the TFA.[13]

Protocol 2: TFA-Mediated Cleavage and Deprotection

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (see table below)

  • Cold diethyl ether

Cleavage Cocktail Composition:

The choice of scavengers depends on the amino acid composition of the peptide.

Scavenger CocktailComposition (v/v/v)Target Residues to Protect
Standard TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)General purpose, protects against Trp modification.[13]
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Robust mixture for peptides containing multiple sensitive residues like Arg(Pbf), Trp, Cys, and Met.[7][13]
Thiol-based TFA / TIS / Water / EDT (94:1:2.5:2.5)Specifically for peptides containing Cysteine to prevent S-tert-butylation.[1][7]

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in DCM for 30 minutes, then drain the solvent.[7]

  • Cleavage Reaction:

    • Prepare the appropriate cleavage cocktail in a fume hood. Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin).[10]

    • Agitate the mixture at room temperature for 2-4 hours.[7] Causality: This duration is typically sufficient to ensure complete removal of the tBu and other acid-labile protecting groups.[7][12]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and organic impurities.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

V. Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" should be performed by repeating the coupling protocol with a fresh solution of activated amino acid.[7]

  • Incomplete Deprotection: If mass spectrometry analysis of the final peptide indicates the presence of the tert-butyl group (+56 Da), the cleavage time should be extended, or the concentration of TFA in the cleavage cocktail should be increased.[7]

  • Side Reactions during Cleavage: The presence of unexpected masses corresponding to the addition of a tert-butyl group to sensitive residues necessitates the use of a more robust scavenger cocktail, such as Reagent K.[7][13]

VI. Conclusion

The strategic incorporation of this compound offers a powerful avenue for the design of novel peptide therapeutics with enhanced stability and unique conformational properties. Successful synthesis hinges on overcoming the steric challenges associated with this β-amino acid through the use of potent coupling reagents like HATU and optimized reaction conditions. Furthermore, careful consideration of the final cleavage and deprotection step, with the appropriate selection of a scavenger cocktail, is critical to ensure the integrity of the final product. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and effectively utilize this valuable building block in their peptide synthesis endeavors.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medical Chemistry, 7, 302-307.
  • Lundt, B. F., Johansen, N. L., Voelund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • ResearchGate. (2017). Biological Applications of β-amino acids and its derivatives.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Thermo Fisher Scientific. tert-Butyl (3S)
  • MDPI. (2022).
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Semantic Scholar. (2004). Advances in Fmoc solid-phase peptide synthesis.
  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis.

Sources

Application Notes and Protocols: Tert-butyl (3S)-3-amino-4-phenylbutanoate as a Key Precursor for Chiral GABA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral GABA Analogs and the Strategic Role of Tert-butyl (3S)-3-amino-4-phenylbutanoate

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic application is limited by its poor ability to cross the blood-brain barrier. This has driven the development of lipophilic GABA analogs, such as phenibut and baclofen, which have found applications as anxiolytics, nootropics, and muscle relaxants.[1][2] The biological activity of these analogs is highly dependent on their stereochemistry. For instance, (R)-phenibut is significantly more active as a GABA-B receptor agonist than its (S)-enantiomer. Consequently, the enantioselective synthesis of these compounds is of paramount importance in modern medicinal chemistry.

This technical guide details the strategic use of this compound as a pivotal precursor for the synthesis of chiral GABA analogs, with a focus on the preparation of (R)-phenibut. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, preventing its unwanted participation in side reactions. Its strategic value lies in its stability under basic and neutral conditions and its facile removal under acidic conditions, which can often be orchestrated to occur concomitantly with the deprotection of an N-Boc group, leading to a streamlined and efficient synthesis.

This document provides a comprehensive overview of the synthetic strategy, including the preparation of the racemic precursor, its enzymatic resolution to obtain the desired (S)-enantiomer, subsequent N-protection, and final conversion to the target GABA analog. The protocols provided are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in drug discovery and development.

Data Presentation: Key Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Expected Yield
1Synthesis of Racemic Tert-butyl 3-amino-4-phenylbutanoateThionyl chloride, tert-butanoltert-butanolReflux>90%
2Enzymatic ResolutionLipase (e.g., from Candida antarctica)Phosphate buffer/organic co-solventRoom Temp.~45% of (S)-enantiomer
3N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), TriethylamineDichloromethane (DCM)Room Temp.>95%
4Synthesis of (R)-Phenibut (Deprotection)Trifluoroacetic acid (TFA) or HCl in DioxaneDichloromethane (DCM)0 to Room Temp.>90%

Experimental Protocols

Protocol 1: Synthesis of Racemic Tert-butyl 3-amino-4-phenylbutanoate

This protocol describes the synthesis of the racemic precursor via esterification of 3-amino-4-phenylbutanoic acid. The use of thionyl chloride with tert-butanol is an effective method for the formation of the tert-butyl ester.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend racemic 3-amino-4-phenylbutanoic acid (1 equivalent) in tert-butanol (10 volumes).

  • Esterification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic tert-butyl 3-amino-4-phenylbutanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure racemic ester.

Protocol 2: Enzymatic Resolution of Racemic Tert-butyl 3-amino-4-phenylbutanoate

This protocol utilizes a lipase to selectively hydrolyze the (R)-enantiomer of the tert-butyl ester, leaving the desired (S)-enantiomer unreacted. This method provides a green and highly enantioselective approach to obtaining the chiral precursor.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve the racemic tert-butyl 3-amino-4-phenylbutanoate (1 equivalent) in a mixture of phosphate buffer (pH 7.0) and a minimal amount of a water-miscible organic co-solvent such as dioxane or acetone to ensure solubility.

  • Enzymatic Reaction: Add a lipase, such as immobilized Candida antarctica lipase B (CALB) (commercially available as Novozym 435), to the solution. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by chiral HPLC to track the disappearance of the (R)-enantiomer and the formation of the corresponding carboxylic acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining (S)-ester.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Acidify the filtrate to pH 2 with 1M HCl.

  • Separation: Extract the aqueous layer with ethyl acetate. The organic layer will contain the unreacted (S)-ester and any remaining (R)-ester. The aqueous layer will contain the hydrolyzed (R)-acid.

  • Purification of (S)-ester: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acidic product, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting this compound can be further purified by column chromatography if necessary.

Protocol 3: N-Boc Protection of this compound

The protection of the amino group as its tert-butoxycarbonyl (Boc) derivative is a standard procedure that prevents the amine from acting as a nucleophile in subsequent steps.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1 equivalent) in dichloromethane (DCM) (10 volumes).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting amine is fully consumed.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-Boc protected product, which is often pure enough for the next step.

Protocol 4: Synthesis of (R)-Phenibut via Deprotection

The final step involves the simultaneous removal of both the N-Boc and tert-butyl ester protecting groups under acidic conditions to yield the hydrochloride salt of (R)-phenibut. The choice of acid is crucial for clean and complete deprotection.[4]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-Boc-protected this compound (1 equivalent) in a minimal amount of dichloromethane (DCM).

  • Deprotection: Cool the solution to 0 °C. Add an excess of a strong acid, such as 4M HCl in dioxane or a 50% solution of trifluoroacetic acid (TFA) in DCM.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction by TLC. The deprotection is often accompanied by the evolution of isobutylene gas.[5]

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. If HCl in dioxane was used, the product may precipitate directly.

  • Purification: The resulting crude (R)-phenibut hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a white crystalline solid.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis & Resolution cluster_1 GABA Analog Synthesis Racemic Ester Racemic tert-butyl 3-amino-4-phenylbutanoate Enzymatic Resolution Enzymatic Resolution (Lipase) Racemic Ester->Enzymatic Resolution S-Ester This compound Enzymatic Resolution->S-Ester R-Acid (R)-3-amino-4-phenylbutanoic acid (by-product) Enzymatic Resolution->R-Acid N-Boc Protection N-Boc Protection (Boc)₂O, Et₃N S-Ester->N-Boc Protection Protected Precursor N-Boc-tert-butyl (3S)-3-amino-4-phenylbutanoate N-Boc Protection->Protected Precursor Deprotection Acidic Deprotection (TFA or HCl) Protected Precursor->Deprotection Final Product (R)-Phenibut Hydrochloride Deprotection->Final Product

Caption: Synthetic workflow for (R)-phenibut.

Orthogonal_Deprotection Protected_Intermediate N-Boc-tert-butyl (3S)-3-amino-4-phenylbutanoate Acid_Catalysis H⁺ (TFA or HCl) Protected_Intermediate->Acid_Catalysis Protonation_N Protonation of Boc Group Acid_Catalysis->Protonation_N Protonation_O Protonation of Ester Carbonyl Acid_Catalysis->Protonation_O Cleavage_N Loss of tert-butyl cation & CO₂ Protonation_N->Cleavage_N Cleavage_O Loss of tert-butyl cation (forms isobutylene) Protonation_O->Cleavage_O Free_Amine Primary Amine (as ammonium salt) Cleavage_N->Free_Amine Carboxylic_Acid Carboxylic Acid Cleavage_O->Carboxylic_Acid Final_Product (R)-Phenibut Hydrochloride Free_Amine->Final_Product Carboxylic_Acid->Final_Product

Caption: Mechanism of simultaneous deprotection.

References

  • J Org Chem. 2004 Apr 2;69(7):2588-90.

  • Organic Letters.

  • The Journal of Organic Chemistry.

  • Chemistry Stack Exchange.

  • Org Lett. 2005 Nov 10;7(23):5343-5.

  • ResearchGate.

  • ResearchGate.

  • Wiley-VCH.

  • ResearchGate.

  • Chemical Society Reviews.

  • Google Patents.

  • J Org Chem. 2004 Sep 3;69(18):6131-3.

  • Reddit.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • MDPI.

  • ChemicalBook.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • PubMed.

  • Royal Society of Chemistry.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Sigma-Aldrich.

  • PubChem.

  • Google Patents.

  • Google Patents.

  • Google Patents.

Sources

Strategic Synthesis of (S)-4-Benzyl-2-azetidinone: A Protocol for Cyclization of tert-Butyl (3S)-3-Amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of antibiotics, including penicillins and cephalosporins.[1][2] The synthesis of chiral β-lactams is of paramount importance for the development of new therapeutic agents with enhanced efficacy and stereospecificity. This application note provides a detailed protocol and mechanistic insights for the synthesis of (S)-4-benzyl-2-azetidinone, a valuable chiral building block, via the intramolecular cyclization of tert-butyl (3S)-3-amino-4-phenylbutanoate. We present a field-proven method utilizing a Grignard reagent to facilitate the ring closure, a variation of the Breckpot β-lactam synthesis, which offers a direct and efficient pathway from a β-amino ester to the target 2-azetidinone.[1]

Introduction and Strategic Overview

The enduring therapeutic relevance of β-lactam antibiotics stems from their ability to inhibit bacterial cell wall biosynthesis by acylating penicillin-binding proteins (PBPs), leading to cell lysis.[1][3] The strained four-membered ring is key to their reactivity.[1] Consequently, developing robust and stereoselective synthetic routes to novel β-lactam analogues is a critical objective in the fight against antimicrobial resistance.[2][4]

The starting material, this compound, is an ideal precursor. It possesses the requisite 1,3-amino-ester functionality and a predetermined stereocenter at the C3 position (which will become the C4 position of the β-lactam), ensuring the stereochemical integrity of the final product.

The primary challenge in this synthesis is to induce an intramolecular amide bond formation. Direct cyclization of a stable ester is thermodynamically and kinetically unfavorable. The chosen strategy overcomes this barrier by employing a Grignard reagent (e.g., ethylmagnesium bromide). The organometallic reagent serves a dual purpose: it first deprotonates the primary amine, rendering it a more potent nucleophile (as a magnesium amide), and subsequently interacts with the ester carbonyl, facilitating the intramolecular nucleophilic attack and ring closure.

Logical Workflow for Synthesis

The overall experimental process follows a logical sequence designed for optimal yield and purity. This workflow ensures that the highly reactive organometallic species is generated and utilized under controlled conditions, followed by a systematic workup and purification to isolate the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Assemble Dry Glassware Under Inert Atmosphere dissolve Dissolve Amino Ester in Anhydrous THF start->dissolve cool Cool Solution to 0 °C dissolve->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard react Stir at Room Temperature add_grignard->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Characterization (NMR, MS)

Caption: Experimental workflow for β-lactam synthesis.

Reaction Mechanism: The Role of the Grignard Reagent

The cyclization proceeds via a well-established pathway for converting β-amino esters to β-lactams. The mechanism involves the formation of a magnesium-chelated intermediate that facilitates the intramolecular ring closure.

  • Deprotonation: Two equivalents of the Grignard reagent (R-MgX) are required. The first equivalent acts as a base, deprotonating the primary amine to form a magnesium amide. The second equivalent is believed to coordinate with the ester carbonyl, increasing its electrophilicity.

  • Intramolecular Cyclization: The nucleophilic nitrogen attacks the activated carbonyl carbon. This step is intramolecular and thus kinetically favored, leading to the formation of a tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating the tert-butoxide magnesium salt and forming the stable 2-azetidinone ring.

  • Protonation: An aqueous acidic workup quenches any remaining Grignard reagent and protonates the nitrogen of the β-lactam product.

Caption: Mechanism of Grignard-mediated β-lactam formation.

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-4-benzyl-2-azetidinone on a 5 mmol scale.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (Scale)EquivalentsSupplier Notes
This compound249.351.25 g (5 mmol)1.0Chiral precursor
Ethylmagnesium bromide (3.0 M in diethyl ether)131.263.7 mL (11 mmol)2.2Anhydrous solution
Tetrahydrofuran (THF), Anhydrous-40 mL-Sure/Seal™ recommended
Saturated aq. Ammonium Chloride (NH₄Cl)-20 mL-For quenching
Ethyl Acetate (EtOAc)-~150 mL-For extraction
Brine (Saturated aq. NaCl)-30 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)-~5 g-For drying
Silica Gel-~30 g-For chromatography
Equipment
  • 100 mL two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and a rubber septum on one neck. Flame-dry the flask under vacuum and backfill with nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.

  • Dissolution of Starting Material: To the flask, add this compound (1.25 g, 5.0 mmol). Using a syringe, add 20 mL of anhydrous THF. Stir the solution at room temperature until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Grignard Reagent: Using a dry syringe, add the ethylmagnesium bromide solution (3.7 mL of 3.0 M solution, 11 mmol, 2.2 eq.) dropwise to the stirred solution over 15-20 minutes.

    • Scientist's Note (Causality): Slow addition is critical to control the exothermic reaction and prevent side reactions. Vigorous gas evolution (ethane) will be observed as the amine is deprotonated.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Quenching the Reaction: Carefully cool the flask back to 0 °C in an ice-water bath. Slowly and cautiously add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent.

    • Trustworthiness Note: Quenching is also exothermic. Slow addition is a critical safety measure to prevent uncontrolled boiling of the solvent.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash with 30 mL of brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Eluent: A gradient of 30% to 70% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-4-benzyl-2-azetidinone as a white to off-white solid.

Expected Results
  • Yield: 60-75%

  • Physical Appearance: White solid.

  • Stereochemistry: The synthesis is stereoretentive. Starting with the (3S)-amino ester yields the (S)-β-lactam.

Concluding Remarks

This application note details a reliable and efficient protocol for the synthesis of the chiral β-lactam, (S)-4-benzyl-2-azetidinone, from its corresponding β-amino ester precursor. The use of a Grignard reagent provides a direct cyclization pathway, avoiding the need for intermediate protection or activation steps. The described methodology is scalable and serves as a foundational technique for researchers in medicinal chemistry and drug development aiming to create novel, stereochemically defined β-lactam derivatives for therapeutic applications.

References

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]

  • Title: Synthesis of 3-(Cbz-amino)-2-azetidinone Source: PrepChem.com URL: [Link]

  • Title: Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives Source: ResearchGate URL: [Link]

  • Title: Advances in the chemistry of β-lactam and its medicinal applications Source: PMC - PubMed Central URL: [Link]

  • Title: Azetidinone: Different methods of synthesis and its biological profile Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin Source: PubMed Central URL: [Link]

  • Title: Azetidinones Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Synthesis of beta-lactam Source: Google Patents URL
  • Title: β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates Source: PMC - PubMed Central URL: [Link]

  • Title: β-Lactam Source: Wikipedia URL: [Link]

  • Title: Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel and Recent Synthesis and Applications of β-Lactams Source: PMC - PubMed Central URL: [Link]

  • Title: β-Lactam synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereoselective synthesis of β-lactams: recent examples Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams Source: PMC - NIH URL: [Link]

  • Title: Targeted synthesis of novel β-lactam antibiotics by laccase-catalyzed reaction of aromatic substrates selected by pre-testing for their antimicrobial and cytotoxic activity Source: PubMed URL: [Link]

Sources

tert-butyl (3S)-3-amino-4-phenylbutanoate in peptidomimetics design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of tert-butyl (3S)-3-amino-4-phenylbutanoate in Peptidomimetics Design

Introduction: Redefining Peptide Therapeutics with β-Amino Acids

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical application is often hindered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity.[1] Peptidomimetics, synthetic compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these hurdles.[1][2][3][4] A particularly successful approach in this field is the incorporation of non-natural amino acids, with β-amino acids representing a cornerstone of modern peptidomimetic design.[5]

Unlike their α-amino acid counterparts, β-amino acids possess a two-carbon separation between their amino and carboxyl termini.[2][3][4] This seemingly subtle modification has profound implications, rendering the peptide backbone resistant to degradation by proteases and enabling the formation of unique, stable secondary structures known as foldamers.[3][6] These novel conformations, including distinct helices, sheets, and turns, provide access to a structural landscape unattainable by natural peptides, opening new avenues for targeting protein-protein interactions and designing receptor agonists or antagonists.[6][7][8]

This guide focuses on a specific, high-value building block: This compound . We will explore the strategic advantages conferred by its unique stereochemistry and functional groups and provide detailed, field-tested protocols for its seamless integration into peptide sequences using standard synthesis methodologies.

PART 1: The Strategic Value of the (3S)-3-amino-4-phenylbutanoate Scaffold

The selection of a non-natural amino acid is a critical decision in peptidomimetic design. The structure of this compound offers a trifecta of advantages: conformational control, enhanced binding interactions, and synthetic compatibility.

The Power of the β-Peptide Backbone

The fundamental advantage of incorporating this building block lies in its β-amino acid core.

  • Proteolytic Resistance: The altered backbone geometry prevents recognition and cleavage by endogenous proteases, significantly extending the in-vivo half-life of the resulting therapeutic candidate.[2][3][4]

  • Novel Secondary Structures (Foldamers): β-peptides are renowned for their ability to form stable, predictable secondary structures even in short sequences.[6][9] This contrasts with many short α-peptides, which often exist as a random coil in solution. The ability to pre-organize a molecule into a specific bioactive conformation reduces the entropic penalty of binding, potentially leading to higher affinity and specificity.

  • Expanded Structural Diversity: Each β-amino acid introduces two potential stereocenters (at the C2 and C3 carbons), creating a vast pool of diastereoisomers for fine-tuning molecular shape and biological activity.[2][4]

Specific Contributions of the this compound Moiety
  • Conformational Constraint and Aromatic Interactions: The bulky phenyl side chain, positioned at the β-carbon, acts as a powerful conformational director. It restricts the rotation of local backbone dihedral angles and can be strategically positioned to engage in crucial hydrophobic and π-stacking interactions within a target's binding pocket, mimicking key residues like Phenylalanine or Tyrosine.

  • Stereochemical Precision: The (3S) configuration is critical. Biological systems are exquisitely sensitive to stereochemistry; the precise spatial arrangement of the amino group and the phenyl side chain dictated by the 'S' configuration is often essential for correct ligand-receptor recognition and subsequent biological activity.[10][11]

  • Synthetic Utility of the tert-Butyl Ester: The tert-butyl group serves as a robust protecting group for the C-terminal carboxylic acid.[12] It is stable to the basic conditions used for Fmoc-deprotection during synthesis but is cleanly removed under the strongly acidic conditions of the final cleavage step, ensuring seamless compatibility with the most common solid-phase peptide synthesis (SPPS) strategy.[13]

Data Presentation: Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem CID: 1501868[12]
CAS Number 120686-17-1BuyersGuideChem[14]
Molecular Formula C14H21NO2PubChem CID: 1501868[12]
Molecular Weight 235.32 g/mol Chongqing Chemdad[15]
Appearance White to off-white solidN/A
Melting Point 30-31 °CChongqing Chemdad[15]

PART 2: Experimental Protocols & Methodologies

The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS).[16][17]

Visualization: The α- vs. β-Peptide Backbone

The fundamental structural difference that imparts proteolytic resistance is visualized below.

G cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone a_N N a_Ca a_N->a_Ca φ a_C C' a_Ca->a_C ψ a_R R a_Ca->a_R Side Chain b_N N b_Cb b_N->b_Cb φ b_Ca b_Cb->b_Ca θ b_R R b_Cb->b_R Side Chain b_C C' b_Ca->b_C ψ

Caption: Structural comparison of α- and β-amino acid residues within a peptide chain.

Materials and Equipment
  • Resins: Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-Cl-Trt resin (for C-terminal acids).

  • Amino Acids: Standard N-α-Fmoc protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt). Fmoc-protected this compound.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA, reagent grade).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole).

  • Cleavage Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water (H₂O).

  • Equipment: Manual or automated solid-phase peptide synthesizer, reaction vessels with fritted filters, rotary evaporator, refrigerated centrifuge, lyophilizer, analytical and preparative RP-HPLC systems, Mass Spectrometer (e.g., ESI-MS).

Protocol: Incorporation via Fmoc/tBu SPPS

This protocol describes a single coupling cycle for incorporating the title compound into a growing peptide chain on a solid support.

Causality Behind Choices:

  • Excess Reagents: A 3-5 fold molar excess of amino acid and coupling reagents is used to drive the reaction to completion, ensuring a high yield at each step, which is critical for the synthesis of long peptides.[16]

  • Thorough Washing: Extensive washing between steps with a solvent like DMF is crucial to remove all soluble by-products and unreacted reagents, preventing side reactions in subsequent steps.[18]

  • Inert Atmosphere: While not always strictly necessary for standard couplings, performing reactions under a nitrogen or argon atmosphere can prevent side reactions with sensitive reagents and residues.

Step-by-Step Methodology:

  • Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF (approx. 10 mL/g resin) and gently agitate for 30 minutes to swell the polymer beads, ensuring optimal accessibility of reactive sites.[19] Drain the solvent.

  • Fmoc-Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine/DMF solution for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-protected this compound (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads. A blue color indicates incomplete coupling (free primary amines). If the test is positive, continue the coupling for another hour or perform a second coupling (double coupling). A yellow/clear result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail. A standard choice is 95% TFA, 2.5% TIS, and 2.5% H₂O . The TIS acts as a cation scavenger to prevent side reactions.[13]

    • Add the cleavage cocktail to the resin (approx. 10 mL/g resin) and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Visualization: SPPS Workflow

spss_workflow start Start: Swollen Resin with Fmoc-AA-OH deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Step 2: Coupling (Fmoc-β-AA, HATU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser kaiser->coupling Incomplete repeat_cycle Repeat for Next Amino Acid kaiser->repeat_cycle Complete repeat_cycle->deprotection cleavage Final Step: Cleavage (TFA/TIS/H2O) repeat_cycle->cleavage Sequence Complete end End: Crude Peptide for Purification cleavage->end

Caption: A standard cycle for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Purification and Characterization
  • Purification: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA) and purified using preparative Reverse-Phase HPLC (RP-HPLC). A gradient of Acetonitrile in Water (both containing 0.1% TFA) is typically used. Fractions are collected and analyzed for purity.

  • Characterization: The identity of the purified peptide is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both the retention time and the molecular mass. The observed mass should match the calculated theoretical mass of the desired peptidomimetic. Purity is determined by the peak area in the analytical HPLC chromatogram.

PART 3: Application & Design Considerations

The incorporation of this compound is not merely a substitution but a strategic design choice. For example, in designing an inhibitor for a protease that cleaves after a Phenylalanine residue, this β-amino acid can be used to replace the P1-P1' scissile bond. The phenyl group would occupy the hydrophobic S1 binding pocket of the protease, while the non-natural β-peptide backbone would be completely resistant to enzymatic cleavage, transforming a substrate into a potent, stable inhibitor.

The resulting peptidomimetics often exhibit unique conformational preferences.[7][20] Biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for characterizing the secondary structures of these novel molecules and correlating their 3D conformation with their biological activity.

By providing proteolytic stability, conformational constraint, and key binding motifs, this compound serves as an exceptional tool for the modern medicinal chemist, enabling the rational design of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics | Request PDF. Retrieved January 8, 2026, from [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino Acids: Versatile Peptidomimetics. Ingenta Connect. [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link]

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]

  • Vivarès, D., & Fiori, S. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1339-1350. [Link]

  • Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-23. [Link]

  • Mondal, S., Guchhait, G., & Maity, S. (2024). Conformational Studies of β-Azapeptoid Foldamers: A New Class of Peptidomimetics with Confined Dihedrals. Chemistry, 30(6), e202303330. [Link]

  • Fülöp, F., & Martinek, T. A. (n.d.). β-Peptide foldamer helices with tailored diameters. Retrieved January 8, 2026, from [https://real. Szeged.hu/22533/1/4900268.pdf]([Link]. Szeged.hu/22533/1/4900268.pdf)

  • Nielsen, H. M., & Franzyk, H. (2015). β-Peptoid Foldamers at Last. Accounts of Chemical Research, 48(8), 2446-2455. [Link]

  • Martinek, T. A., Mándity, I. M., & Fülöp, F. (2023). Betaine-Conjugated β-Peptide Foldamers: Influence of Quaternary Charge on Self-Organization and Morphology Formation. Angewandte Chemie International Edition, 62(15), e202217698. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 8, 2026, from [Link]

  • Lee, Y., & Lim, H. S. (2020). Conformational Adaptation of β-Peptide Foldamers for the Formation of Metal-Peptide Frameworks. Angewandte Chemie International Edition, 59(4), 1603-1607. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid HCl in Drug Discovery. Retrieved January 8, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. PubChem. Retrieved January 8, 2026, from [Link]

  • BuyersGuideChem. (n.d.). tert-Butyl-(3S)-3-amino-4-phenylbutanoate. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 8, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery. Retrieved January 8, 2026, from [Link]

  • Chongqing Chemdad. (n.d.). Buy this compound. Retrieved January 8, 2026, from [Link]

  • Al-Azzam, O., et al. (2025). Peptidomimetics as next–generation therapeutic applications. Future Journal of Pharmaceutical Sciences, 11(1), 1-15. [Link]

Sources

analytical methods for tert-butyl (3S)-3-amino-4-phenylbutanoate characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Characterization of tert-butyl (3S)-3-amino-4-phenylbutanoate

Introduction

This compound is a chiral amino acid ester of significant interest in the pharmaceutical industry. Its defined stereochemistry and structural motifs make it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The purity, identity, and stereochemical integrity of this intermediate are critical for ensuring the safety and efficacy of the final drug product. Consequently, a robust and multi-faceted analytical strategy is essential for its characterization.

This document serves as a detailed guide for researchers, analytical scientists, and quality control professionals, providing in-depth protocols for the comprehensive analysis of this compound. The methods described herein are designed to be orthogonal, providing complementary information to build a complete profile of the molecule's identity, purity, and chiral fidelity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Part 1: Chromatographic Analysis for Purity Assessment

Chromatographic techniques are indispensable for assessing both chemical and enantiomeric purity. They physically separate the target analyte from any impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Principle: Reversed-phase HPLC (RP-HPLC) is the primary method for determining the chemical purity of the compound. This technique separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains the analyte and any organic impurities, which are then selectively eluted by a polar mobile phase of increasing organic solvent concentration. The phenyl group in the analyte provides a strong chromophore for UV detection.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Diluent (50:50 Acetonitrile:Water) to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      Time (min) % B
      0.0 30
      15.0 90
      17.0 90
      17.1 30

      | 20.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Data Presentation: Expected HPLC Results

Peak IDExpected Retention Time (min)Specification
This compound~ 8.5≥ 97.0%
Process-related impuritiesVariableReport if > 0.1%

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent (ACN:H2O) prep1->prep2 prep3 Sonicate & Filter prep2->prep3 instrument Inject into RP-HPLC System prep3->instrument detection UV Detection (214 nm) instrument->detection integrate Integrate Peaks detection->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

HPLC Purity Analysis Workflow.
Chiral HPLC for Enantiomeric Purity

Principle: To ensure the stereochemical integrity of the (S)-enantiomer, a chiral separation method is mandatory. This requires a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating amino acid esters.[1][2] A normal-phase mobile system is typically employed to enhance the chiral recognition interactions.

Experimental Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase (Hexane/Isopropanol).

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (or equivalent amylose-based CSP), 4.6 mm x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • System Suitability: Inject a racemic (50:50 mixture of R and S enantiomers) sample to confirm the resolution and identify the peak for each enantiomer.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Data Presentation: Expected Chiral HPLC Results

EnantiomerExpected Retention Time (min)Specification
(R)-enantiomer~ 12.0≤ 0.5%
(S)-enantiomer~ 14.5≥ 99.5% ee

Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Separation cluster_data Data Analysis prep1 Prepare Racemic Standard prep2 Prepare (S)-Enantiomer Sample inject_racemic Inject Racemic Standard (Peak ID) prep1->inject_racemic inject_sample Inject Sample prep2->inject_sample separation CSP Column Separation inject_racemic->separation inject_sample->separation integrate Integrate (R) and (S) Peaks separation->integrate calculate Calculate % Enantiomeric Excess integrate->calculate report Final Report calculate->report

Chiral Purity Analysis Workflow.

Part 2: Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide definitive information about the molecular structure and confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.

Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

¹H NMR Data Interpretation:

The tert-butyl group provides a highly characteristic sharp singlet integrating to nine protons.[3][4] The phenyl group protons appear in the aromatic region.

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃ )₃ (tert-butyl)~ 1.45s (singlet)9H
-NH₂ (amine)~ 1.70br s (broad singlet)2H
-CH₂-CO (methylene α to carbonyl)~ 2.45dd (doublet of doublets)2H
-CH₂-Ph (benzylic methylene)~ 2.80d (doublet)2H
-CH-NH₂ (methine)~ 3.50m (multiplet)1H
-C₆H₅ (aromatic)~ 7.20 - 7.35m (multiplet)5H

¹³C NMR Data Interpretation:

AssignmentExpected Chemical Shift (δ, ppm)
C(C H₃)₃~ 28.1
-C H₂-CO~ 43.5
-C H₂-Ph~ 44.0
-C H-NH₂~ 50.5
-C (CH₃)₃~ 80.5
Aromatic C H~ 126.3, 128.5, 129.3
Aromatic Quaternary C ~ 138.5
-C =O (ester carbonyl)~ 172.0
Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for direct verification of the molecular mass.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., TOF, Quadrupole).

  • Analysis: Infuse the sample directly into the ESI source.

    • Ionization Mode: Positive (+)

    • Scan Range: m/z 100 - 500

Data Interpretation:

The molecular formula of the compound is C₁₄H₂₁NO₂.[5][6] The monoisotopic mass is 235.1572 g/mol . The primary ion observed in the mass spectrum should correspond to the protonated molecule.

IonCalculated m/zObserved m/z
[M+H]⁺236.1645~ 236.16

Part 3: Elemental Analysis for Formula Confirmation

Principle: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm that the empirical formula matches the theoretical composition, providing a final, fundamental check on the compound's identity.

Protocol:

A small, accurately weighed amount of the sample is combusted in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of C, H, and N.

Data Presentation: Comparison of Theoretical vs. Found Values

For Molecular Formula: C₁₄H₂₁NO₂ (MW: 235.32 g/mol )[5]

ElementTheoretical %Found %Specification
Carbon (C)71.4571.45 ± 0.4± 0.4%
Hydrogen (H)8.998.99 ± 0.4± 0.4%
Nitrogen (N)5.955.95 ± 0.4± 0.4%

Conclusion

The analytical characterization of this compound requires a synergistic combination of orthogonal techniques. Chromatographic methods establish both chemical and, critically, enantiomeric purity. Spectroscopic analyses, particularly NMR and MS, provide irrefutable confirmation of the molecular structure and weight. Finally, elemental analysis validates the fundamental empirical formula. Together, these detailed protocols provide a comprehensive framework for ensuring that this vital pharmaceutical intermediate meets the stringent quality standards required for drug development and manufacturing.

References

  • This compound - ChemBK . Source: ChemBK. URL: [Link]

  • tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2 - BuyersGuideChem . Source: BuyersGuideChem. URL: [Link]

  • This compound | C14H21NO2 | CID 1501868 - PubChem . Source: PubChem, National Institutes of Health. URL: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes . Source: Nature. URL: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . Source: YAKHAK HOEJI. URL: [Link]

  • t-Butyl group towers over other 1H resonances - ACD/Labs . Source: ACD/Labs. URL: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate . Source: ResearchGate. URL: [Link]

Sources

Application Note: A Robust HPLC Protocol for the Analysis of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of tert-butyl (3S)-3-amino-4-phenylbutanoate, a key chiral intermediate in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step methodology for achieving reliable and reproducible results. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and offering a framework for method validation.

Introduction: The Significance of Chiral Purity

This compound is a chiral building block whose stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] The spatial arrangement of substituents around the chiral center can significantly influence the pharmacological activity of a drug. Consequently, a precise and accurate analytical method to determine the enantiomeric purity of this intermediate is paramount during drug development and for quality control in manufacturing.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of chiral compounds in the pharmaceutical industry.[2] This document provides a detailed protocol for the chiral HPLC analysis of this compound.

Foundational Principles: The Rationale Behind the Method

The successful HPLC analysis of a chiral compound like this compound hinges on selecting the appropriate stationary and mobile phases to achieve enantiomeric separation.

The Stationary Phase: A Chiral Recognition Environment

Given the chiral nature of the analyte, a chiral stationary phase (CSP) is essential for separating its enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and success in resolving a wide range of chiral molecules, including amino acid esters and related compounds.[3] These phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation. For this application, a cellulose-based CSP is recommended as a starting point due to its proven effectiveness in separating similar aromatic compounds.

The Mobile Phase: Driving the Separation

A normal-phase mobile system, typically consisting of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol, is often employed with polysaccharide-based CSPs. The polar modifier plays a crucial role in modulating the retention and selectivity of the separation. By adjusting the concentration of the alcohol, the interactions between the analyte and the stationary phase can be fine-tuned to optimize the resolution of the enantiomers.

Detection: Visualizing the Analyte

The presence of a phenyl group in the structure of this compound provides a chromophore that allows for detection using an ultraviolet (UV) detector. The parent amino acid, phenylalanine, exhibits UV absorbance maxima at approximately 198 nm and 258 nm.[1] For practical HPLC analysis, detection at 258 nm is recommended as it offers a good balance of sensitivity and is less susceptible to interference from common HPLC solvents compared to lower wavelengths.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the HPLC analysis of this compound.

Materials and Reagents
  • Analyte: this compound standard, and the corresponding racemic mixture (for method development and validation).

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chiral Column: A cellulose-based chiral column (e.g., Daicel Chiralcel® OD-H, 5 µm, 4.6 x 250 mm or equivalent) is recommended as a starting point.

Preparation of Solutions
  • Mobile Phase: Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use. The optimal ratio may need to be determined experimentally.

  • Sample Diluent: Use the mobile phase as the diluent for sample preparation.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound standard in the diluent to obtain a concentration of approximately 1 mg/mL.

  • Racemic Mixture Solution: Prepare a solution of the racemic mixture at a similar concentration to the standard solution. This is crucial for confirming the separation of the two enantiomers.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended ConditionRationale
Column Cellulose-based chiral stationary phaseProvides a chiral environment for enantiomeric separation.
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)Common normal-phase system for polysaccharide CSPs.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 258 nmCorresponds to a UV absorbance maximum of the phenyl group.
Injection Volume 10 µLA standard injection volume.
Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared standard and racemic mixture solutions.

  • Data Acquisition: Record the chromatograms for a sufficient duration to allow for the elution of both enantiomers.

Method Development and Validation: A Self-Validating System

The protocol provided is a starting point. Method optimization and validation are essential to ensure the reliability of the results.

Optimization Strategy

The following diagram illustrates a logical workflow for optimizing the chiral separation.

HPLC_Optimization A Initial Conditions (Hex:IPA 90:10) B Evaluate Resolution (Rs) A->B C Is Rs > 1.5? B->C D Yes: Method Optimized C->D E No: Adjust Mobile Phase C->E F Increase IPA % (e.g., to 15%) E->F G Decrease IPA % (e.g., to 5%) E->G H Change Alcohol Modifier (e.g., Ethanol) E->H I Re-evaluate Resolution F->I G->I H->I I->C Method_Validation Start Optimized HPLC Method Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Logical progression of HPLC method validation.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the HPLC analysis of this compound. By following the detailed methodology and embracing the principles of method optimization and validation, researchers and analytical scientists can confidently assess the enantiomeric purity of this critical pharmaceutical intermediate. The provided framework ensures the generation of accurate and reliable data, which is essential for advancing drug development programs and maintaining product quality.

References

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • This compound | C14H21NO2 | CID 1501868. PubChem. [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography. [Link]

  • UV-Vis Spectrum of Phenylalanine. SIELC Technologies. [Link]

  • (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537. PubChem. [Link]

Sources

Application Note: A Comprehensive Guide to the Chiral Separation of 3-Amino-4-phenylbutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of 3-amino-4-phenylbutanoate are critical chiral building blocks in the synthesis of various pharmaceuticals. Their stereochemistry significantly influences pharmacological activity, making their efficient separation and analysis paramount for drug development and quality control. This document provides a detailed guide to the chiral separation of ethyl 3-amino-4-phenylbutanoate enantiomers, exploring methodologies in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution. This guide is designed to provide both theoretical understanding and practical, step-by-step protocols to enable researchers to develop robust and efficient separation methods.

Introduction: The Significance of Chiral 3-Amino-4-phenylbutanoate

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit markedly different physiological effects. In the pharmaceutical industry, the separation of these enantiomers is crucial as one may be therapeutically active while the other could be inactive or even toxic.[1][2] The enantiomers of 3-amino-4-phenylbutanoate and its derivatives are key intermediates in the synthesis of various bioactive compounds. Therefore, the development of reliable methods for their chiral separation is a critical step in ensuring the safety and efficacy of the final drug product.[1][3]

This application note details three powerful techniques for achieving this separation: HPLC, SFC, and enzymatic resolution. Each method offers distinct advantages, and the optimal choice will depend on the specific requirements of the analysis, such as scale, speed, and desired purity.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a widely used technique for the analytical and preparative separation of enantiomers.[1][2] The key to successful chiral HPLC is the selection of an appropriate Chiral Stationary Phase (CSP). For β-amino acids like 3-amino-4-phenylbutanoate, several types of CSPs have shown excellent performance.[4][5]

Causality of Experimental Choices in Chiral HPLC

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times. For polar molecules like amino acids, macrocyclic glycopeptide and polysaccharide-based CSPs are often effective.[5][6]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases are particularly well-suited for the direct separation of underivatized amino acids.[5][6] They possess ionic groups and are compatible with a wide range of mobile phases, from polar organic to reversed-phase conditions. The chiral recognition mechanism involves a combination of hydrogen bonding, ionic interactions, and steric hindrance.

  • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are some of the most versatile and widely used CSPs.[7][8] The chiral selectors, such as phenylcarbamate derivatives of amylose or cellulose, have helical grooves where enantiomers can interact differently through hydrogen bonds, π-π interactions, and dipole-dipole interactions. For amino esters, these phases often provide excellent resolution.[7]

Experimental Workflow for Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Racemic Ethyl 3-amino-4-phenylbutanoate Standard Solution (e.g., 1 mg/mL) MobilePhase Prepare and Degas Mobile Phase Equilibrate Equilibrate Column MobilePhase->Equilibrate System Ready Inject Inject Sample Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Integrate->Calculate SFC_Workflow cluster_prep_sfc Sample & Modifier Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Prepare Racemic Ethyl 3-amino-4-phenylbutanoate in Modifier (e.g., 1 mg/mL) Modifier_SFC Prepare Modifier (e.g., Methanol with additive) Equilibrate_SFC Equilibrate System Modifier_SFC->Equilibrate_SFC System Ready Inject_SFC Inject Sample Equilibrate_SFC->Inject_SFC Separate_SFC Gradient or Isocratic Elution Inject_SFC->Separate_SFC Detect_SFC UV or MS Detection Separate_SFC->Detect_SFC Integrate_SFC Integrate Peaks Detect_SFC->Integrate_SFC Chromatogram Calculate_SFC Calculate Resolution (Rs) and Selectivity (α) Integrate_SFC->Calculate_SFC Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_analysis_enz Enantiomeric Purity Analysis Reactants Combine Racemic Ester, Buffer, and Lipase Incubate Incubate with Shaking at Controlled Temperature Reactants->Incubate Monitor Monitor Reaction Progress by Chiral HPLC/SFC Incubate->Monitor Quench Stop Reaction at ~50% Conversion Monitor->Quench Target Conversion Reached Extract Separate Unreacted Ester and Acid Product Quench->Extract Purify Purify Products (e.g., Chromatography) Extract->Purify AnalyzeEster Determine %ee of Unreacted Ester Purify->AnalyzeEster Isolated Products AnalyzeAcid Determine %ee of Acid Product

Sources

Application Note: Comprehensive NMR Characterization of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Chiral β-Amino Acid Esters

Tert-butyl (3S)-3-amino-4-phenylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its structure incorporates a stereocenter at the C3 position, which is crucial for its biological activity and interaction with target macromolecules. The precise confirmation of its chemical structure and stereochemistry is a critical step in quality control and drug development processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This application note details the comprehensive NMR analysis of this compound, providing a robust and self-validating protocol for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

To facilitate the interpretation of experimental data, ¹H and ¹³C NMR spectra for this compound were predicted using advanced computational algorithms. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1' (Phenyl, ortho)7.28d7.5
H-2' (Phenyl, meta)7.32t7.5
H-3' (Phenyl, para)7.24t7.5
H-33.55m-
H-4a2.85dd13.5, 5.5
H-4b2.75dd13.5, 8.5
H-2a2.50dd15.0, 6.0
H-2b2.40dd15.0, 7.5
NH₂1.60br s-
H-2'' (tert-Butyl)1.45s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-1 (C=O)171.5
C-1' (Phenyl, ipso)138.0
C-2'/C-6' (Phenyl, ortho)129.5
C-3'/C-5' (Phenyl, meta)128.8
C-4' (Phenyl, para)126.5
C-1'' (tert-Butyl, quat.)81.0
C-352.0
C-445.0
C-242.0
C-2'' (tert-Butyl, CH₃)28.2

Experimental Protocols

This section outlines the step-by-step methodologies for sample preparation and the acquisition of high-quality NMR spectra.

Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. For amino acids and their esters, other solvents like DMSO-d₆ or D₂O can also be considered depending on solubility.[1]

  • Dissolution: Dissolve the weighed sample in 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are recommended for a standard suite of NMR experiments on a 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 sec

    • Relaxation Delay: 2 sec

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1 sec

    • Relaxation Delay: 2 sec

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4 per increment

    • Increments: 256-512 in F1

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Number of Scans: 4-8 per increment

    • Increments: 256 in F1

Spectral Analysis and Interpretation

A detailed analysis of the predicted and expected experimental NMR data is crucial for the complete structural assignment of this compound.

¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

  • Aromatic Region (δ 7.2-7.4 ppm): The five protons of the phenyl group will appear in this region as a complex multiplet.

  • Methine Proton (H-3, δ ~3.55 ppm): This proton, attached to the chiral center and adjacent to the amino group, is expected to be a multiplet due to coupling with the diastereotopic protons at C-2 and C-4.

  • Methylene Protons (H-4a/b and H-2a/b): The protons on the C4 and C2 carbons are diastereotopic due to the adjacent stereocenter. This means they are chemically non-equivalent and will appear as separate signals, each as a doublet of doublets (dd).

  • tert-Butyl Protons (H-2'', δ ~1.45 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this functional group.

  • Amine Protons (NH₂, δ ~1.60 ppm): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on concentration, temperature, and solvent.

¹³C NMR Spectrum

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.

  • Carbonyl Carbon (C-1, δ ~171.5 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field.

  • Aromatic Carbons (δ 126-138 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry.

  • Quaternary Carbon (C-1'', δ ~81.0 ppm): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.

  • Aliphatic Carbons (δ 28-52 ppm): The remaining aliphatic carbons (C-2, C-3, C-4, and the methyl carbons of the tert-butyl group) will appear in the upfield region of the spectrum.

2D NMR for Unambiguous Assignments

Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for confirming the connectivity within the molecule.[2][3]

COSY (¹H-¹H Correlation Spectroscopy)

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[4]

  • A cross-peak between the H-3 multiplet and the H-2 and H-4 multiplets will confirm their connectivity.

  • Cross-peaks within the aromatic region will show the coupling between the ortho, meta, and para protons of the phenyl ring.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons directly to the carbons to which they are attached.[5]

  • A cross-peak between the H-3 signal and the C-3 signal will confirm their direct bond.

  • Similarly, cross-peaks will be observed for H-2/C-2, H-4/C-4, the aromatic protons and their corresponding carbons, and the tert-butyl protons and the methyl carbons.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the NMR characterization process and the structural information derived from 2D NMR.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1H NMR transfer->H1 C13 13C NMR transfer->C13 COSY COSY transfer->COSY HSQC HSQC transfer->HSQC assign_1D 1D Spectral Assignment H1->assign_1D C13->assign_1D assign_2D 2D Correlation Analysis COSY->assign_2D HSQC->assign_2D structure Structure Confirmation assign_1D->structure assign_2D->structure

Caption: Experimental workflow for NMR characterization.

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and data interpretation guidelines presented in this application note offer a comprehensive framework for researchers to confidently verify the identity, purity, and structure of this important chiral building block. The use of predicted NMR data serves as a valuable reference for the assignment of experimental spectra, ensuring accuracy and reliability in the characterization process.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • HSQC 2D-NMR (Dr. Frank Dieterle). (n.d.).
  • tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.).
  • This compound | C14H21NO2 | CID 1501868 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2 - BuyersGuideChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound, 97% | Fisher Scientific. (n.d.). Retrieved January 8, 2026, from [Link]

  • Which solvents I should use for taking NMR of amino acid? - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Observing Spin Systems using COSY - Magritek. (n.d.). Retrieved January 8, 2026, from [Link]

  • COSY - Magritek. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of tert-butyl (3S)-3-amino-4-phenylbutanoate, a chiral building block of significant interest in pharmaceutical synthesis, using mass spectrometry. We delve into the principles of electrospray ionization (ESI) for this class of compounds, propose a detailed fragmentation pathway based on established chemical principles, and provide validated protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The methodologies outlined herein are designed to ensure high-fidelity data for both qualitative characterization and quantitative applications in drug development and quality control.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₄H₂₁NO₂, Molar Mass: 235.32 g/mol ) is a key chiral intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] Its stereochemical integrity and purity are critical quality attributes that directly impact the safety and efficacy of the final drug product. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the definitive analytical technique for the structural confirmation, purity assessment, and quantification of this compound.

This application note moves beyond a simple recitation of methods. It aims to provide the underlying scientific rationale for the presented protocols, empowering researchers to not only replicate the results but also to adapt and troubleshoot the analysis of related molecules. We will explore the nuances of electrospray ionization for amino acid esters and elucidate the predictable fragmentation patterns that serve as a molecular fingerprint for this compound.

Physicochemical Properties & Expected Ionization Behavior

Understanding the physicochemical properties of this compound is paramount to developing a robust mass spectrometry method.

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₁NO₂[1][2]
Molar Mass235.32 g/mol [1]
AppearanceLow Melting Solid (White to light yellow)[1]
Key Functional GroupsPrimary Amine (-NH₂), Ester (tert-butyl ester), Phenyl Ring-
Ionization PotentialThe primary amine is the most likely site of protonation in positive mode ESI.-

Electrospray ionization (ESI) is the technique of choice for this molecule due to its non-volatile and polar nature.[4] ESI is a "soft ionization" technique, meaning it imparts minimal energy to the analyte, which typically keeps the molecular ion intact.[5] For this compound, analysis in positive ion mode is recommended. The primary amine group is readily protonated in the acidic mobile phases commonly used in reversed-phase chromatography, leading to the formation of the protonated molecule, [M+H]⁺, with an expected m/z of 236.33.

The efficiency of ESI can be influenced by factors such as the analyte's hydrophobicity and molecular volume.[6][7] The presence of the phenyl group and the tert-butyl ester moiety increases the molecule's hydrophobicity compared to its parent amino acid, which can enhance its affinity for the surface of the ESI droplets, potentially leading to improved ionization efficiency.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation. By isolating the protonated molecular ion ([M+H]⁺ at m/z 236.3) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. Based on the structure of this compound and established fragmentation rules for esters and amines, a primary fragmentation pathway can be predicted.[8][9][10]

The most labile bond in the protonated molecule is the C-O bond of the tert-butyl ester. The positive charge on the nearby nitrogen facilitates the neutral loss of isobutylene (56 Da), a common and energetically favorable fragmentation pathway for tert-butyl esters. This results in the formation of the carboxylic acid, which would be detected at m/z 180.2. A subsequent fragmentation could involve the loss of the amino group and adjacent carbon chain from the phenylbutanoic acid structure.

Another highly probable fragmentation is the cleavage of the bond between the tert-butyl group and the ester oxygen, leading to the formation of a stable tert-butyl carbocation at m/z 57 .[11] This is often a characteristic and abundant ion in the mass spectra of compounds containing a tert-butyl moiety.

Key Predicted Fragments:

Precursor Ion (m/z)Proposed FragmentFragment m/zNeutral Loss
236.3[M+H]⁺236.3-
236.3[M+H - C₄H₈]⁺180.256.1 (Isobutylene)
236.3[C₄H₉]⁺57.1179.2
180.2[M+H - C₄H₈ - NH₃]⁺163.217.0 (Ammonia)
180.2[C₉H₉]⁺ (Tropylium ion)91.189.1

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid ion suppression and ensure reproducible results.[2][12] High concentrations can lead to detector saturation and source contamination.[3]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter.

  • Vials: Transfer the final solution to an appropriate autosampler vial. Use glass or polypropylene vials to avoid leaching of plasticizers.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes a standard reversed-phase C18 column, which is suitable for separating compounds of intermediate polarity. The use of formic acid in the mobile phase aids in the protonation of the analyte.

Instrumentation:

  • LC System: A UHPLC or HPLC system capable of generating binary gradients.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

LC Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 5 minutesA standard gradient to ensure elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLMinimizes peak broadening.

MS Parameters (Positive ESI):

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Scan Mode (Full Scan) m/z 50-300
MS/MS Mode Precursor Ion: 236.3
Collision Energy 10-30 eV (Optimize for key fragments)

Data Interpretation & System Suitability

A successful analysis will show a strong signal for the precursor ion at m/z 236.3 in the full scan mass spectrum. The MS/MS spectrum should ideally contain the predicted fragment ions, particularly the neutral loss of 56 Da to yield an ion at m/z 180.2, and the characteristic tert-butyl cation at m/z 57. The relative abundances of these fragments will be dependent on the collision energy used.

System Suitability:

  • Peak Shape: The chromatographic peak should be symmetrical with a tailing factor between 0.9 and 1.5.

  • Retention Time Stability: The retention time should be consistent, with a relative standard deviation (RSD) of <2% over a series of injections.

  • Signal-to-Noise Ratio: For quantitative applications, the signal-to-noise ratio for the lowest calibration standard should be >10.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Stock Solution (1 mg/mL) prep2 Working Solution (10 µg/mL) prep1->prep2 prep3 Filtration (0.22 µm) prep2->prep3 lc UHPLC Separation (C18 Column) prep3->lc Injection esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1: Full Scan (Detect [M+H]⁺ at m/z 236.3) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2: Product Ion Scan (Detect Fragments) cid->ms2 data1 Confirm Precursor Ion ms2->data1 data2 Identify Fragment Ions data1->data2 data3 Structural Confirmation data2->data3

Caption: Workflow for the LC-MS/MS analysis of the target compound.

Proposed Fragmentation Pathway

G M [M+H]⁺ m/z = 236.3 (C₁₄H₂₂NO₂)⁺ F1 [M+H - C₄H₈]⁺ m/z = 180.2 (C₁₀H₁₂NO₂)⁺ M->F1  - C₄H₈ (Isobutylene) F2 [C₄H₉]⁺ m/z = 57.1 (tert-butyl cation) M->F2  - C₁₀H₁₂NO₂

Caption: Key fragmentation pathways for protonated this compound.

Conclusion

This application note provides a robust and scientifically grounded methodology for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation, researchers can confidently apply these protocols for the reliable characterization and quantification of this important pharmaceutical intermediate. The detailed experimental parameters serve as a validated starting point for method development and routine analysis in a drug development or quality control setting.

References

  • Quantitative mass spectrometry methods for pharmaceutical analysis. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]

  • This compound - ChemBK. (n.d.). Retrieved January 8, 2026, from [Link]

  • tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2 - BuyersGuideChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound | C14H21NO2 | CID 1501868 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.). Retrieved January 8, 2026, from [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation | Analytical Chemistry - ACS Publications. (2017). Retrieved January 8, 2026, from [Link]

  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.). Retrieved January 8, 2026, from [Link]

  • University of Groningen Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylati - CORE. (2017). Retrieved January 8, 2026, from [Link]

  • Sample preparation in mass spectrometry - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Electrospray ionization - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.). Retrieved January 8, 2026, from [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - MDPI. (2023). Retrieved January 8, 2026, from [Link]

  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY - Advion, Inc. (n.d.). Retrieved January 8, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 8, 2026, from [Link]

  • Tandem mass spectrometry study of C-phenyl-N-tert-butyl nitrone spin adducts from in vitro rat liver microsomal metabolism of bromotrichloromethane and carbon tetrachloride - PubMed. (1995). Retrieved January 8, 2026, from [Link]

  • GCMS Section 6.14 - Whitman People. (n.d.). Retrieved January 8, 2026, from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved January 8, 2026, from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

The Art of Unmasking: A Detailed Guide to the Deprotection of Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tert-Butyl Ester as a Cornerstone in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount. The tert-butyl (t-Bu) ester stands as a stalwart guardian of carboxylic acids, prized for its pronounced steric hindrance which confers robust stability across a wide array of reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation.[1] This stability, however, is elegantly juxtaposed with its susceptibility to facile cleavage under acidic conditions, a characteristic that forms the bedrock of its utility.

The deprotection of a t-butyl ester is a critical juncture in a synthetic sequence, revealing the carboxylic acid for subsequent transformations, such as amide bond formation. The choice of methodology for this unveiling is far from trivial; it demands a nuanced understanding of the substrate's constitution, the presence of other labile functionalities, and the desired balance between reaction efficiency and the preservation of molecular integrity. This guide provides an in-depth exploration of the primary methodologies for t-butyl ester deprotection, moving beyond mere protocols to elucidate the underlying chemical principles and furnish the practical wisdom required for successful execution.

I. The Workhorse: Acid-Catalyzed Deprotection

The quintessential method for cleaving t-butyl esters relies on acid catalysis. The mechanism hinges on the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the exceptionally stable tertiary carbocation, the tert-butyl cation, which is subsequently quenched to form isobutylene gas.[2]

A. Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid (TFA) is the most ubiquitously employed reagent for t-butyl ester deprotection due to its potent acidity and high volatility, which simplifies its removal during work-up.[3] It is typically used in conjunction with a co-solvent, most commonly dichloromethane (DCM).

Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.

A potential pitfall of TFA-mediated deprotection is the electrophilic nature of the liberated tert-butyl cation. This cation can indiscriminately alkylate nucleophilic residues within the substrate, such as the indole ring of tryptophan or the thioether of methionine in peptide synthesis.[4] To mitigate this deleterious side reaction, the inclusion of "scavengers" is imperative. These are reagents that readily trap the tert-butyl cation.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.[5]

  • Water: Can act as a nucleophile to quench the cation, forming tert-butanol.[5]

  • Thioanisole or Dithiothreitol (DTT): Particularly useful for protecting sulfur-containing amino acids.[5]

  • Preparation: Dissolve the tert-butyl ester-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (if required): If the substrate contains nucleophilic functional groups, add scavengers. A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). For substrates without sensitive groups, a 1:1 mixture of TFA and DCM is often sufficient.[4][6]

  • Reaction: Add the TFA (or TFA/scavenger mixture) to the substrate solution. Stir the reaction at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[4]

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or diethyl ether.

  • Purification: The crude carboxylic acid can be purified by crystallization, precipitation from a non-solvent (e.g., cold diethyl ether), or column chromatography.

B. Milder Acidic Conditions

For substrates that are sensitive to the harshness of neat TFA, milder acidic conditions can be employed.

  • Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid offers an environmentally benign and selective method for the deprotection of tert-butyl esters.[7] It is known to tolerate a range of other protecting groups, including Cbz carbamates, benzyl esters, and TBDMS ethers.[7][8]

  • Preparation: To the tert-butyl ester substrate (1.0 equiv), add 85 wt% aqueous phosphoric acid.

  • Reaction: Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as necessary.[9]

II. Lewis Acid-Mediated Deprotection: A Path to Chemoselectivity

Lewis acids offer an alternative route to tert-butyl ester cleavage, often with enhanced chemoselectivity compared to strong Brønsted acids.

Zinc Bromide (ZnBr₂): A Mild and Selective Reagent

Zinc bromide in DCM has emerged as a mild and effective reagent for the deprotection of tert-butyl esters.[10] A noteworthy feature of this methodology is its ability to selectively cleave tert-butyl esters in the presence of certain other acid-labile groups. For instance, while N-Boc and N-trityl groups are generally labile under these conditions, 9-(9-phenylfluorenyl) (PhF) protected amines are compatible.[11][12][13]

  • Preparation: Suspend the tert-butyl ester-protected substrate in anhydrous DCM.

  • Reagent Addition: Add zinc bromide (ZnBr₂) (typically 1.5 to 5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to 24 hours, depending on the substrate.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

III. Niche Methodologies for Specialized Applications

While acidic and Lewis acidic methods are the most common, certain substrates or synthetic strategies may necessitate alternative approaches.

A. Thermal Deprotection in Flow Chemistry

Continuous flow chemistry enables the use of high temperatures and pressures, opening up novel reaction pathways. Thermal deprotection of tert-butyl esters can be achieved by passing a solution of the substrate through a heated reactor. This method is particularly attractive as it often obviates the need for any reagents, simplifying work-up and purification.[14]

  • Conditions: Typically, the reaction is conducted in a continuous plug flow reactor at temperatures ranging from 120-240 °C with residence times of 15-40 minutes.[14]

B. Catalytic Deprotection

Recent advances have led to the development of catalytic methods for tert-butyl ester deprotection under mild conditions. One such method employs the tris(4-bromophenyl)amminium radical cation ("magic blue") in the presence of triethylsilane. This system facilitates the cleavage of the C-O bond in tert-butyl esters, carbonates, and ethers in high yields.[7][15] This method is particularly valuable for its mildness and its avoidance of transition metals and strong acids or bases.[15]

IV. Comparative Analysis and Selection Guide

The choice of deprotection method is dictated by the specific requirements of the synthetic context. The following table provides a comparative overview of the most common methodologies.

Method Reagents Typical Conditions Advantages Disadvantages Chemoselectivity
Standard Acidic TFA/DCMRoom Temp, 1-4 hFast, reliable, volatile reagentsHarsh, requires scavengers for sensitive substrates, not selectiveLow
Mild Acidic 85% aq. H₃PO₄50-70 °C, several hoursEnvironmentally benign, good for some sensitive substratesRequires heating, longer reaction timesModerate; tolerates Cbz, Bn esters, TBDMS ethers[7][8]
Lewis Acidic ZnBr₂/DCMRoom Temp, hours to 24 hMild, good chemoselectivity for certain protecting groupsCan be slow, requires stoichiometric Lewis acidHigh; cleaves Boc and Trityl, but not PhF[11][12][13]
Thermal (Flow) None (solvent only)120-240 °C, 15-40 minReagent-free, simple work-upRequires specialized equipment, high temperaturesPotentially high, but substrate dependent
Catalytic "Magic Blue"/Et₃SiHRoom TempVery mild, high yielding, transition-metal freeReagents may be expensive, less commonHigh; can selectively deprotect t-Bu esters over some other groups[15]

digraph "Deprotection_Decision_Tree" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
start [label="Start: Deprotect tert-Butyl Ester"];
sensitive_groups [label="Are other acid-labile groups present?", shape=diamond, fillcolor="#FBBC05"];
robust_substrate [label="Is the substrate robust?"];
tfa_protocol [label="Use standard TFA/DCM protocol.\nConsider scavengers.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mild_acid [label="Consider milder acids (e.g., aq. H3PO4)\nor Lewis acids (ZnBr2).", fillcolor="#34A853", fontcolor="#FFFFFF"];
specialized_needs [label="Specialized requirements?\n(e.g., reagent-free, very mild)", shape=diamond, fillcolor="#FBBC05"];
flow_thermal [label="Consider thermal deprotection\n(Flow Chemistry).", fillcolor="#EA4335", fontcolor="#FFFFFF"];
catalytic [label="Consider catalytic deprotection\n('Magic Blue').", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> sensitive_groups;
sensitive_groups -> mild_acid [label="Yes"];
sensitive_groups -> robust_substrate [label="No"];
robust_substrate -> tfa_protocol;
mild_acid -> specialized_needs;
robust_substrate -> specialized_needs [style=dotted];
specialized_needs -> flow_thermal [label="Reagent-free"];
specialized_needs -> catalytic [label="Very Mild"];

}

Caption: A decision-making workflow for selecting a tert-butyl ester deprotection method.

V. Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient acid strength/concentration- Inadequate reaction time or temperature- Steric hindrance- Increase TFA concentration or switch to a stronger acid system- Extend reaction time and/or gently warm the reaction (e.g., to 40°C)- For highly hindered esters, consider more forcing conditions or alternative methods like thermal deprotection[5]
Side Product Formation - Alkylation by the tert-butyl cation- Add or increase the concentration of scavengers (e.g., TIS, water, thioanisole)[5]
Substrate Degradation - Conditions are too harsh for sensitive functional groups- Switch to a milder deprotection method (e.g., ZnBr₂, aq. H₃PO₄, or catalytic methods)[6]
Low Yield After Work-up - Product is water-soluble and lost during aqueous extraction- Saturate the aqueous phase with NaCl before extraction- Perform multiple extractions with an organic solvent- Consider a reagent-free method (thermal) to simplify work-up[3]

VI. Safety and Handling Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[6]

  • Zinc Bromide (ZnBr₂): Zinc bromide is a hygroscopic solid and a skin and eye irritant. Handle it in a fume hood and wear appropriate PPE.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Reactions should be performed with appropriate engineering controls in place.

VII. Conclusion

The deprotection of the tert-butyl ester is a fundamental transformation in organic synthesis. While TFA remains the workhorse for this task, a nuanced understanding of the available methodologies allows the discerning scientist to tailor the deprotection strategy to the specific demands of the molecule at hand. By considering factors such as chemoselectivity, substrate sensitivity, and scalability, researchers can navigate the challenges of this critical step and advance their synthetic campaigns with greater efficiency and success. The continued development of milder and more selective methods, such as catalytic and flow-based approaches, promises to further expand the synthetic chemist's toolkit for this essential unmasking operation.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group. BenchChem.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938.
  • BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups. BenchChem.
  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem.
  • BenchChem. (2025).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • Reddit. (2025). Method to remove Boc in the presence of t-butylester. r/Chempros.
  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6253-6257.
  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
  • Sigma-Aldrich. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(15), 2847-2849.
  • ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • BenchChem. (2025). The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis. BenchChem.

Sources

Application Notes and Protocols for Coupling Reactions Involving tert-Butyl (3S)-3-Amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral β-Amino Ester in Modern Drug Discovery

tert-Butyl (3S)-3-amino-4-phenylbutanoate is a chiral β-amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a key component in a range of biologically active molecules, most notably as a precursor to the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, a widely used therapeutic for type 2 diabetes.[1] The incorporation of β-amino acids into peptide chains can confer unique pharmacological properties, including enhanced metabolic stability and altered conformational preferences, making them valuable tools in the design of novel therapeutics.[2]

This guide provides an in-depth exploration of the coupling reactions of this compound, with a focus on amide bond formation. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, potential challenges, and troubleshooting strategies.

Core Concepts in Coupling Reactions with β-Amino Esters

The primary amine of this compound serves as a nucleophile in coupling reactions, most commonly with an activated carboxylic acid to form an amide bond. However, the steric hindrance imparted by the β-substituent (the benzyl group) and the bulky tert-butyl ester can influence reactivity.

Choosing the Right Coupling Reagent

The selection of an appropriate coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered substrates.[3] Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC) and phosphonium or aminium/uronium salts (e.g., PyBOP, HBTU, HATU).[4][5]

  • Carbodiimides (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective option. HOBt forms an active ester with the carboxylic acid, which then reacts with the amine, reducing the risk of racemization.[6][7]

  • Uronium/Aminium Salts (HATU): For sterically demanding couplings, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior.[2] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester, which can significantly improve reaction rates and yields with hindered amines.[5][8]

Diagram 1: General Workflow for Amide Bond Formation

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Carboxylic_Acid R-COOH Coupling_Reagent e.g., HATU, EDC/HOBt Carboxylic_Acid->Coupling_Reagent Activated_Ester Activated Ester Intermediate Coupling_Reagent->Activated_Ester Amide_Bond Amide Bond Formation Activated_Ester->Amide_Bond Amine_Component This compound Amine_Component->Amide_Bond Dipeptide N-Acylated Product Amide_Bond->Dipeptide

Caption: Workflow for amide coupling.

Detailed Protocols for Amide Bond Formation

The following protocols detail the solution-phase coupling of this compound with an N-protected α-amino acid, a common step in the synthesis of peptidomimetics.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields, especially when dealing with sterically hindered coupling partners.

Materials:

  • N-Fmoc-L-Alanine (Fmoc-Ala-OH)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Fmoc-L-Alanine (1.0 eq.). Dissolve in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution. Stir at room temperature for 15-20 minutes. Pre-activation of the carboxylic acid is a crucial step to ensure the formation of the reactive OAt-ester before the addition of the amine, which can minimize side reactions.[9]

  • Coupling: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired dipeptide.[6][10]

ParameterValue/ConditionRationale
Stoichiometry
Fmoc-Ala-OH1.0 eq.Limiting reagent.
This compound1.0 eq.Equimolar to the carboxylic acid.
HATU1.1 eq.A slight excess ensures complete activation of the carboxylic acid.
DIPEA2.0 eq.Acts as a base to facilitate the reaction.
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent that effectively dissolves the reactants.
TemperatureRoom TemperatureSufficient for the coupling reaction with HATU.
Time2-4 hoursTypical reaction time, but should be monitored.
Protocol 2: EDC/HOBt-Mediated Coupling

This protocol provides a more economical alternative to HATU, though it may require longer reaction times or yield slightly lower results with hindered substrates.

Materials:

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • This compound

  • EDC·HCl

  • HOBt

  • N-Methylmorpholine (NMM) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve Boc-Phe-OH (1.0 eq.), this compound (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DCM or DMF in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add NMM or DIPEA (1.1 eq.) to the mixture.

  • EDC Addition: Add EDC·HCl (1.1 eq.) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The urea byproduct from EDC is generally water-soluble and can be removed during the aqueous work-up.[11]

ParameterValue/ConditionRationale
Stoichiometry
Boc-Phe-OH1.0 eq.Limiting reagent.
This compound1.0 eq.Equimolar to the carboxylic acid.
EDC·HCl1.1 eq.A slight excess ensures complete activation.
HOBt1.0 eq.Suppresses racemization and improves coupling efficiency.[7]
NMM or DIPEA1.1 eq.A mild base to facilitate the reaction.
Reaction Conditions
SolventAnhydrous DCM or DMFCommon solvents for EDC/HOBt couplings.
Temperature0 °C to Room Temp.Initial cooling can help to control the reaction and minimize side reactions.
TimeOvernightGenerally requires longer reaction times than HATU.

Troubleshooting and Scientific Insights

Low Yields:

  • Incomplete Coupling: The steric hindrance of the β-amino ester can slow down the reaction. If incomplete coupling is observed, consider switching to a more powerful coupling reagent like HATU, increasing the reaction time, or slightly increasing the temperature.[12]

  • Side Reactions: With uronium-based reagents like HATU, a potential side reaction is the guanidinylation of the free amine if the coupling reagent is in large excess or if pre-activation is not performed correctly.[2]

  • Diketopiperazine Formation: While more common at the dipeptide stage in solid-phase synthesis, cyclization to form a diketopiperazine can occur in solution phase, especially if proline is one of the residues.[2]

Purification Challenges:

  • Hydrophobicity: The presence of the phenyl group and the tert-butyl ester can make the resulting dipeptide quite hydrophobic, which may necessitate the use of less polar solvent systems for flash chromatography.[9]

  • Closely Eluting Impurities: Unreacted starting materials or byproducts may have similar polarities to the desired product. Careful optimization of the solvent gradient during chromatography is essential for good separation.[13]

Diagram 2: Potential Side Reaction with HATU

G Amine R-NH2 (this compound) HATU HATU (Excess) Amine->HATU Guanidinylation Guanidinylated Byproduct HATU->Guanidinylation Undesired Reaction

Caption: Guanidinylation side reaction.

Deprotection of the tert-Butyl Ester

The tert-butyl ester is a valuable protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1]

Protocol 3: TFA-Mediated Deprotection

Materials:

  • tert-Butyl ester-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Reaction Setup: Dissolve the tert-butyl ester-protected peptide in DCM.

  • TFA Addition: Add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA/DCM).[14][15]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Collect the solid by filtration or centrifugation.

Note on Scavengers: When deprotecting peptides containing sensitive residues (e.g., Trp, Met, Cys), the addition of scavengers (e.g., triisopropylsilane (TIS), water, or 1,2-ethanedithiol) to the TFA cleavage cocktail is recommended to trap the reactive tert-butyl cations generated during deprotection and prevent side reactions.

Characterization

The synthesized products should be thoroughly characterized to confirm their identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm in ¹H NMR) and the aromatic protons of the phenyl group, along with the signals from the amino acid backbone, will confirm the structure of the coupled product.[11][16]

  • Mass Spectrometry (MS): ESI-MS or other soft ionization techniques should be used to confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the final peptide.

Conclusion

The coupling reactions of this compound are a cornerstone in the synthesis of various peptidomimetics and drug candidates. A thorough understanding of the interplay between the steric hindrance of the substrate, the choice of coupling reagent, and the reaction conditions is paramount for success. By employing robust protocols, such as those detailed in this guide, and by being mindful of potential side reactions and purification challenges, researchers can effectively utilize this valuable building block in their synthetic endeavors.

References

  • ResearchGate. (2015, September 23). How can I deprotect esters using TFA? [Online forum post]. Available: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available: [Link]

  • ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Online forum post]. Available: [Link]

  • Khobragade, C. N., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available: [Link]

  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available: [Link]

  • Organic Syntheses. SYNTHESIS OF A PROTECTED DIPEPTIDE, (S)-2-((S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-PHENYLPROPANAMIDO)-3-METHYLBUTANOIC ACID. Available: [Link]

  • Wikipedia. HATU. Available: [Link]

  • Aapptec. Coupling with HATU, HBTU, HCTU or TBTU. Available: [Link]

  • ResearchGate. (2025, August 6). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Available: [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? [Online forum post]. Available: [Link]

  • PubMed. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. Available: [Link]

  • PubMed. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Available: [Link]

  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available: [Link]

Sources

large-scale synthesis of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of tert-Butyl (3S)-3-Amino-4-Phenylbutanoate

Introduction: The Strategic Importance of a Chiral Building Block

This compound is a high-value chiral intermediate pivotal in the pharmaceutical industry. Its primary significance lies in its role as a key precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. Most notably, it forms the structural backbone of Sitagliptin, the active ingredient in Januvia®, a leading diabetes medication.[1][2] The industrial-scale production of this compound presents a significant challenge: the precise and efficient construction of a specific stereocenter. Consequently, robust, scalable, and cost-effective asymmetric synthetic methods are in high demand.

This guide provides a detailed examination of a field-proven, large-scale synthetic methodology—asymmetric hydrogenation of a prochiral enamine—and discusses a modern, biocatalytic alternative. The protocols and insights are tailored for researchers, scientists, and drug development professionals engaged in process chemistry and manufacturing.

Strategic Approach: Asymmetric Hydrogenation of a Prochiral Enamine

The most established and industrially validated approach for the involves the asymmetric hydrogenation of a corresponding prochiral enamine. This strategy is favored for its high efficiency, atom economy, and the ability to produce the target molecule with exceptional enantiomeric purity. The core of this process is the use of a chiral transition metal catalyst, which directs the delivery of hydrogen to one face of the enamine, thereby setting the desired stereocenter.

Logical Workflow: From Ketoester to Chiral Amine

The synthesis follows a logical two-step sequence. First, a readily available β-ketoester is condensed with an amine source to form the prochiral enamine. This intermediate is then subjected to the critical asymmetric hydrogenation step to yield the final product.

G cluster_0 PART 1: Enamine Formation cluster_1 PART 2: Asymmetric Hydrogenation Ketoester tert-Butyl 3-oxo-4-phenylbutanoate Condensation Condensation (Acid Catalyst, Toluene) Ketoester->Condensation AmineSource tert-Butyl Carbamate (Amine Source) AmineSource->Condensation Enamine Prochiral Enamine Intermediate Condensation->Enamine Hydrogenation Asymmetric Hydrogenation (Methanol) Enamine->Hydrogenation Hydrogen H₂ Gas (High Pressure) Hydrogen->Hydrogenation Catalyst Chiral Rh-Josiphos Catalyst Catalyst->Hydrogenation Product This compound Hydrogenation->Product

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Part 1: Detailed Protocol for Asymmetric Hydrogenation

This protocol is designed for manufacturing at scale. All operations should be conducted in appropriate reactors by trained personnel, adhering to strict safety protocols.

Step 1: Synthesis of tert-Butyl (3S)-3-(tert-Butoxycarbonylamino)-4-phenylbut-2-enoate (Prochiral Enamine)

The initial step involves the condensation of tert-butyl 3-oxo-4-phenylbutanoate with tert-butyl carbamate. This reaction forms the enamine substrate required for the asymmetric hydrogenation. The use of an acid catalyst and the removal of water are critical to drive the reaction to completion.

Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with tert-butyl 3-oxo-4-phenylbutanoate (1.0 equiv), tert-butyl carbamate (1.1 equiv), and a catalytic amount of a suitable organic acid like p-toluenesulfonic acid (approx. 0.05 equiv).[3]

  • Solvent Addition: Add toluene as the solvent (approx. 8 volumes relative to the ketoester).

  • Azeotropic Dehydration: Equip the reactor with a Dean-Stark apparatus. Heat the mixture to reflux (approx. 110-115 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing water collection in the Dean-Stark trap and by analyzing reaction aliquots (e.g., via HPLC) until the starting ketoester is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine to neutralize the acid catalyst and remove impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude prochiral enamine, which can often be used in the next step without further purification.

Step 2: Large-Scale Asymmetric Hydrogenation

This is the chirality-defining step. The choice of catalyst and reaction conditions are paramount for achieving high yield and enantioselectivity. Rhodium complexes with chiral bisphosphine ligands, such as those from the Josiphos family, are highly effective.[3][4]

Parameter Specification Rationale
Substrate Prochiral EnamineThe C=C double bond is hydrogenated to create the stereocenter.
Solvent Methanol (degassed)A polar protic solvent that solubilizes the substrate and is suitable for hydrogenation.
Catalyst [Rh(COD)Cl]₂ / (R,S)-tert-Butyl JosiphosA highly effective and selective catalyst system for this transformation.[3]
Catalyst Loading (S/C) 1000:1 to 5000:1High substrate-to-catalyst ratio is crucial for cost-effectiveness on a large scale.
Hydrogen Pressure 50-150 psigSufficient pressure is required to ensure efficient reaction rates.
Temperature 40-50 °CBalances reaction rate with catalyst stability and selectivity.
Reaction Time 12-24 hoursMonitored by HPLC for complete conversion.

Protocol:

  • Reactor Inerting: Charge a high-pressure hydrogenation reactor with the prochiral enamine intermediate. Purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon).

  • Solvent and Catalyst Loading: Add degassed methanol. In a separate glovebox, prepare the active catalyst by stirring the rhodium precursor and the chiral Josiphos ligand in methanol, then transfer this solution to the reactor via cannula.

  • Hydrogenation:

    • Seal the reactor.

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 100 psig).

    • Begin agitation and heat the mixture to the set temperature (e.g., 45 °C).

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and by periodically taking samples for HPLC analysis to check for substrate conversion and enantiomeric excess (ee).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Discharge the reaction mixture and filter it through a pad of celite or activated carbon to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by crystallization or by forming a salt (e.g., hydrochloride salt) to achieve high chemical and optical purity.

Metric Typical Result
Chemical Yield >90%
Enantiomeric Excess (ee) >99%
Chemical Purity (HPLC) >99.5% after crystallization

Part 2: The Green Alternative - Biocatalytic Synthesis

In line with the principles of green chemistry, enzymatic processes have been developed as a powerful alternative for synthesizing chiral amines. The use of a transaminase (TAm) enzyme offers exceptional selectivity under mild, aqueous conditions.[1][5]

Principle: Asymmetric Reductive Amination

This process uses an engineered transaminase to catalyze the transfer of an amino group from a simple amine donor (like isopropylamine) to a prochiral ketone (tert-butyl 3-oxo-4-phenylbutanoate), directly forming the desired (S)-enantiomer.

G cluster_0 Biocatalytic Reductive Amination Ketone tert-Butyl 3-oxo-4-phenylbutanoate Enzyme Engineered Transaminase (TAm) Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Product This compound Enzyme->Product Byproduct Byproduct (e.g., Acetone) Enzyme->Byproduct

Caption: Workflow for Biocatalytic Synthesis.

Protocol Overview
  • Bioreactor Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5) is charged into a temperature-controlled bioreactor.

  • Reagent Addition: The ketone substrate, a cofactor (pyridoxal 5'-phosphate, PLP), and a large excess of the amine donor are added.

  • Enzymatic Reaction: The reaction is initiated by adding the transaminase enzyme (often as a lyophilized powder or a whole-cell preparation). The mixture is agitated at a controlled temperature (e.g., 30-45 °C).[6]

  • Equilibrium Shift: The reaction is driven to completion by removing the ketone byproduct (e.g., acetone) either by sparging with nitrogen or under a slight vacuum.

  • Work-up: Upon completion, the enzyme is removed (e.g., by filtration or centrifugation). The product is extracted from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether). The organic extracts are then concentrated to yield the final product.

This biocatalytic route is highly attractive as it avoids the use of heavy metals and high-pressure equipment, significantly reducing the process's environmental footprint.[1][5]

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the final product meets specifications.

  • Enantiomeric Purity: The enantiomeric excess (ee%) is the most critical parameter. It is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., a Chiralcel OD-H column).

  • Chemical Purity: Assessed by standard reverse-phase HPLC or Gas Chromatography (GC) to quantify any process-related impurities.

  • Structural Confirmation: The identity and structure of the compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Safety Considerations for Large-Scale Production

  • Asymmetric Hydrogenation:

    • Hydrogen Gas: Hydrogen is highly flammable and explosive. The hydrogenation reactor must be located in a properly ventilated, explosion-proof bay. All equipment must be properly grounded.

    • Catalysts: Rhodium catalysts, while used in small quantities, are expensive and should be handled in an inert atmosphere to prevent deactivation. They should be recovered and recycled where possible.

  • General Handling:

    • All chemical manipulations should be performed in well-ventilated fume hoods or reactors.

    • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Conclusion

The is a well-optimized process that is critical for the production of important pharmaceuticals. The asymmetric hydrogenation of a prochiral enamine stands as a robust and highly efficient industrial method, delivering the product with excellent yield and stereoselectivity. Concurrently, advancements in biotechnology offer a compelling green alternative through enzymatic transamination, aligning with the industry's growing commitment to sustainable manufacturing. The choice of methodology depends on factors such as existing infrastructure, cost of goods, and environmental policy, but both routes provide reliable access to this essential chiral building block.

References

  • Palomo, C., Oiarbide, M., & Laso, A. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]

  • Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

  • ACS Publications. (n.d.). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9. [Link]

  • Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Sitagliptin Intermediate Synthesis: The Contribution of Specialized Manufacturers. [Link]

  • Shinde, S., et al. (2022). Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. ChemInform. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. NIH. [Link]

  • Google Patents. (n.d.).
  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

  • Enzymicals AG. (2023). Patent application for a biocatalytic synthesis of sitagliptin intermediates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (3S)-3-amino-4-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common challenges encountered during this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The synthesis typically involves two key steps: Boc protection of (S)-3-amino-4-phenylbutanoic acid and subsequent esterification.

Issue 1: Low Yield in Boc Protection Step

Question: I am experiencing a low yield during the Boc protection of (S)-3-amino-4-phenylbutanoic acid using di-tert-butyl dicarbonate (Boc)₂O. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Boc protection step are a common issue and can often be attributed to several factors related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Inadequate pH Control: The reaction of (Boc)₂O with the amino acid is highly pH-dependent. The amino group must be in its nucleophilic free base form to react.

    • Causality: If the pH is too low, the amino group will be protonated, rendering it non-nucleophilic. If the pH is too high, hydrolysis of the (Boc)₂O anhydride can become a significant side reaction.

    • Solution: Maintain the pH of the reaction mixture between 9 and 10. This can be achieved by using a suitable base, such as sodium hydroxide or triethylamine, and monitoring the pH throughout the addition of (Boc)₂O.[1][2] A biphasic system, such as dioxane/water or THF/water, can also be effective.

  • Reagent Quality: The purity of both the starting amino acid and the (Boc)₂O is crucial.

    • Causality: Impurities in the (S)-3-amino-4-phenylbutanoic acid can interfere with the reaction. Old or improperly stored (Boc)₂O may have partially hydrolyzed, reducing its effectiveness.

    • Solution: Ensure the starting amino acid is of high purity. Use fresh, high-quality (Boc)₂O. It is a low-melting solid and should be handled accordingly.[2]

  • Reaction Temperature: The reaction is typically performed at room temperature.

    • Causality: Exceeding room temperature can increase the rate of (Boc)₂O hydrolysis, while lower temperatures can slow down the reaction rate significantly.

    • Solution: Maintain the reaction at a consistent room temperature (20-25 °C). If you observe a significant exotherm upon addition of (Boc)₂O, consider cooling the reaction vessel in an ice bath.

Issue 2: Incomplete Esterification and/or Low Yield

Question: My esterification of Boc-(3S)-3-amino-4-phenylbutanoic acid to the tert-butyl ester is incomplete, resulting in a low yield. What are the best methods and how can I drive the reaction to completion?

Answer:

The formation of a sterically hindered tert-butyl ester can be challenging. The choice of esterification method is critical for achieving a high yield.

Potential Causes & Solutions:

  • Method Selection: Direct Fischer esterification with tert-butanol under acidic conditions is generally not effective due to the steric hindrance of the tert-butyl group and the potential for acid-labile Boc-group cleavage.[]

    • Recommended Method 1: Isobutylene with Acid Catalysis: This is a widely used and effective method. The carboxylic acid is reacted with isobutylene gas in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid in a suitable solvent like dichloromethane or dioxane.[4]

    • Recommended Method 2: tert-Butyl Trichloroacetimidate: This method works under milder, neutral conditions. The carboxylic acid is reacted with tert-butyl trichloroacetimidate, which is a powerful tert-butylating agent.

    • Alternative Method: Steglich Esterification: While less common for tert-butyl esters due to steric hindrance, a Steglich esterification using dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) with tert-butanol can be attempted.[5][6] However, this may require longer reaction times and careful optimization.

  • Water Scavenging: The presence of water can prevent the esterification from going to completion.

    • Causality: Water can hydrolyze the activated intermediate or compete with the alcohol for the reaction with the carboxylic acid.

    • Solution: Ensure all reagents and solvents are anhydrous. The use of a drying agent like anhydrous magnesium sulfate can be beneficial, especially in methods involving tert-butanol.[4]

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.

    • Causality: Sterically hindered esterifications often require longer reaction times to reach completion.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For the isobutylene method, the reaction is often run for 24-48 hours at room temperature. For methods involving coupling agents, the reaction may require heating.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product, this compound. What are the common impurities and the best purification strategy?

Answer:

Purification challenges often arise from unreacted starting materials or byproducts from side reactions.

Common Impurities:

  • Unreacted Boc-(3S)-3-amino-4-phenylbutanoic acid: This is a common impurity if the esterification is incomplete.

  • Byproducts from Boc-deprotection: If harsh acidic conditions were used during esterification, some of the Boc protecting group may be cleaved.

  • Dicyclohexylurea (DCU): If DCC was used as a coupling agent in the esterification, the byproduct DCU can be difficult to remove completely.

Purification Strategy:

  • Aqueous Workup: After the reaction, a standard aqueous workup is essential.

    • For acidic impurities: Wash the organic layer with a mild base like a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

    • For basic impurities: If the Boc group was unintentionally removed, a wash with a dilute acid like 1M HCl can remove the resulting free amine.

  • Removal of DCU: If DCC was used, the majority of the DCU will precipitate out of the reaction mixture and can be removed by filtration. However, some may remain soluble. Cooling the solution can sometimes help to precipitate more DCU.

  • Column Chromatography: This is the most effective method for obtaining a highly pure product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

A1: The ideal starting material is (S)-3-amino-4-phenylbutanoic acid. The stereochemistry is crucial and should be confirmed before starting the synthesis.

Q2: Are there any alternative protecting groups to Boc?

A2: Yes, other protecting groups like Carboxybenzyl (Cbz) can be used. However, the Boc group is advantageous due to its stability to many reaction conditions and its ease of removal under moderately acidic conditions, which are often orthogonal to the conditions used for peptide coupling.[1]

Q3: Can I monitor the progress of the reactions using TLC?

A3: Absolutely. TLC is an invaluable tool for monitoring both the Boc protection and the esterification steps. For the Boc protection, you will see the disappearance of the starting amino acid spot and the appearance of a new, less polar spot for the Boc-protected product. For the esterification, the Boc-protected acid will be converted to the even less polar tert-butyl ester. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with the addition of a small amount of acetic acid to suppress streaking of the carboxylic acid spot.

Q4: What are the key characterization techniques for the final product?

A4: The final product, this compound, should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the tert-butyl and phenyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity.

III. Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound with a focus on maximizing yield and purity.

Step 1: Boc Protection of (S)-3-amino-4-phenylbutanoic acid
  • Dissolve (S)-3-amino-4-phenylbutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) as a 1M aqueous solution, ensuring the pH is between 9 and 10.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while vigorously stirring and maintaining the pH between 9 and 10 with the addition of 1M NaOH.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, wash the reaction mixture with diethyl ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(3S)-3-amino-4-phenylbutanoic acid as a white solid.

Step 2: tert-Butylation using Isobutylene
  • Dissolve Boc-(3S)-3-amino-4-phenylbutanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble isobutylene gas through the solution for 20-30 minutes.

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Seal the reaction vessel and allow it to slowly warm to room temperature. Stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

IV. Data and Workflow Visualization

Table 1: Comparison of Esterification Methods
MethodReagentsTypical YieldProsCons
Isobutylene Isobutylene, H₂SO₄ (cat.)80-95%High yield, clean reaction.Requires handling of a flammable gas and a pressure vessel.
tert-Butyl Trichloroacetimidate tert-Butyl trichloroacetimidate, BF₃·OEt₂ (cat.)70-85%Mild conditions.Reagent is expensive and moisture-sensitive.
Steglich Esterification tert-Butanol, DCC/EDC, DMAP (cat.)40-60%Readily available reagents.Lower yield, difficult removal of urea byproduct.[7]
Diagram 1: Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low yield issues.

Diagram 2: Optimized Synthesis Workflow

Optimized_Synthesis_Workflow Start (S)-3-amino-4-phenylbutanoic acid Boc_Protection Boc Protection ((Boc)2O, NaOH, Dioxane/H2O) Start->Boc_Protection Acidification Acidification (1M HCl) Boc_Protection->Acidification Extraction1 Extraction (Ethyl Acetate) Acidification->Extraction1 Boc_Protected_Acid Boc-(3S)-3-amino-4-phenylbutanoic acid Extraction1->Boc_Protected_Acid Esterification Esterification (Isobutylene, H2SO4, DCM) Boc_Protected_Acid->Esterification Quench Quench (Sat. NaHCO3) Esterification->Quench Extraction2 Extraction (DCM) Quench->Extraction2 Purification Column Chromatography (Silica Gel) Extraction2->Purification Final_Product This compound Purification->Final_Product

Caption: Flowchart of the optimized synthesis protocol.

V. References

  • Synthesizing tertiary-butylesters of BOC-amino acids. Reddit. (2022-05-28). [Link]

  • (S)-3-(Boc-amino)-4-phenylbutyric acid. PubChem. [Link]

  • Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. PMC - NIH. [Link]

  • Please suggest me a best recent method of esterification of N-Boc-Amino Acids? ResearchGate. (2016-12-11). [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives. Google Patents.

  • This compound. PubChem. [Link]

  • Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane. Google Patents.

  • N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. [Link]

  • Can we use tert butanol in pinner reaction to produce tert butyl ester? ResearchGate. (2021-08-29). [Link]

Sources

Technical Support Center: Chromatographic Purification of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of tert-butyl (3S)-3-amino-4-phenylbutanoate. This guide is designed for researchers and drug development professionals to navigate the specific challenges associated with purifying this chiral β-amino acid ester. We will move beyond basic protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your separation strategy.

Part 1: Frequently Asked Questions (FAQs) & Method Selection

This section addresses the initial decisions you'll face when developing a purification strategy. Understanding the properties of your molecule is the first step toward a successful separation.

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the compound's key structural features:

  • Primary Amine Group: This basic functional group is the primary cause of poor peak shape (tailing) on standard silica gel. It can interact strongly with acidic silanol groups on the silica surface, leading to non-ideal elution behavior.[1][2][3]

  • tert-Butyl Ester: This is a bulky protecting group that is sensitive to strong acids.[4] Purification conditions must be chosen carefully to prevent its cleavage.[5][6]

  • Chiral Center: The molecule has a stereocenter at the C3 position. The purification method must be able to remove synthetic byproducts without causing racemization and may need to resolve enantiomers if the synthesis was not stereospecific.

Q2: Should I use normal-phase or reverse-phase chromatography for my primary purification?

A2: The choice depends on the nature of your impurities and the scale of your purification. Both modes are viable if properly optimized.

  • Normal-Phase (NP) Chromatography is often preferred for initial, large-scale purification, especially if the crude product is isolated from a non-polar organic solvent (e.g., Ethyl Acetate, Dichloromethane). It excels at removing non-polar impurities. However, it is critical to mitigate the amine-silica interaction.

  • Reverse-Phase (RP) Chromatography is an excellent choice for removing more polar impurities. It is also the standard for final purity analysis and high-resolution preparative HPLC. Since the stationary phase is non-polar (e.g., C18), the problematic interactions with silanols are reduced, though not always eliminated.[7][8]

The following workflow can guide your decision:

G A Crude Sample Analysis B Main Impurities More Non-Polar? A->B C Main Impurities More Polar? A->C D Try Normal-Phase Chromatography B->D E Try Reverse-Phase Chromatography C->E F Use Amine-Modified Silica OR Add Basic Modifier (e.g., TEA) D->F G Use pH-Modified Mobile Phase (e.g., Formic Acid or Ammonium Acetate) E->G Tailing Start Peak Tailing Observed on Silica? CheckModifier Is a basic modifier (e.g., 0.5% TEA) in the mobile phase? Start->CheckModifier AddModifier Action: Add 0.1-1% TEA or NH4OH to the mobile phase. CheckModifier->AddModifier No CheckOverload Is the column overloaded? CheckModifier->CheckOverload Yes Success Symmetrical Peak AddModifier->Success ReduceLoad Action: Reduce sample load. CheckOverload->ReduceLoad Yes UseAmineColumn Action: Switch to an Amine-functionalized (NH2) column. CheckOverload->UseAmineColumn No ReduceLoad->Success UseAmineColumn->Success

Sources

troubleshooting low yield in beta-amino acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for beta-amino acid esterification. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges associated with this critical transformation. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address specific issues encountered during experimentation.

Troubleshooting Guide: Addressing Low Yields

This section tackles the most common and frustrating issue in beta-amino acid esterification: low reaction yield. The questions below represent specific scenarios, followed by a detailed analysis of the underlying causes and a set of actionable solutions.

Q1: My Fischer esterification of a beta-amino acid is giving low to no yield. What are the likely causes?

This is a frequent challenge, often stemming from the unique properties of amino acids and the reversible nature of the Fischer-Speier reaction.[1]

Core Issues & Causality:

  • Zwitterionic Interference : In their natural state, amino acids exist as zwitterions. The protonated ammonium group (-NH3+) makes the molecule highly polar and insoluble in many organic solvents, while the carboxylate group (-COO⁻) is unreactive toward nucleophilic attack by an alcohol because it is not electrophilic.[2] The primary role of the strong acid catalyst (e.g., H₂SO₄) is to fully protonate the molecule, ensuring the carboxylic acid is in its neutral -COOH form and the amine is a non-nucleophilic ammonium salt.[3]

  • Equilibrium Limitations : The Fischer esterification is a reversible equilibrium reaction.[4] The formation of water as a byproduct can drive the reaction backward through hydrolysis of the ester product. Without actively removing water, the reaction will reach an equilibrium that may favor the starting materials, resulting in low conversion.

  • Insufficient Catalysis : An inadequate amount of acid catalyst will fail to overcome the zwitterionic nature of the starting material, leaving a significant portion of the carboxylate unprotonated and unreactive. While catalytic, a super-stoichiometric amount relative to a typical reaction is often needed for amino acids.

  • Steric Hindrance : Beta-amino acids, particularly those with bulky substituents on the α or β carbons or when using bulky secondary alcohols, can exhibit significant steric hindrance, slowing the rate of nucleophilic attack on the carbonyl carbon.[5]

Solutions:

  • Ensure Complete Protonation : Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] A common starting point is to use the alcohol as the solvent and bubble dry HCl gas through it to form an acidic solution, or to use reagents like thionyl chloride (SOCl₂) which react with the alcohol to generate HCl in situ.

  • Shift the Equilibrium : To drive the reaction forward, you must remove the water byproduct.[6]

    • Use Excess Alcohol : The most straightforward method is to use the reactant alcohol as the reaction solvent. This large excess of a reactant shifts the equilibrium toward the products according to Le Châtelier's principle.[4]

    • Azeotropic Removal : If using a co-solvent like toluene or hexane, employ a Dean-Stark apparatus to physically remove water from the reaction mixture as it forms.[1]

    • Dehydrating Agents : The addition of molecular sieves can sequester water, though this is often less efficient for the large amounts of water produced.

  • Optimize Reaction Conditions :

    • Temperature : Refluxing the reaction is standard practice to ensure a reasonable reaction rate. The temperature will be dictated by the boiling point of the alcohol or solvent used.[6]

    • Time : These reactions can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.

Q2: I'm observing multiple spots on my TLC plate besides the starting material and product. What are the possible side reactions?

The appearance of multiple byproducts is a clear indicator that your starting material is being consumed by competing reaction pathways, directly reducing the yield of your desired ester.

Common Side Reactions & Mechanisms:

  • Intermolecular Amide Formation : If the amino group is not fully protonated (e.g., insufficient acid or reaction at a pH where some free amine exists), the amine of one molecule can act as a nucleophile and attack the activated carboxyl group of another, leading to the formation of dipeptides, tripeptides, and other oligomers.

  • Diketopiperazine Formation : This is an intramolecular cyclization that can occur between two amino acid ester molecules to form a stable six-membered cyclic diamide. This is particularly prevalent when the reaction is heated for extended periods.[7]

  • β-Elimination : If the beta-amino acid has an electron-withdrawing group on its side chain (e.g., a protected serine or cysteine analogue), base-catalyzed β-elimination can occur to form a dehydroalanine derivative.[8] While Fischer esterification is acid-catalyzed, localized basicity during workup can trigger this side reaction.

  • N-Alkylation/Acylation : If the amine is not protected (either by protonation or a formal protecting group), it can compete with the alcohol as a nucleophile, leading to undesired side products.[2]

Mitigation Strategies:

  • Maintain Acidic Conditions : Ensure a sufficiently low pH throughout the reaction to keep the amine protonated and non-nucleophilic.

  • Use N-Protecting Groups : For methods other than acid-catalyzed esterification, or for sensitive substrates, protecting the amine with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is essential.[9] This chemically blocks the amine's nucleophilicity.

  • Control Temperature and Time : Avoid unnecessarily long reaction times or excessive temperatures, which can promote side reactions like diketopiperazine formation.

  • Careful Workup : During the neutralization step of the workup, add base slowly and at low temperatures to avoid creating localized areas of high basicity that could induce elimination reactions.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving low-yield issues in beta-amino acid esterification.

TroubleshootingWorkflow Fig 1. Troubleshooting workflow for low esterification yield. start_node Low Yield Observed decision_node decision_node start_node->decision_node Analyze TLC/LC-MS process_node1 process_node1 decision_node->process_node1 High SM Remaining process_node2 process_node2 decision_node->process_node2 Multiple Byproducts process_node process_node end_node end_node sub_decision1 Sufficient Acid & Heat? process_node1->sub_decision1 Check Conditions end_node1 Probable Side Reactions: - Intermolecular Amidation - Diketopiperazine Formation - β-Elimination (during workup) process_node2->end_node1 Identify Byproducts process_node1a Increase Catalyst Load Increase Temperature (Reflux) Extend Reaction Time sub_decision1->process_node1a No process_node1b Implement Water Removal: - Use excess alcohol as solvent - Use Dean-Stark trap sub_decision1->process_node1b Yes end_node_final Improved Yield process_node1a->end_node_final Re-run Reaction process_node1b->end_node_final Re-run Reaction process_node2a Ensure Low pH Consider N-Protection Control Temp/Time Careful Workup end_node1->process_node2a Mitigate process_node2a->end_node_final Re-run Reaction

Caption: Fig 1. Troubleshooting workflow for low esterification yield.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategy and execution of beta-amino acid esterification.

Q1: What are the primary methods for esterifying beta-amino acids, and how do they compare?

Several methods exist, each with distinct advantages. The choice depends on the substrate's sensitivity, scale, and available reagents.

Method Reagents/Catalyst Mechanism Advantages Disadvantages
Fischer-Speier Esterification Strong acid (H₂SO₄, HCl), AlcoholAcid-catalyzed nucleophilic acyl substitutionSimple, inexpensive reagents, ideal for robust molecules and large scale.[1]Requires harsh acidic conditions and high temperatures; reversible reaction.[4]
Steglich Esterification DCC or EDC, DMAP (cat.), AlcoholCarbodiimide activation of the carboxylic acidMild conditions, high yields, suitable for sensitive substrates.Carbodiimide reagents can cause allergies; urea byproduct can be difficult to remove (especially DCU).[10]
Using Thionyl Chloride (SOCl₂) SOCl₂, AlcoholConversion to acyl chloride intermediate, then reaction with alcoholIrreversible and high-yielding; SO₂ and HCl byproducts are gaseous.Harsh reagent, not suitable for acid-sensitive functional groups.
Using Trimethylsilyl Chloride (TMSCl) TMSCl, AlcoholIn situ protection of amine and activation of carboxyl groupMild conditions, can be effective for substrates with poor solubility.Requires anhydrous conditions; TMSCl is moisture-sensitive.
Q2: Is it necessary to protect the amino group before esterification?

It depends entirely on the chosen method:

  • For Fischer Esterification : No. Under the strongly acidic conditions, the amine is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is non-nucleophilic and effectively "protected in situ," preventing it from participating in side reactions.[3]

  • For Milder, Non-Acidic Methods : Yes. For methods like Steglich esterification or when converting the carboxylic acid to an acid chloride, the free amine is a potent nucleophile that will compete with the alcohol, leading to amide bond formation and other side reactions. In these cases, using a standard protecting group like Boc, Fmoc, or Cbz is mandatory.[9][11]

Q3: How can I effectively monitor the reaction's progress?

Proper reaction monitoring is crucial to avoid unnecessarily long reaction times (which can lead to side products) and to confirm completion.

  • Thin Layer Chromatography (TLC) : The most common method. It is fast, cheap, and effective. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) to achieve good separation between your starting material, product, and any potential byproducts. The ester product will typically be less polar (higher Rf value) than the starting amino acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more definitive information. It confirms the consumption of starting material and the formation of a product with the correct mass-to-charge ratio (m/z), confirming the identity of the desired ester.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can show the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the ester group (e.g., a new methyl singlet around 3.7 ppm for a methyl ester).[13]

Reaction vs. Side Reactions Diagram

The diagram below illustrates the desired reaction pathway against common competing side reactions.

ReactionPathways Fig 2. Desired vs. competing reaction pathways. start β-Amino Acid (Zwitterion) reagent ROH, H+ start->reagent Reaction Conditions side1 Dipeptide/Oligomer start->side1 Side Reaction (Insufficient Acid) product Desired β-Amino Ester reagent->product Desired Pathway (Esterification) side2 Diketopiperazine product->side2 Side Reaction (Prolonged Heat)

Caption: Fig 2. Desired vs. competing reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification of a Beta-Amino Acid

This protocol describes a standard method using an alcohol as the solvent.

Materials:

  • Beta-amino acid (1.0 eq)

  • Anhydrous alcohol (e.g., Methanol, Ethanol) (serves as solvent, ~0.2-0.5 M concentration)

  • Concentrated Sulfuric Acid (H₂SO₄) (2.0 - 3.0 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the beta-amino acid.

  • Add Solvent : Add the anhydrous alcohol to the flask to create a suspension.

  • Acid Addition : Cool the flask in an ice-water bath (0 °C). Slowly and carefully add the concentrated sulfuric acid dropwise with vigorous stirring. The amino acid should dissolve as it is protonated.

  • Reaction : Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux. The temperature depends on the alcohol used (e.g., ~65 °C for Methanol).

  • Monitoring : Monitor the reaction's progress by TLC. Periodically take a small aliquot, neutralize it with a drop of NaHCO₃ solution, extract with EtOAc, and spot it on a TLC plate. The reaction is complete when the starting material spot is no longer visible. This can take 4-24 hours.[6]

  • Workup - Quenching : Once complete, cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃. Caution : This neutralization is highly exothermic and will release CO₂ gas. Add slowly to control the foaming. Continue adding the reaction mixture until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with an organic solvent like Ethyl Acetate or DCM.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude amino acid ester.

  • Purification : The crude product can be purified further by column chromatography on silica gel or by crystallization if applicable.

References

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Lin, X., et al. (2022). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of: (A) exchange mechanism of β-amino ester.... Retrieved from [Link]

  • Forgó, P., & Incze, M. (2021). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Retrieved from [Link]

  • Lecourt, T., et al. (2007). α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams. ACS Publications. Retrieved from [Link]

  • Antonacci, A., et al. (2021). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Retrieved from [Link]

  • Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. NIH. Retrieved from [Link]

  • ResearchGate. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ABI Scientific. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Karlström, A., et al. (1998). Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ABI Scientific. (n.d.). Protein, Amino Acid and Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • DePorter, C. D., & Sammakia, T. (2014). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. NIH. Retrieved from [Link]

  • Hsiao, Y., et al. (2014). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Retrieved from [Link]

  • ResearchGate. (2014). Catalyzed synthesis of beta-amino acids esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of a chiral-beta-amino ester.
  • Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Retrieved from [Link]

  • Chamoin, S., et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction condition optimization for the β-amino acid esters synthesis. Retrieved from [Link]

  • Green, J. J., et al. (2008). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. NIH. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois. Retrieved from [Link]

  • Towse, C. L., et al. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PubMed Central. Retrieved from [Link]

  • Amanote Research. (n.d.). Esterification of an Unnatural Amino Acid. Retrieved from [Link]

Sources

preventing racemization during tert-butyl (3S)-3-amino-4-phenylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Preventing Racemization

Welcome to the technical support center for the synthesis of tert-butyl (3S)-3-amino-4-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during this synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven insights to ensure the stereochemical integrity of your product.

Understanding the Challenge: The Root Causes of Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant hurdle in the synthesis of chiral molecules like this compound. The stereocenter at the C3 position is susceptible to epimerization, primarily due to the abstraction of the α-proton. This process is often facilitated by either acidic or basic conditions, leading to the formation of a planar carbanion or enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity.[1]

Several factors during the synthesis can promote racemization:

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of racemization.[2]

  • Base Strength: The use of strong bases can readily abstract the α-proton, leading to racemization.[3][4] The basicity and steric hindrance of organic bases significantly influence the extent of racemization.[4]

  • Coupling Reagents: The choice of coupling reagent for the esterification step is critical. Some reagents can form intermediates, such as oxazolones, which have a highly acidic α-proton, making them prone to racemization.[4][5][6]

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the rate of racemization.

Below, we present a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide & FAQs

Question 1: My final product shows significant racemization after the esterification step. What are the likely causes and how can I mitigate this?

Answer:

Racemization during the esterification of an N-protected amino acid is a common problem. The primary culprits are often the reaction conditions and the choice of reagents. Here’s a breakdown of potential causes and solutions:

Potential Causes:

  • Harsh Reaction Conditions: High temperatures and long reaction times provide the energy and opportunity for the α-proton to be abstracted and for the stereocenter to epimerize.[2]

  • Inappropriate Base: Using a strong, non-hindered base can lead to direct deprotonation of the α-carbon.[4]

  • Oxazolone Formation: If you are using a coupling reagent to facilitate esterification, the formation of an oxazolone intermediate is a major pathway for racemization.[5][6] The α-proton of the oxazolone is particularly acidic and susceptible to abstraction by base.

Solutions & Optimization Strategies:

StrategyDetailsRationale
Optimize Reaction Conditions - Lower the reaction temperature. - Minimize the reaction time by monitoring the reaction closely (e.g., by TLC or LC-MS).Reduces the kinetic favorability of the racemization pathway.
Select an Appropriate Base - Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] - Use the minimum effective amount of base.Hindered bases are less likely to abstract the sterically shielded α-proton.
Choose the Right Coupling Reagent - Employ coupling reagents known to suppress racemization, such as those that avoid oxazolone formation or react quickly. Examples include DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)[7] or using additives.Minimizes the formation of racemization-prone intermediates.
Utilize Racemization Suppressants - Additives like 1-hydroxybenzotriazole (HOBt) or its analogs (e.g., HOAt, 6-Cl-HOBt) can be used in conjunction with carbodiimide coupling reagents (like DCC or DIC).[5][8][9][10]These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization than the oxazolone intermediate.

Experimental Protocol: Esterification with Minimal Racemization using DIC/HOBt

  • Dissolution: Dissolve N-Boc-(3S)-3-amino-4-phenylbutanoic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous, aprotic solvent (e.g., dichloromethane or DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled solution.

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.

  • Esterification: Add tert-butanol (1.5-2 equivalents) and a catalytic amount of a non-nucleophilic base like DMAP (0.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Filter off the diisopropylurea byproduct. Wash the filtrate with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Question 2: I am performing a Boc-protection of (3S)-3-amino-4-phenylbutanoic acid. Can racemization occur during this step?

Answer:

While racemization is less common during the Boc-protection step compared to subsequent coupling or deprotection steps, it is not impossible, especially under non-optimal conditions.

Potential Causes for Racemization during Boc-Protection:

  • Excessively Basic Conditions: The standard procedure for Boc protection often involves the use of a base to deprotonate the amino group, making it nucleophilic.[11] If a very strong base is used, or if the reaction is heated for an extended period, there is a risk of abstracting the α-proton.

  • Presence of Contaminants: Acidic or basic impurities in the starting material or reagents could potentially catalyze racemization.

Preventative Measures:

StrategyDetailsRationale
Use Mild Bases - Employ bases like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) in appropriate stoichiometry.[11][12]These bases are generally not strong enough to deprotonate the α-carbon under standard conditions.
Control Reaction Temperature - Perform the reaction at room temperature or below.[12]Avoids providing excess thermal energy that could promote epimerization.
Use High-Purity Reagents - Ensure that the starting amino acid, Boc-anhydride, and solvents are of high purity.Minimizes the presence of unwanted catalysts for racemization.

Experimental Protocol: Boc-Protection of (3S)-3-amino-4-phenylbutanoic acid

  • Dissolution: Dissolve (3S)-3-amino-4-phenylbutanoic acid (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Basification: Add triethylamine (1.5 equivalents) to the solution and stir.[12]

  • Addition of Boc-Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.[12]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Dilute the reaction mixture with water and wash with a nonpolar solvent (e.g., ethyl acetate) to remove any unreacted Boc₂O and byproducts.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 5% citric acid or 1M HCl). Extract the N-Boc protected amino acid with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Question 3: How can I accurately determine the enantiomeric purity of my this compound?

Answer:

Accurate determination of enantiomeric excess (e.e.) is crucial to validate your synthetic protocol. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).

Methodology for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For N-protected amino esters, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Visualizing the Racemization Pathway and Prevention Strategies

The following diagrams illustrate the key mechanism of racemization and a decision-making workflow for troubleshooting.

racemization_mechanism cluster_conditions Conditions Promoting Racemization start (3S)-Enantiomer (Chiral Center) intermediate Planar Carbanion Intermediate (Achiral) start->intermediate Deprotonation (α-proton abstraction) base Base (e.g., OH⁻, RO⁻) proton Proton Source (e.g., H₂O, ROH) product_S (3S)-Enantiomer (Retention) intermediate->product_S Protonation (Top face) product_R (3R)-Enantiomer (Inversion) intermediate->product_R Protonation (Bottom face) cond1 • Strong Base cond2 • High Temperature cond3 • Prolonged Reaction Time

Caption: Mechanism of base-catalyzed racemization.

troubleshooting_workflow start Racemization Detected in This compound q1 Which step shows racemization? (Esterification or Protection) start->q1 ester Esterification Step q1->ester Esterification protect Boc-Protection Step q1->protect Protection sol_ester1 Review Coupling Reagent & Additives (e.g., Use DIC/HOBt, DEPBT) ester->sol_ester1 sol_ester2 Optimize Reaction Conditions (Lower Temp, Shorter Time) ester->sol_ester2 sol_ester3 Evaluate Base (Use hindered base, e.g., DIPEA) ester->sol_ester3 sol_protect1 Use Milder Base (e.g., TEA, NaHCO₃) protect->sol_protect1 sol_protect2 Control Temperature (Run at or below RT) protect->sol_protect2 end Achieve High Enantiomeric Purity sol_ester1->end sol_ester2->end sol_ester3->end sol_protect1->end sol_protect2->end

Sources

Technical Support Center: Stability of tert-Butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for tert-butyl (3S)-3-amino-4-phenylbutanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate potential degradation, ensuring the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide not just a solution, but the underlying chemical principles to help you make informed decisions in your future work.

Q1: I'm observing a new peak in my LC-MS analysis with a mass corresponding to the free carboxylic acid. What is happening and how can I prevent it?

Answer: The appearance of the corresponding carboxylic acid, (3S)-3-amino-4-phenylbutanoic acid, is a classic sign of tert-butyl ester hydrolysis. The tert-butyl ester group is well-known for its lability under acidic conditions.[1] This is not just a theoretical concern; it is the most common degradation pathway for this molecule in solution.

Causality: The mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the extreme stability of the tertiary carbocation, the reaction proceeds via an AAL1 mechanism. The alkyl-oxygen bond cleaves, releasing a stable tert-butyl cation and the desired carboxylic acid.[1][2] This process can be initiated by strong acids or even trace acidic impurities in your solvents.

Mitigation Protocol: Preventing Acid-Catalyzed Hydrolysis

  • Solvent Selection & Preparation:

    • Prioritize Aprotic Solvents: Use anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Dioxane.

    • Neutralize Solvents: If you suspect acidic impurities, pass the solvent through a short plug of basic alumina or add a non-nucleophilic, hindered base like proton sponge, if compatible with your downstream chemistry.

    • Avoid Protic Solvents: Alcohols (Methanol, Ethanol) and water can act as proton sources and participate in the hydrolysis. Use them with extreme caution and only when necessary.[3]

  • Control of Atmosphere:

    • Work under an inert atmosphere (Argon or Nitrogen). This prevents atmospheric moisture and carbon dioxide from dissolving into your solvent and forming carbonic acid, which can lower the pH over time.

  • pH Control (for Aqueous Media):

    • If you must work in an aqueous environment, maintain a pH between 7.0 and 8.5. The rate of hydrolysis increases significantly at a pH below 4.[3] Use a suitable buffer system (e.g., phosphate or borate buffer) to maintain this range.

  • Temperature Management:

    • Store solutions at low temperatures (-20°C to -80°C) to significantly slow the rate of hydrolysis.[4] Prepare solutions fresh and use them promptly.

Diagram: Mechanism of Acid-Catalyzed Hydrolysis

hydrolysis_mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Limiting) cluster_2 Step 3: Cation Quenching Ester tert-Butyl Ester ProtonatedEster Protonated Ester Intermediate Ester->ProtonatedEster Fast H_plus H+ ProtonatedEster_ref Protonated Ester Intermediate CarboxylicAcid Carboxylic Acid tBu_Cation tert-Butyl Cation tBu_Cation_ref tert-Butyl Cation ProtonatedEster_ref->CarboxylicAcid ProtonatedEster_ref->tBu_Cation Slow (A-AL-1) Isobutene Isobutene tBu_Cation_ref->Isobutene Elimination H_plus_regen H+

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester via the A-AL-1 mechanism.

Q2: I am observing racemization or epimerization at the C3 position. Is this related to the stability of the compound?

Answer: Yes, the conditions that promote degradation can also potentially lead to a loss of stereochemical integrity at the chiral center (C3). While tert-butyl ester deprotection can be stereoconservative, harsh conditions can pose a risk.[5]

Causality: The hydrogen atom at the C3 position is alpha to a carbonyl group, making it potentially acidic. Under certain basic or even strongly acidic conditions with prolonged heating, there is a risk of enolate or enol formation, which would lead to racemization. While the primary amine's electron-donating effect slightly reduces this acidity compared to a ketone, it remains a possibility under non-optimal conditions.

Mitigation Protocol: Preserving Stereochemical Integrity

  • Avoid Strong Bases: Do not expose the compound to strong bases (e.g., hydroxides, alkoxides) for extended periods, especially at elevated temperatures. The Boc-protected counterpart of this amine is noted to be stable to bases like NaOH or KOH, but the free amine adds complexity.[6]

  • Use Mild Deprotection Conditions: If you are intentionally cleaving the ester, use well-established, mild acidic conditions (e.g., 20-50% TFA in DCM at room temperature) and monitor the reaction closely to avoid over-exposure.[7]

  • Analytical Monitoring: Employ a chiral HPLC or SFC method to routinely monitor the enantiomeric or diastereomeric purity of your material, especially after it has been in solution for some time or subjected to chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in both solid and solution forms?

Answer: Optimal storage is critical to maintaining the purity and stability of the compound.

  • Solid Form: Store the compound as a lyophilized powder or solid at -20°C to -80°C for long-term stability (months).[4] Keep the container tightly sealed with a desiccant to protect it from moisture.

  • Solution Form: The stability in solution is highly dependent on the solvent and temperature. For short-term storage (days to weeks), dissolve the compound in an anhydrous, aprotic solvent like Dichloromethane or Toluene and store at -20°C under an inert atmosphere. It is strongly recommended to prepare solutions fresh before use.

Q2: How does solvent choice impact the stability of the compound?

Answer: Solvent choice is arguably the most critical factor for in-solution stability. The wrong solvent can rapidly degrade your material.

Solvent Class Examples Stability Recommendation Rationale
Aprotic, Non-Polar Toluene, HexanesExcellent Low reactivity, easy to render anhydrous. Minimizes hydrolysis risk.
Aprotic, Polar DCM, THF, Dioxane, AcetonitrileGood to Excellent Good solubilizing power. Must be anhydrous as they can absorb water.
Protic, Alcoholic Methanol, EthanolPoor to Fair (Use with Caution) Can act as a proton source to catalyze hydrolysis. May lead to transesterification at high temperatures, though this is slow for t-butyl esters.[8]
Aqueous Solutions Water, BuffersPoor (Avoid if Possible) Water is a direct reactant in hydrolysis. Stability is highly pH-dependent and generally low.[3]
Q3: What analytical methods are best for monitoring the stability and purity of this compound?

Answer: A multi-pronged analytical approach is recommended for comprehensive stability monitoring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for monitoring stability. It can separate the parent compound from its primary degradant (the hydrolyzed carboxylic acid) and other impurities, while confirming their identities by mass.

  • Chiral HPLC/SFC (High-Performance Liquid Chromatography / Supercritical Fluid Chromatography): Essential for confirming the stereochemical integrity of the C3 chiral center. This method can separate the (3S) enantiomer from the (3R) enantiomer.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Useful for confirming the structure of the compound and can be used to quantify purity against a known internal standard. The disappearance of the characteristic tert-butyl singlet (~1.4-1.5 ppm) is a clear indicator of ester cleavage.

Workflow: Troubleshooting Unexpected Degradation

troubleshooting_workflow Start Unexpected peak or purity loss observed CheckLCMS Analyze by LC-MS. Does mass match hydrolyzed acid? Start->CheckLCMS Yes_Hydrolysis Issue is Acid-Catalyzed Hydrolysis CheckLCMS->Yes_Hydrolysis Yes No_Hydrolysis Mass does not match hydrolyzed acid CheckLCMS->No_Hydrolysis No SolventCheck Review Solvent Prep: - Anhydrous? - Aprotic? - Stored properly? Yes_Hydrolysis->SolventCheck CheckChiral Analyze by Chiral HPLC. Is enantiomeric purity compromised? No_Hydrolysis->CheckChiral Yes_Racemization Issue is Racemization/ Epimerization CheckChiral->Yes_Racemization Yes No_Racemization Purity is fine. Consider other side reactions. CheckChiral->No_Racemization No ConditionCheck Review Conditions: - Avoided strong base/acid? - Kept temperature low? Yes_Racemization->ConditionCheck

Caption: A decision-making workflow for troubleshooting the degradation of the compound.

References

  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 . ResearchGate. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]

  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether . Environmental Toxicology and Chemistry, Oxford Academic. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Link]

  • Boc Protecting Group for Amines . Chemistry Steps. [Link]

  • (2R,3S)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate . Cusabio. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices . ResearchGate. [Link]

Sources

Understanding the Challenge: The Structure of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Coupling Efficiency with tert-butyl (3S)-3-amino-4-phenylbutanoate

Welcome to the technical support guide for optimizing amide coupling reactions with This compound . This resource is designed for researchers, chemists, and drug development professionals who encounter challenges when using this sterically demanding building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high-yield, high-purity couplings.

The primary difficulty in achieving efficient coupling with this reagent stems from its molecular structure. Two key features contribute to significant steric hindrance around the reactive amine group:

  • The Bulky tert-Butyl Ester: This large group physically obstructs the approach of an activated carboxylic acid.

  • The Phenyl Group: Located on the adjacent carbon (C4), the phenyl ring further crowds the reactive center.

This combined steric bulk slows down reaction kinetics and can lead to incomplete reactions or the formation of side products when using standard coupling protocols.[1][2][3] Therefore, specialized strategies are required to overcome this steric barrier.

Troubleshooting Guide: Common Coupling Issues

This section addresses specific problems encountered during experiments in a direct question-and-answer format.

Question: My coupling reaction has a very low yield or has failed completely. What is the most likely cause?

Answer: The most probable cause is insufficient activation of the coupling partner (the carboxylic acid) to overcome the severe steric hindrance of this compound. Standard coupling reagents, such as carbodiimides alone (DCC, EDC), are often not potent enough for this transformation.[1]

Core Strategy: Enhance Reagent Reactivity

Your primary strategy should be to switch to a more powerful in-situ activating reagent. These reagents convert the carboxylic acid into a highly reactive ester intermediate that can successfully acylate the hindered amine.

  • Recommended Reagents: Uronium/Aminium salts or Phosphonium salts are the industry standard for difficult couplings.[1][4]

    • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Often considered the gold standard for sterically demanding reactions. It forms a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the coupling rate.[4][5]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more cost-effective alternative to HATU that still offers high reactivity by forming O-6-ClBt esters, which are more reactive than the OBt esters generated by HBTU.

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt analogue of HATU, it also forms highly reactive OAt-esters and avoids a key side reaction associated with uronium salts (guanidinylation).

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A modern, highly efficient uronium salt based on OxymaPure. It shows reactivity comparable to HATU and is considered safer as it avoids potentially explosive benzotriazole byproducts.[4][6]

ReagentActivating GroupRelative ReactivityKey Considerations
EDC/HOBt Carbodiimide/AdditiveModerateOften insufficient for this substrate. Risk of N-acylurea side product.[7][8]
HBTU/PyBOP Uronium/PhosphoniumHighGenerate OBt esters. Good for routine synthesis but may be slow for this specific coupling.[4]
HCTU/PyClock Uronium/PhosphoniumVery HighGenerate O-6-ClBt esters, which are more reactive than OBt esters.[6]
HATU/PyAOP Uronium/PhosphoniumHighestGenerate highly reactive OAt esters. Considered the most efficient for hindered couplings.[4][5]
COMU Uronium (Oxyma-based)HighestReactivity comparable to HATU. Safer (non-explosive byproduct) and has good solubility.[4][6]
Question: I've switched to HATU, but my yield is still suboptimal. What else can I adjust?

Answer: If a powerful coupling reagent is already in use, the next factors to optimize are the base, reaction conditions (time and temperature), and solvent.

The base plays a crucial role in activating the carboxylic acid by deprotonating it.[5]

  • Recommended Bases:

    • N,N-Diisopropylethylamine (DIPEA): The most common choice. It is a non-nucleophilic, hindered base. Use 2-3 equivalents.[4][5]

    • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, sometimes used to minimize racemization of the acid partner.[4][5]

    • sym-Collidine: A weaker, sterically hindered base recommended in cases where the carboxylic acid partner is highly prone to racemization.[4]

  • Rationale: The base must be present in sufficient quantity to facilitate the formation of the carboxylate anion, which then attacks the coupling reagent to begin the activation process.[5] Using an insufficient amount of base will stall the reaction.

Steric hindrance dramatically slows down the reaction rate.[1] Standard coupling times (1-2 hours) may be insufficient.

  • Solution:

    • Extend Reaction Time: Monitor the reaction by LC-MS. It is not uncommon for hindered couplings to require 12-24 hours to proceed to completion.

    • Increase Temperature: If the reaction is stalled at room temperature, gently heating to 40-50°C can provide the necessary activation energy.[5] Caution: Use elevated temperatures judiciously, as this can increase the risk of racemization of the activated acid.

Instead of adding all reagents simultaneously, a "pre-activation" step can significantly improve yields.

  • Rationale: This involves activating the carboxylic acid with the coupling reagent and base before introducing the sterically hindered amine. This ensures the highly reactive active ester is fully formed and ready to react upon addition of the amine.

  • See Protocol 1 below for a detailed step-by-step methodology.

G start Low Coupling Yield reagent 1. Evaluate Coupling Reagent start->reagent is_reagent_strong Is it a high-reactivity uronium/phosphonium salt? reagent->is_reagent_strong switch_reagent Switch to HATU, HCTU, or COMU is_reagent_strong->switch_reagent No base 2. Optimize Base and Conditions is_reagent_strong->base Yes switch_reagent->base check_base Using 2-3 eq. DIPEA or NMM? base->check_base adjust_base Adjust base stoichiometry check_base->adjust_base No conditions 3. Extend Reaction Time & Increase Temperature check_base->conditions Yes adjust_base->conditions check_conditions Reaction run for >12h? Considered gentle heating? conditions->check_conditions adjust_conditions Increase time to 24h. Heat to 40-50°C. check_conditions->adjust_conditions No preactivate 4. Implement Pre-Activation check_conditions->preactivate Yes adjust_conditions->preactivate G RCOOH Carboxylic Acid (R-COOH) ActiveSpecies Highly Reactive Intermediate RCOOH->ActiveSpecies Activation CouplingReagent Coupling Reagent + Base ActiveEster Active Ester (e.g., OAt-Ester) ActiveSpecies->ActiveEster Additive Additive (HOAt, HOBt, etc.) Amide Amide Bond (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (H₂N-R')

Sources

Technical Support Center: Challenges in the Deprotection of tert-Butyl (3S)-3-Amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the deprotection of tert-butyl (3S)-3-amino-4-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient deprotection process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of this compound. The solutions are presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My deprotection reaction with Trifluoroacetic Acid (TFA) is incomplete. What are the potential causes and how can I resolve this?

Answer: Incomplete deprotection is a common hurdle. Several factors can contribute to this issue. Let's break down the likely culprits and their solutions.

  • Insufficient Acid Stoichiometry: While the deprotection is acid-catalyzed, using a sufficient excess of TFA is crucial to drive the reaction to completion, especially if your starting material has other basic functionalities that might consume the acid.[1]

  • Suboptimal Reaction Time and Temperature: Most deprotections are conducted at room temperature. However, for stubborn substrates, extending the reaction time from a few hours to overnight can be beneficial. Gentle heating (e.g., to 40 °C) can also increase the reaction rate, but exercise caution as this may promote side reactions.[1]

  • Inappropriate Solvent Choice: Dichloromethane (DCM) is the most common solvent for TFA-mediated deprotections.[1] However, the solubility of the starting material and the intermediate TFA salt can influence the reaction's efficiency. If solubility is an issue, exploring alternative anhydrous solvents may be necessary.

  • Presence of Water: Moisture in the reaction can interfere with the acidic conditions. Ensure that your solvent and reagents are anhydrous.[2]

Troubleshooting Workflow for Incomplete Deprotection:

Caption: Troubleshooting workflow for incomplete deprotection.

Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: The primary source of side reactions is the highly reactive tert-butyl carbocation generated during the deprotection.[2] This electrophilic species can react with any nucleophiles present in the reaction mixture.

  • Alkylation of the Product: The newly formed free amine of (3S)-3-amino-4-phenylbutanoate can potentially be alkylated by the tert-butyl cation. While less common for the product itself, this is a significant issue with other nucleophilic residues if this moiety is part of a larger molecule (e.g., peptides containing tryptophan or methionine).[2][3]

  • Polymerization of Isobutylene: The tert-butyl cation can also deprotonate to form isobutylene gas, which can then polymerize.[4]

Solutions to Minimize Side Reactions:

The most effective strategy is to use a scavenger . Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with your desired product.[5]

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS) 2.5-5% (v/v of TFA)Highly effective at reducing the tert-butyl cation.[2]
Water 2.5-5% (v/v of TFA)A simple and effective scavenger.[2]
Thiophenol Stoichiometric amountsCan also be effective but introduces a sulfur-containing impurity.[3]

Question 3: I'm having difficulty with the work-up and purification of my product. What are some best practices?

Answer: The work-up and purification can be challenging due to the properties of the resulting amino acid.

  • Complete Removal of TFA: Residual TFA can be difficult to remove. After rotary evaporation, co-evaporation with a solvent like DCM or toluene multiple times is an effective technique.[2] The absence of a signal in ¹⁹F NMR is a definitive way to confirm its removal.[2]

  • Isolation of the Product: The product is often obtained as a TFA salt, which can be an oil or a waxy solid.[2]

    • Precipitation: Dissolving the crude residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitating the product by adding a cold non-polar solvent like diethyl ether is a common purification method.[6] Ensure the diethyl ether is sufficiently cold to maximize recovery.[2]

    • Chromatography: For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique.[2]

  • Neutralization: If the free amino acid is required, the TFA salt can be neutralized. After initial work-up, the crude product can be dissolved in a suitable solvent and washed with a mild base like saturated sodium bicarbonate solution.[1] However, be mindful of the product's solubility in the aqueous and organic layers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of tert-butyl ester deprotection using TFA?

A1: The deprotection proceeds via an acid-catalyzed cleavage. The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by TFA.[7]

  • Elimination: The carbon-oxygen bond cleaves, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[6]

  • Quenching: The tert-butyl cation is then quenched, typically by deprotonation to form isobutylene gas or by reacting with a scavenger or the trifluoroacetate anion.[6][8]

G cluster_0 TFA-Mediated Deprotection Mechanism Start tert-Butyl Ester Protonation Protonated Ester Start->Protonation + H+ (from TFA) Cleavage Carboxylic Acid + tert-Butyl Cation Protonation->Cleavage C-O Bond Cleavage Quenching Isobutylene/Trapped Cation Cleavage->Quenching Deprotonation or Scavenger Attack

Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.

Q2: How can I monitor the progress of my deprotection reaction?

A2: Real-time monitoring is crucial for optimizing reaction conditions and determining the point of completion.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material.[2]

  • High-Performance Liquid Chromatography (HPLC): An indispensable technique for precise determination of reaction completion, allowing for the quantification of starting material, product, and any side products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method as it allows for the clear identification of the starting material, the product, and potential side products by their mass-to-charge ratio.[2]

Experimental Protocol for HPLC Monitoring:

  • At designated time points (e.g., t = 0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[7]

  • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solvent (e.g., 1 mL of methanol). This rapid dilution effectively stops the cleavage reaction.[7]

  • Further dilute the quenched sample to an appropriate concentration for HPLC analysis.[7]

  • If any precipitation is observed, filter the sample through a 0.22 µm syringe filter before injection.[7]

  • Inject the prepared sample onto the HPLC system and monitor the disappearance of the starting material peak and the appearance of the product peak.[7]

Q3: Are there alternative reagents to TFA for tert-butyl ester deprotection?

A3: While TFA is the most common reagent, other methods can be employed, especially when dealing with substrates sensitive to strong acids.

ReagentConditionsAdvantagesDisadvantages
Hydrochloric Acid (HCl) In an organic solvent (e.g., dioxane, ethyl acetate)Cost-effectiveMay require optimization; work-up might differ from TFA.[2]
Aqueous Phosphoric Acid Aqueous solutionMild and can be selective for tert-butyl esters in the presence of other acid-sensitive groups like Cbz carbamates.[1][9]May not be effective for all substrates.
Zinc Bromide (ZnBr₂) In DCMA mild Lewis acid approach.[10] Can offer chemoselectivity in some cases.[11][12]May not be as efficient as strong Brønsted acids.
Thermal Deprotection High temperature (120-240 °C) in a suitable solventReagent-free.[13]Requires high temperatures which may not be suitable for all substrates.

Q4: Is (3S)-3-amino-4-phenylbutanoate stable under strongly acidic conditions?

A4: Generally, β-amino acids are stable under the acidic conditions used for tert-butyl ester deprotection. However, prolonged exposure to very harsh acidic conditions or high temperatures could potentially lead to side reactions. It is always advisable to use the mildest conditions necessary to achieve complete deprotection and to monitor the reaction for the formation of any degradation products.[14]

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • How can I deprotect esters using TFA? (2015, September 23). Retrieved from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. (2017, December 1). Organic Process Research & Development, 21(12), 1936-1941. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-255. Retrieved from [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Deprotection of the t-butyl ester group | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Organic Process Research & Development, 21(12), 1936-1941. Retrieved from [Link]

  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. (2018, August 17). Journal of Biological Chemistry, 293(33), 12761-12770. Retrieved from [Link]

  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride | Request PDF. (n.d.). Retrieved from [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. (2004, August 12). The Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]

  • Method to remove Boc in the presence of t-butylester. (2025, January 14). Retrieved from [Link]

  • The role of acidic amino acid residues in the structural stability of snake cardiotoxins. (1995, June 20). Biochemistry, 34(24), 7857-7864. Retrieved from [Link]

Sources

Technical Support Center: Identification of Impurities in tert-Butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical synthesis, ensuring the purity of tert-butyl (3S)-3-amino-4-phenylbutanoate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, troubleshooting, and controlling impurities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should be concerned with for this compound?

A: Impurities are broadly classified into three main categories as defined by regulatory bodies like the FDA and ICH.[1][2] For this specific compound, you should anticipate:

  • Organic Impurities: These can arise from the manufacturing process or degradation.[1] They include starting materials, by-products, intermediates, and stereoisomers.

  • Inorganic Impurities: These are often derived from catalysts, reagents, or manufacturing equipment and can include heavy metals or other elemental impurities.[1]

  • Residual Solvents: These are volatile organic compounds used during the synthesis and purification processes that are not completely removed.[1] Their presence can affect the physical and chemical properties of the drug substance.[3]

Q2: What are the most probable organic impurities and how are they formed?

A: The most common organic impurities are directly related to the synthetic route employed. Common pathways involve N-Boc protected precursors. The likely impurities include:

  • (3R)-Diastereomer: The opposite enantiomer, tert-butyl (3R)-3-amino-4-phenylbutanoate, is a critical chiral impurity. Its presence is typically due to a lack of complete stereocontrol during synthesis or the use of starting materials with insufficient enantiomeric purity.

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (Boc-L-Asp-Ot-Bu) or related precursors.[4]

  • By-products of Synthesis: Side reactions are a common source of impurities.[3] For example, if a coupling agent like EDC·HCl is used, related urea by-products might be present.[4] Over-alkylation or incomplete deprotection can also lead to process-related impurities.

  • Degradation Products: The ester moiety is susceptible to hydrolysis, which would yield (3S)-3-amino-4-phenylbutanoic acid and tert-butanol. Storage under non-optimal conditions (e.g., high temperature or humidity) can accelerate this process.

Q3: What are the regulatory thresholds for identifying and qualifying impurities?

A: According to guidelines from the International Council for Harmonisation (ICH), impurities present at a level greater than 0.1% should be identified and quantified.[2][3] The qualification threshold, which is the level at which an impurity's biological safety must be established, depends on the maximum daily dose of the final drug product.

Troubleshooting Guides & Analytical Protocols

This section provides structured methodologies for addressing specific analytical challenges encountered during impurity profiling.

Issue 1: Unknown Peaks are Detected in my Reverse-Phase HPLC Analysis

An unexpected peak in your chromatogram indicates the presence of a non-target compound. The first step is to systematically identify this unknown using a robust analytical method. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for this purpose.[5]

This protocol is designed for the separation and quantification of common organic impurities.

  • Column Selection: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The non-polar stationary phase is ideal for retaining the phenyl group and separating compounds with varying polarities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the primary amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A gradient is necessary to elute both polar and non-polar impurities in a single run.

    • Start at 10% B, hold for 2 minutes.

    • Ramp to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm, where the phenyl ring provides strong absorbance. A Diode Array Detector (DAD) is recommended to obtain UV spectra, which can aid in peak identification.[5]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

Issue 2: My Main Peak is Broad, and I Suspect the Presence of the (3R)-Diastereomer

Standard RP-HPLC will not separate enantiomers or diastereomers. For this, a specialized Chiral HPLC method is required. Chiral Stationary Phases (CSPs) are essential for this separation.[6]

  • Column Selection: A polysaccharide-based CSP is highly effective.[6] Columns such as CHIRALPAK® IC or CHIRALCEL® OJ-H are excellent starting points.

  • Mobile Phase: Isocratic elution with a non-polar mobile phase is typical.

    • Example: A mixture of Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like Diethylamine (DEA) (e.g., 0.1%) to improve the peak shape of the basic analyte.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Column temperature should be controlled (e.g., 25 °C), as temperature can significantly affect chiral separation.

  • Detection: UV at 220 nm or 254 nm.

  • System Suitability: Inject a 50:50 mixture of the (3S) and (3R) isomers (if available) to confirm resolution and establish peak identification.

Issue 3: How Can I Identify and Quantify Residual Solvents?

Residual solvents are volatile and are best analyzed using Gas Chromatography (GC), typically with a headspace autosampler to avoid injecting non-volatile matrix components.[1]

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point, inert solvent like Dimethyl Sulfoxide (DMSO).

  • Headspace Conditions:

    • Incubation Temperature: 80 °C

    • Incubation Time: 20 minutes

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • GC Conditions:

    • Column: A polar column like a DB-624 or equivalent is suitable for separating common polar and non-polar solvents.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program:

      • Initial Temp: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes.

  • Detection: A Mass Spectrometer (MS) is the preferred detector as it allows for positive identification of solvents by comparing their mass spectra to a library (e.g., NIST).

Issue 4: An Unknown Impurity Exceeds 0.1%. How Do I Determine Its Structure?

Structural elucidation of an unknown impurity requires a combination of techniques to determine its molecular weight and chemical structure. Hyphenated techniques like LC-MS are invaluable for this purpose.[1][5]

  • Isolation (if necessary): Use preparative HPLC with the method developed in Protocol 1 to isolate a sufficient quantity of the impurity for analysis.

  • Molecular Weight Determination: Perform an analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an accurate mass measurement, allowing for the determination of the elemental formula.

  • Structural Analysis:

    • MS/MS Fragmentation: Fragment the impurity's molecular ion in the mass spectrometer. The resulting fragmentation pattern provides clues about the molecule's substructures.

    • Nuclear Magnetic Resonance (NMR): This is the most powerful technique for definitive structure elucidation.[1] Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC) spectra on the isolated impurity. This data will reveal the connectivity of atoms within the molecule.

Data & Visualization

Table 1: Summary of Potential Impurities and Analytical Methods
Impurity ClassSpecific ExamplePotential SourcePrimary Analytical Technique
Organic (Stereoisomer) tert-Butyl (3R)-3-amino-4-phenylbutanoateIncomplete stereocontrol in synthesisChiral HPLC
Organic (By-product) N-Boc-β-phenylalanineSide reaction during synthesisRP-HPLC, LC-MS
Organic (Starting Material) (S)-3-Amino-4-phenylbutanoic acidIncomplete esterificationRP-HPLC, LC-MS
Organic (Degradation) (3S)-3-amino-4-phenylbutanoic acidHydrolysis of the tert-butyl esterRP-HPLC, LC-MS
Residual Solvents Dichloromethane, Ethyl Acetate, MethanolSynthesis and purification stepsHeadspace GC-MS
Inorganic Palladium, Sodium saltsCatalysts, ReagentsInductively Coupled Plasma-MS (ICP-MS)
Diagram 1: General Workflow for Impurity Identification

Impurity_Workflow cluster_screening Screening & Detection cluster_characterization Identification & Elucidation Sample Sample of This compound Screening Analytical Screening (RP-HPLC, GC) Sample->Screening Decision Impurity > 0.1%? Screening->Decision Quant Quantification (vs. Reference Standard) Decision->Quant Yes Report Final Report Decision->Report No (Report as Unidentified Impurity) Isolation Isolation (Prep HPLC) Quant->Isolation ID Structural ID (LC-MS, NMR, FTIR) Isolation->ID ID->Report

Caption: Workflow for detecting, quantifying, and identifying unknown impurities.

Diagram 2: Potential Sources of Impurities in Synthesis

Impurity_Sources cluster_reactants Inputs cluster_process Process cluster_outputs Outputs SM Starting Material ((S)-3-Amino-4-phenylbutanoic acid) Reaction Esterification & Protection Reaction SM->Reaction Residual Residual Impurities (Unreacted SM, Solvents, Inorganics) SM->Residual Incomplete Reaction Reagent Reagents (e.g., Isobutylene, Boc-Anhydride) Reagent->Reaction Catalyst Catalyst / Solvents Catalyst->Reaction Catalyst->Residual Product Desired Product (this compound) Reaction->Product Impurity Process Impurities (By-products, Diastereomers) Reaction->Impurity Side Reactions

Caption: Impurity generation during a typical synthetic process.

References

  • Chiral Impurity Methods – Case Study. hplctools.com.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2. PubChem.

Sources

tert-butyl (3S)-3-amino-4-phenylbutanoate storage and degradation prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl (3S)-3-amino-4-phenylbutanoate

A Guide to Optimal Storage, Handling, and Degradation Prevention

Welcome to the technical support guide for this compound (CAS: 120686-17-1). As a key chiral intermediate in pharmaceutical synthesis, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of common issues related to the stability of this compound.

Section 1: General Handling and Storage

Q1: I've just received my shipment of this compound. What are the immediate steps and long-term storage conditions?

A1: Proper initial handling and storage are critical to maximizing the shelf-life of the compound. Most suppliers provide this material as a lyophilized powder or a low-melting solid.[1]

Immediate Steps Upon Receipt:

  • Inspect: Visually inspect the container for an intact seal and any signs of damage.

  • Equilibrate: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold compound, which is a primary risk for hydrolysis.

  • Aliquot: To prevent degradation from repeated handling, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., argon or dry nitrogen).[2][3] This minimizes exposure to air and moisture and avoids repeated freeze-thaw cycles.[2][3]

Recommended Storage Conditions:

ConditionTemperatureDurationRationale
Short-Term 4°CUp to 1 weekMinimizes immediate degradation for frequent use.[2][3]
Long-Term -20°C to -80°C6+ monthsSignificantly slows the rate of potential hydrolytic degradation, ensuring long-term stability.[2][3]

Always store containers tightly sealed in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[4]

Section 2: Stability and Degradation

Q2: What is the primary chemical instability of this compound that I should be concerned about?

A2: The most significant vulnerability of this molecule is the tert-butyl ester functional group . This group is highly susceptible to acid-catalyzed hydrolysis .[5] While stable under neutral and basic conditions, exposure to even trace amounts of acid, particularly in the presence of water, can catalyze the cleavage of the ester bond.[5]

The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation to yield the parent carboxylic acid, (3S)-3-amino-4-phenylbutanoic acid, and isobutylene gas.[5][6] This degradation is effectively irreversible under typical laboratory conditions.

G cluster_0 Acid-Catalyzed Hydrolysis Compound This compound Protonation Protonation of Carbonyl (H+) Compound->Protonation H₂O, H⁺ Intermediate Protonated Ester Intermediate Protonation->Intermediate Cleavage Rate-Limiting Step: Loss of t-butyl cation Intermediate->Cleavage Products Products: (3S)-3-amino-4-phenylbutanoic acid + t-butyl cation Cleavage->Products Byproduct t-butyl cation -> Isobutylene + H+ Products->Byproduct

Caption: Mechanism of acid-catalyzed hydrolysis of the tert-butyl ester.

Q3: How can I detect if my compound has begun to degrade?

A3: Degradation can be subtle and may not be visible. The most reliable method is analytical.

  • Physical Appearance: The pure compound is a white to light yellow low-melting solid.[1] While significant degradation might lead to changes in appearance or texture (e.g., becoming gummy or discolored), this is not a reliable indicator.

  • Analytical Detection: The primary degradation product is (3S)-3-amino-4-phenylbutanoic acid (MW: 179.22 g/mol ).[7] You can detect its presence using the following methods:

    • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct is significantly more polar than the parent ester. On a silica gel plate, the acid will have a much lower Rf value (it will stick closer to the baseline). A stained TLC plate showing two spots where there should only be one is a clear sign of degradation.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. An analysis of a degraded sample will show two peaks in the chromatogram. The mass spectrometer will detect the mass of the parent compound (M+H⁺ ≈ 236.16) and the mass of the hydrolyzed acid (M+H⁺ ≈ 180.10).

Q4: What specific laboratory practices will prevent the degradation of my compound?

A4: Prevention is centered on rigorously controlling the compound's environment to exclude moisture and acidic contaminants.

  • Inert Atmosphere: When handling, especially for aliquoting or weighing, use an inert atmosphere glovebox or flush the vial with argon or dry nitrogen before sealing.

  • Use of Desiccants: Store vials inside a desiccator, particularly for short-term 4°C storage, to protect against ambient moisture.

  • Solvent Purity: Use only anhydrous, high-purity solvents for your reactions. Older solvents or those in bottles that are frequently opened can absorb atmospheric moisture. Ensure solvents are not acidic; for example, aged dichloromethane (DCM) can generate trace amounts of HCl.

  • Strict Adherence to Aliquoting: Do not use the main stock bottle for daily experiments. Use pre-weighed aliquots to protect the integrity of the bulk supply.[2][3]

  • Avoid Acidic Glassware: Do not store the compound in glassware that has been cleaned with strong acids unless it has been thoroughly rinsed with purified water and dried completely.

Section 3: Troubleshooting and Analytical Protocols

Q5: My reaction yield is low and I'm seeing unexpected byproducts. Could degradation of my starting material be the culprit?

A5: Absolutely. If your this compound has partially hydrolyzed to the carboxylic acid, it can cause several problems:

  • Inaccurate Stoichiometry: You are adding less of the active starting material than calculated, leading to lower yields.

  • Side Reactions: The free carboxylic acid can interfere with your reaction. For example, in a coupling reaction, it might compete for the activating agent or alter the pH of the reaction mixture, leading to byproduct formation.

  • Solubility Issues: The parent ester and the acid byproduct have different solubility profiles, which can affect reaction kinetics if the material does not fully dissolve.

Follow this troubleshooting workflow if you suspect starting material degradation:

G Start Inconsistent Experimental Results (Low Yield, Byproducts) Check_Purity Step 1: Verify Purity of Starting Material (Run TLC or LC-MS) Start->Check_Purity Decision Degradation Detected? Check_Purity->Decision Pure No Degradation. Troubleshoot other reaction parameters (reagents, temp, etc.) Decision->Pure No Degraded Degradation Confirmed. Procure fresh, verified material. Decision->Degraded Yes Prevent Step 2: Review Handling Procedures (Inert atmosphere, aliquoting, dry solvents) Degraded->Prevent

Caption: Workflow for troubleshooting experimental issues.

Q6: Can you provide a standard protocol for a quick purity check using TLC?

A6: Yes. This protocol allows for a rapid assessment of purity before committing the material to a reaction.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount (~1 mg) of your compound in a suitable solvent like ethyl acetate or dichloromethane (DCM) (0.5 mL).

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Visualization: After development, dry the plate and visualize the spots.

    • UV Light: Visualize under a UV lamp (254 nm).

    • Staining: Stain the plate with a suitable agent, such as potassium permanganate or ninhydrin (which will stain the primary amine). Gently warm the plate with a heat gun to develop the spots.

  • Interpretation:

    • Pure Sample: A single, well-defined spot should be visible.

    • Degraded Sample: A second spot will be visible at a much lower Rf (closer to the origin), corresponding to the polar carboxylic acid byproduct.

References

  • (2R,3S)-tert-Butyl3-Amino-2-hydroxy-4-phenylbutanoate - Cusabio. (Cusabio) [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. (ResearchGate) [Link]

  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (ACS Green Chemistry Institute) [Link]

  • Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. (Environmental Toxicology and Chemistry | Oxford Academic) [Link]

  • tert-Butyl-(3S)-3-amino-4-phenylbutanoate. (BuyersGuideChem) [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (Organic Syntheses Procedure) [Link]

  • This compound. (PubChem) [Link]

  • (S)-3-Amino-4-phenylbutanoic acid. (PubChem) [Link]

  • PROCESS DEVELOPMENT REPORT. (Medicines for All institute) [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. The tert-butyl ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its stability under a wide range of nucleophilic and basic conditions.[1] However, its significant steric bulk—the very feature that imparts this stability—can present considerable challenges during chemical transformations.[2] This guide is designed to address the specific issues our users in research, discovery, and drug development frequently encounter. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Tert-Butyl Ester Deprotection (Hydrolysis)

The cleavage of a tert-butyl ester is the most common manipulation, yet it is often a source of experimental difficulty. Success hinges on understanding the unique mechanism of its removal.

FAQ 1.1: My acid-catalyzed deprotection is sluggish or incomplete. Why is this happening and how can I fix it?

Answer: This is a classic issue that usually stems from an incomplete understanding of the deprotection mechanism or suboptimal reaction conditions.

The Underlying Chemistry: Unlike the hydrolysis of less hindered esters (e.g., methyl or ethyl), which typically proceeds via a bimolecular acyl-oxygen cleavage (AAC2), tert-butyl esters are cleaved via a unimolecular alkyl-oxygen cleavage (AAL1) mechanism.[3] The reaction is initiated by protonation of the carbonyl oxygen, but the rate-limiting step is the unimolecular cleavage of the alkyl C-O bond to form a stable tert-butyl carbocation.[4][5] This cation is then quenched by a nucleophile (like water) or eliminates a proton to form isobutylene gas.[4]

Because the reaction proceeds through a carbocation, the stability of this intermediate is paramount. The reaction rate is therefore highly dependent on the strength of the acid and the polarity of the solvent, which must be sufficient to facilitate this C-O bond cleavage.

Troubleshooting Workflow:

start Incomplete Deprotection check_acid Is the acid strong enough? start->check_acid check_temp Is the temperature adequate? check_acid->check_temp Yes increase_acid Action: Switch to a stronger acid (e.g., TFA, H2SO4, Triflic Acid) check_acid->increase_acid No check_sol Is the starting material fully dissolved? check_temp->check_sol Yes increase_temp Action: Gently heat the reaction (e.g., to 40-50 °C) check_temp->increase_temp No add_cosolvent Action: Add a co-solvent (e.g., DCM, Dioxane) check_sol->add_cosolvent No success Reaction Complete check_sol->success Yes increase_acid->success increase_temp->success add_cosolvent->success

Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.

Recommended Actions:

  • Increase Acid Strength: If you are using a weaker acid like acetic or phosphoric acid, it may be insufficient.[6] Switching to a strong acid like trifluoroacetic acid (TFA) or sulfuric acid is the most common solution.[7] These acids are highly effective at promoting the formation of the tert-butyl cation.

  • Elevate Temperature: Gently heating the reaction mixture can significantly increase the rate of cleavage, but this should be done cautiously if your substrate has other sensitive functional groups.[7]

  • Improve Solubility: If your starting material is not fully dissolved, the reaction will be heterogeneous and slow. Consider using a co-solvent like dichloromethane (DCM) to ensure complete dissolution.[7]

Protocol 1: Standard TFA-Mediated Deprotection of a Robust Substrate

This protocol is a reliable starting point for many common substrates.

  • Dissolve the tert-butyl ester-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • If your substrate contains acid-sensitive residues that can be alkylated by the tert-butyl cation (e.g., tryptophan, methionine), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Typical reaction times are 1-4 hours.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Proceed with standard aqueous workup, typically involving neutralization with a base like saturated aqueous sodium bicarbonate, followed by extraction.[7]

FAQ 1.2: I'm observing unexpected side products during acid-catalyzed deprotection. What are they and how can I prevent them?

Answer: The primary culprit for side products is the highly reactive tert-butyl carbocation generated during the reaction.

The Underlying Chemistry: The tert-butyl cation (t-Bu⁺) is a potent electrophile. If other nucleophilic sites exist on your substrate, it can lead to unwanted C-alkylation or O-alkylation, forming tert-butylated byproducts. This is particularly problematic with electron-rich aromatic rings or unprotected functional groups like thiols or indoles.[7]

sub R-COO-tBu protonated R-C(=O+H)-O-tBu sub->protonated 1. Protonation h_plus H+ cation t-Bu+ Cation (Reactive Electrophile) protonated->cation acid R-COOH protonated->acid 2. C-O Cleavage side_product Side Product (Alkylation of Substrate) cation->side_product Trapped by Substrate isobutylene Isobutylene cation->isobutylene Elimination

Caption: Acid-catalyzed deprotection mechanism and origin of side products.

Preventative Measures: The Role of Scavengers To prevent the tert-butyl cation from reacting with your molecule of interest, you must introduce a sacrificial nucleophile, known as a "scavenger."

ScavengerTarget Functional GroupMechanism of Action
Triisopropylsilane (TIS) General Use, CarbonylsReduces the carbocation to isobutane via hydride transfer.
Water General UseTraps the carbocation to form tert-butanol.
Thioanisole Tryptophan, MethionineActs as a soft nucleophile, trapping the cation.
1,2-Ethanedithiol (EDT) Cysteine, MethionineReversibly forms a stable dithioacetal with the cation.

Recommendation: For most applications, a standard scavenger "cocktail" of TFA/TIS/H₂O (95:2.5:2.5) is highly effective at suppressing side reactions.[7]

FAQ 1.3: Can I cleave a tert-butyl ester under basic conditions? I thought it was stable.

Answer: While tert-butyl esters are renowned for their stability to standard aqueous basic hydrolysis (saponification), they can be cleaved under specific, non-aqueous basic conditions.[8] This is an advanced technique useful for substrates that are highly acid-sensitive.

The Underlying Chemistry: In a typical saponification reaction (e.g., NaOH in aqueous methanol), the hydroxide ion is heavily solvated by water molecules through hydrogen bonding. This solvation shell increases the energetic barrier for the hydroxide to attack the sterically congested carbonyl carbon of the tert-butyl ester.[9] The reaction is therefore extremely slow.[10]

The key to successful basic hydrolysis is to use a poorly solvated, "naked" hydroxide anion. This can be achieved by running the reaction in a non-aqueous, aprotic solvent system. Under these conditions, the hydroxide ion is a much more potent nucleophile and can attack the carbonyl despite the steric hindrance.[8][9]

Successful Conditions Reported in Literature:

  • NaOH in MeOH/CH₂Cl₂ (1:9): This system provides a low concentration of alkali in a largely aprotic medium, enabling saponification of hindered esters at room temperature.[9]

  • Powdered KOH in THF: This provides a heterogeneous mixture where the hydroxide is highly active, effecting cleavage at ambient temperature. It is noted as a safer alternative to older methods like NaH in DMF.[6]

Protocol 2: Base-Promoted Hydrolysis of a Hindered Ester in a Non-Aqueous System

(Adapted from Theodorou, V. et al., Arkivoc, 2018)[9]

  • Dissolve the sterically hindered tert-butyl ester in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • Add a solution of sodium hydroxide (NaOH) in methanol (e.g., 1-2 M solution) dropwise at room temperature while stirring. Use a slight excess of NaOH (e.g., 1.5-2.0 equivalents).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically much faster than in aqueous systems, often completing within a few hours at room temperature.[9]

  • Upon completion, carefully quench the reaction with aqueous acid (e.g., 1 M HCl) to neutralize the excess base and protonate the carboxylate salt.

  • Perform a standard aqueous workup and extraction with an organic solvent to isolate the carboxylic acid product.

Section 2: Managing Reactions at the Ester Carbonyl

The steric shield of the tert-butyl group significantly impacts the accessibility of the carbonyl carbon to nucleophiles.

FAQ 2.1: My Grignard reaction with a tert-butyl ester is failing. What's wrong?

Answer: This is a common point of failure. The reaction of Grignard reagents with esters is complex, and the steric hindrance of the tert-butyl group adds another layer of difficulty.

The Underlying Chemistry: Grignard reagents add to esters in a two-step process. The first addition forms a tetrahedral intermediate, which then collapses to eliminate the alkoxide (tert-butoxide in this case), forming a ketone. This resulting ketone is generally more reactive than the starting ester towards the Grignard reagent.[11] Therefore, a second equivalent of the Grignard reagent immediately adds to the ketone, ultimately forming a tertiary alcohol after workup.[12][13]

ester R-COO-tBu (tert-Butyl Ester) ketone R-CO-R' (Ketone Intermediate) MORE REACTIVE ester->ketone Addition-Elimination grignard1 R'-MgX (1 eq) grignard1->ester alkoxide RR'2C-O- MgX+ ketone->alkoxide Addition grignard2 R'-MgX (1 eq) grignard2->ketone alcohol RR'2C-OH (Tertiary Alcohol) alkoxide->alcohol workup H3O+ Workup workup->alkoxide

Caption: Double addition of Grignard reagents to esters.

The Problem with Tert-Butyl Esters:

  • Hindrance to First Addition: The bulky tert-butyl group shields the carbonyl carbon, slowing down the initial attack by the Grignard reagent. This often requires more forcing conditions (higher temperature, longer reaction times) than with less hindered esters.

  • Competitive Reactions: Grignard reagents are also strong bases. If the initial nucleophilic attack is slow, side reactions like enolization (if there are alpha-protons) or reaction with other functional groups can dominate.

Troubleshooting Steps:

  • Use an Excess of Grignard Reagent: To ensure the reaction goes to completion, always use at least 2.5-3.0 equivalents of the Grignard reagent.[11]

  • Consider Solvent: Switching from diethyl ether to a higher-boiling solvent like THF can allow for gentle heating to overcome the activation barrier.[14]

  • Use a More Reactive Organometallic: If Grignard reagents fail, consider using a more nucleophilic organolithium reagent, which may be more effective at overcoming the steric barrier.

FAQ 2.2: Can I perform a Wittig reaction on a substrate that also contains a tert-butyl ester?

Answer: Yes, in almost all cases. The Wittig reaction is highly chemoselective for aldehydes and ketones.

The Underlying Chemistry: The phosphorus ylide used in the Wittig reaction is a soft nucleophile that reacts preferentially with the highly electrophilic carbonyl of an aldehyde or ketone. Esters are significantly less reactive and will not typically react with the ylide under standard Wittig conditions.[15] This makes the tert-butyl ester an excellent spectator group, allowing you to perform olefination chemistry elsewhere in the molecule without needing to protect the acid.[16][17]

ReactionReactivity with t-Butyl EsterOutcome
Grignard Reagent Slow, but reactiveDouble addition to form a tertiary alcohol.
Organolithium ReactiveDouble addition to form a tertiary alcohol.
Wittig Reagent Generally unreactiveNo reaction; ester group is tolerated.
NaBH₄ / LiAlH₄ Unreactive / Very SlowGenerally stable to NaBH₄; can be reduced by LiAlH₄ but is slow.
References
  • Acids . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol . Clutch Prep. [Link]

  • Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester . ResearchGate. [Link]

  • Marcantoni, E. et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O . Arkivoc. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O | Request PDF . ResearchGate. [Link]

  • Schwarzenbach, R. P. et al. (2000). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether . Environmental Toxicology and Chemistry. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution . Arkivoc. [Link]

  • tert-Butyl Esters . Organic Chemistry Portal. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures . The Journal of Organic Chemistry. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution . ResearchGate. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis . Science discussions. [Link]

  • Novel tert-Butylation of Carboxylic Acids and Alcohols . Thieme Chemistry. [Link]

  • How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? . Quora. [Link]

  • Mild and Efficient Method for Preparation of tert -Butyl Esters | Request PDF . ResearchGate. [Link]

  • Barclay, L. R. C. et al. (1969). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides . Canadian Journal of Chemistry. [Link]

  • Reactions of Grignard Reagents . Master Organic Chemistry. [Link]

  • Reactions of esters with Grignard reagents . YouTube. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters . ResearchGate. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution . Chemistry LibreTexts. [Link]

  • Ester synthesis by transesterification . Organic Chemistry Portal. [Link]

  • tert-Butyl Ethers . Organic Chemistry Portal. [Link]

  • Wittig Reaction . Chemistry LibreTexts. [Link]

  • Wittig reaction . Wikipedia. [Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile . ResearchGate. [Link]

  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride | Request PDF . ResearchGate. [Link]

  • Esters with Grignard Reagent . Chemistry Steps. [Link]

  • Wu, Y. et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride . Semantic Scholar. [Link]

  • Gringard with t-butyl . Reddit. [Link]

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate . ResearchGate. [Link]

  • Wittig Reaction: Mechanism and Examples . NROChemistry. [Link]

  • Novel Asymmetric Wittig Reaction: Synthesis of Chiral Allenic Esters | Request PDF . ResearchGate. [Link]

  • Wittig reaction . L.S.College, Muzaffarpur. [Link]

  • Hydrolysis of tert-butyl esters present in N-protected amino acids . ResearchGate. [Link]

  • Hydrolysis product troubleshooting . Reddit. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids . BYJU'S. [Link]

  • Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of tert-Butyl (3S)-3-amino-4-phenylbutanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of tert-butyl (3S)-3-amino-4-phenylbutanoate analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic process. The aim is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to overcome experimental challenges.

I. Overview of Synthetic Strategies

The diastereoselective synthesis of β-amino acid derivatives, such as this compound and its analogs, is a critical process in the development of various pharmaceuticals. These compounds are key building blocks for peptidomimetics, enzyme inhibitors, and other biologically active molecules. Common strategies to achieve high diastereoselectivity include the use of chiral auxiliaries, substrate-controlled reactions, and asymmetric catalysis.

This guide will focus on troubleshooting issues related to two prevalent methods:

  • Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral molecule (auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction, typically an enolate alkylation or an aldol reaction.[1][2][3] The Evans oxazolidinone auxiliaries are a classic example and have been extensively used for their high efficiency and predictability.[3][4][5]

  • Diastereoselective Reduction of β-Keto Esters or Imines: This method relies on the stereoselective reduction of a prochiral ketone or imine to establish the desired stereocenters. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Synthetic Workflow Overview

Below is a generalized workflow for the synthesis of this compound analogs.

Synthetic Workflow cluster_0 Chiral Auxiliary Approach cluster_1 Reductive Approach A Coupling of Chiral Auxiliary B Diastereoselective Enolate Formation A->B C Alkylation / Aldol Reaction B->C D Auxiliary Cleavage C->D End Final Product Analogs D->End E Synthesis of β-Keto Ester / Imine F Diastereoselective Reduction E->F F->End Start Start->A Start->E

Caption: Generalized workflows for synthesizing this compound analogs.

II. Troubleshooting Common Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation

Question: My alkylation reaction using an Evans oxazolidinone auxiliary is yielding a nearly 1:1 mixture of diastereomers. What could be the cause, and how can I improve the diastereomeric ratio (d.r.)?

Answer:

Low diastereoselectivity in this context often points to issues with the formation and stability of the chiral enolate intermediate. Here are the primary factors to investigate:

  • Incomplete or Incorrect Enolate Formation: The stereochemical integrity of the reaction depends on the selective formation of one enolate geometry (typically the Z-enolate for Evans auxiliaries).

    • Causality: The choice of base and reaction conditions dictates the geometry of the enolate. Strong, hindered bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generally favor the formation of the kinetic (Z)-enolate through a Zimmerman-Traxler-like transition state.[4] If the deprotonation is not complete or if the conditions allow for equilibration to the thermodynamic (E)-enolate, a loss of stereocontrol will occur.

    • Solution:

      • Base Selection: Ensure you are using a sufficiently strong and hindered base. LDA is a common choice.

      • Temperature Control: Maintain a low temperature (typically -78 °C) throughout the deprotonation and alkylation steps to prevent enolate equilibration.

      • Addition Order: Add the acylated auxiliary solution to the freshly prepared base solution to ensure rapid and complete deprotonation.

  • Presence of Protic Impurities: Water or other protic impurities can quench the enolate, leading to the regeneration of the starting material and potential side reactions that erode diastereoselectivity.

    • Causality: Enolates are strong bases and will readily react with any available proton source.

    • Solution:

      • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Reagents should be of the highest purity available.

  • Lewis Acid Chelation: The stereoselectivity in Evans auxiliary-directed reactions relies on the chelation of the lithium cation between the two carbonyl oxygens, which forces the bulky substituent on the auxiliary to shield one face of the enolate.

    • Causality: If this chelation is disrupted, the facial bias for the incoming electrophile is reduced.

    • Solution:

      • Counterion Effects: Lithium bases are generally preferred as the small lithium cation is effective at chelation. While other counterions can be used, they may lead to different selectivities.

Troubleshooting Decision Tree for Low Diastereoselectivity:

Low_DR_Troubleshooting Start Low Diastereomeric Ratio (< 90:10) Q1 Check Enolate Formation Conditions Start->Q1 Q2 Review Reagent and Solvent Purity Q1->Q2 Conditions OK Sol1 Use freshly prepared LDA at -78°C. Ensure complete deprotonation. Q1->Sol1 Inadequate Base/Temp Q3 Consider Electrophile Reactivity Q2->Q3 Purity Confirmed Sol2 Use anhydrous solvents. Dry all glassware thoroughly. Q2->Sol2 Protic Contamination Sol3 Use more reactive electrophiles (e.g., benzyl bromide). Consider adding a Lewis acid. Q3->Sol3

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up these crucial synthetic processes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to ensure your scale-up is successful, safe, and efficient.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a synthetic route for scaling up β-amino acid synthesis?

When moving from bench-scale to pilot or manufacturing scale, the criteria for a suitable synthetic route shift significantly. While novelty and elegance might be prized in academic research, for scale-up, the focus is on robustness, safety, cost-effectiveness, and environmental impact .

  • Safety: The primary consideration is the inherent hazard of the reagents and reaction conditions. For instance, the classical Arndt-Eistert synthesis, while versatile, utilizes diazomethane, a highly explosive and toxic reagent, making it largely unsuitable for large-scale production without specialized equipment and stringent safety protocols.

  • Reagent Availability and Cost: The cost and reliable availability of starting materials, catalysts, and solvents become paramount on a larger scale. A route that relies on a rare or expensive catalyst may not be economically viable for commercial production.

  • Process Robustness and Simplicity: The ideal scale-up route should be tolerant of minor variations in reaction conditions and involve a minimal number of synthetic steps and purifications. Complex multi-step syntheses with sensitive intermediates often lead to lower overall yields and increased production costs.

  • Environmental Impact (Green Chemistry): The principles of green chemistry are increasingly important in process development. This includes minimizing waste, using less hazardous solvents, and improving atom economy. Routes that align with these principles are not only more environmentally responsible but can also be more economical in the long run due to reduced waste disposal costs.

Q2: My reaction yield has dropped significantly after increasing the reaction scale. What are the common culprits?

This is a classic scale-up problem, often rooted in changes to the physical and chemical environment of the reaction as the volume increases. Here’s a systematic approach to troubleshooting:

  • Mass and Heat Transfer Limitations: In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions and decomposition of products or reagents. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

    • Troubleshooting:

      • Stirring Rate and Impeller Design: Ensure the stirring is adequate for the larger volume. The type of impeller (e.g., anchor, turbine) can have a significant impact on mixing efficiency.

      • Controlled Addition Rates: Slower, controlled addition of reagents can help to manage exotherms and maintain a more uniform reaction temperature.

      • Temperature Monitoring: Use multiple temperature probes to monitor for temperature gradients within the reactor.

  • Reagent Purity and Stoichiometry: The purity of reagents can have a more pronounced effect on a larger scale. Impurities that were negligible in a small-scale reaction can act as catalyst poisons or initiate side reactions at a larger scale.

    • Troubleshooting:

      • Reagent Qualification: Test the purity of all reagents before use.

      • Stoichiometry Check: Recalculate and double-check the stoichiometry for the larger scale.

  • Changes in Reaction Kinetics: The order of reagent addition and the time taken for additions can alter the reaction kinetics and favor different reaction pathways.

Here is a decision tree to guide your troubleshooting process for yield drop issues:

graph TroubleshootingYieldDrop { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Significant Yield Drop on Scale-Up", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mixing [label="1. Review Mixing & Heat Transfer", fillcolor="#FBBC05", fontcolor="#202124"]; mixing_issue [label="Mixing or Thermal Issue Likely", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents [label="2. Analyze Reagent Purity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_issue [label="Reagent Purity or Stoichiometry Issue", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_kinetics [label="3. Evaluate Reaction Kinetics & Addition Order", fillcolor="#FBBC05", fontcolor="#202124"]; kinetics_issue [label="Kinetic Profile Altered", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_mixing [label="Optimize Stirring, Control Addition Rate, Improve Temperature Monitoring", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Re-qualify Reagents, Verify Stoichiometry", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_kinetics [label="Maintain Consistent Addition Times & Order", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_mixing; check_mixing -> mixing_issue [label=" Inefficient?\n(e.g., hotspots, poor mixing)"]; mixing_issue -> solution_mixing [label="Yes"]; mixing_issue -> check_reagents [label="No"]; check_reagents -> reagent_issue [label=" Impurities or Error?"]; reagent_issue -> solution_reagents [label="Yes"]; reagent_issue -> check_kinetics [label="No"]; check_kinetics -> kinetics_issue [label=" Inconsistent?"]; kinetics_issue -> solution_kinetics [label="Yes"]; }

Caption: Troubleshooting workflow for yield drop upon scale-up.

Q3: We are struggling with purification of our target β-amino acid at a larger scale. What are some effective strategies?

Purification is often a major bottleneck in scale-up. What works on a small scale (e.g., flash column chromatography) may be impractical or too expensive for kilograms of material.

  • Crystallization: This is the most desirable purification method for large-scale synthesis as it is generally cost-effective and can provide high-purity material.

    • Troubleshooting:

      • Solvent Screening: A thorough solvent screen is crucial to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.

      • Seeding: Using seed crystals can help to control the crystal size and morphology, leading to a more consistent and purer product.

      • Cooling Profile: The rate of cooling can significantly impact crystal formation and purity. A slow, controlled cooling profile is generally preferred.

  • Extraction: Liquid-liquid extraction can be a powerful tool for removing impurities, especially if the desired product and impurities have different solubilities in immiscible solvents.

  • Salt Formation: If your β-amino acid has a suitable functional group (e.g., a free amine or carboxylic acid), forming a salt can facilitate purification by crystallization. The salt can then be neutralized in a subsequent step to yield the pure product.

In-Depth Troubleshooting Guides

Guide 1: Scaling Up the Mannich-Type Reaction for Chiral β-Amino Acid Synthesis

The Mannich-type reaction is a powerful tool for the asymmetric synthesis of β-amino acids. However, maintaining high diastereoselectivity and enantioselectivity on a larger scale can be challenging.

Problem: Decreased Diastereoselectivity on Scale-Up

  • Causality: The transition state energies leading to the different diastereomers can be very close. Small changes in reaction conditions, such as temperature fluctuations or localized concentration gradients due to inefficient mixing, can favor the formation of the undesired diastereomer.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Ensure the reactor has a jacketed cooling system and that the temperature is monitored closely throughout the reaction. Even a small increase in temperature can lead to a significant drop in diastereoselectivity.

    • Catalyst and Ligand Selection: The choice of catalyst and chiral ligand is critical. Some catalytic systems are more robust and less sensitive to variations in reaction conditions than others. It may be necessary to re-screen catalysts and ligands at the intended scale.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A solvent screen should be performed to identify a solvent that maximizes the diastereoselectivity.

    • Controlled Addition: The order and rate of addition of the reactants can be crucial. A slow addition of one of the reactants can help to maintain a low concentration of that reactant, which can favor the desired reaction pathway.

Table 1: Effect of Solvent on Diastereoselectivity in a Model Mannich Reaction

SolventDielectric Constant (ε)Diastereomeric Ratio (syn:anti)
Toluene2.485:15
Dichloromethane9.192:8
Tetrahydrofuran7.595:5
Acetonitrile37.570:30

Data is illustrative and will vary depending on the specific reaction.

Guide 2: Moving Away from Hazardous Reagents: Safer Alternatives to the Arndt-Eistert Synthesis

While the Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids to form β-amino acids, the use of diazomethane is a major safety concern in a scale-up setting.

Recommended Safer Alternative: The Kowalski Ester Homologation

This method uses dibromomethane and lithium diisopropylamide (LDA) to generate a lithium carbenoid, which then reacts with an ester to achieve the one-carbon homologation. It is a safer and more scalable alternative to the Arndt-Eistert synthesis.

Experimental Protocol: Kowalski Ester Homologation

  • Reactor Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon) is required.

  • Reagent Preparation:

    • Prepare a solution of the starting α-amino ester in anhydrous tetrahydrofuran (THF).

    • Prepare a solution of LDA in a separate flask. Commercial solutions are available and are often preferred for consistency on a larger scale.

  • Reaction Execution:

    • Cool the reactor containing the α-amino ester solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Slowly add the LDA solution to the reactor, maintaining the temperature below -70 °C.

    • After the addition is complete, stir the mixture for 30-60 minutes at -78 °C.

    • Slowly add a solution of dibromomethane in THF to the reaction mixture, again maintaining the temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can then be purified by crystallization or chromatography.

Here is a workflow diagram for the Kowalski Ester Homologation:

// Nodes start [label="Start: α-Amino Ester in THF", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to -78 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; add_lda [label="Slowly Add LDA Solution", fillcolor="#FBBC05", fontcolor="#202124"]; stir1 [label="Stir for 30-60 min at -78 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; add_ch2br2 [label="Slowly Add CH₂Br₂ Solution", fillcolor="#FBBC05", fontcolor="#202124"]; warm [label="Warm to Room Temperature Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="Quench with aq. NH₄Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Extract with Organic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify (Crystallization/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: β-Amino Ester", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> add_lda; add_lda -> stir1; stir1 -> add_ch2br2; add_ch2br2 -> warm; warm -> quench; quench -> extract; extract -> purify; purify -> end; }

Caption: Step-by-step workflow for the Kowalski ester homologation.

References

  • Arndt-Eistert Synthesis. Organic Syntheses, Coll. Vol. 3, p.391 (1955); Vol. 26, p.46 (1946). [Link]

  • Diazomethane. PubChem Compound Summary for CID 9213. National Center for Biotechnology Information. [Link]

  • 12 Principles of Green Chemistry. American Chemical Society. [Link]

impact of reaction conditions on the purity of tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (3S)-3-amino-4-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound, a valuable chiral building block in medicinal chemistry, typically involves two key transformations of L-phenylalanine: the protection of the amino group and the esterification of the carboxylic acid. The most common approach involves the use of di-tert-butyl dicarbonate (Boc)₂O for the protection of the amine and a subsequent esterification of the carboxylic acid to form the tert-butyl ester. The purity of the final product is highly dependent on the careful control of reaction conditions to minimize side reactions.

This guide will address common challenges and questions that may arise during this process, providing you with the expert insights needed for a successful synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Question: I am experiencing a low overall yield of this compound. What are the potential causes and how can I improve it?

Answer:

A low yield can stem from several factors throughout the synthetic sequence. Let's break down the possibilities:

  • Incomplete Boc Protection: The initial protection of the amino group of L-phenylalanine with (Boc)₂O is crucial. If this reaction is incomplete, the unprotected amino acid will not proceed to the esterification step, thus lowering your overall yield.

    • Troubleshooting:

      • pH Control: The reaction should be carried out under basic conditions (pH 12-12.5) to ensure the amino group is deprotonated and nucleophilic.[1]

      • Reagent Stoichiometry: Use a slight excess of (Boc)₂O to drive the reaction to completion.

      • Reaction Time and Temperature: While the reaction proceeds at room temperature, ensure sufficient reaction time (overnight stirring is common) for complete conversion.[1] A gentle increase in temperature to 30-35°C can sometimes be observed during the addition of (Boc)₂O and is generally acceptable.[1]

  • Inefficient Esterification: The formation of the tert-butyl ester can be challenging due to the steric hindrance of the tert-butyl group.

    • Troubleshooting:

      • Choice of Esterification Method:

        • Acid-Catalyzed Esterification with Isobutylene: This is a common method where isobutylene is reacted with the Boc-protected amino acid in the presence of a strong acid catalyst like sulfuric acid or a combination of boron trifluoride etherate and phosphoric acid.[2][3] The reaction temperature should be carefully controlled, typically starting at low temperatures (-15°C to 0°C) and gradually warming.[3]

        • Steglich-Type Esterification: Using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) with tert-butanol can also be effective.[4]

      • Anhydrous Conditions: All esterification reactions are sensitive to water. Ensure that all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the ester or reagents.

  • Product Loss During Workup and Purification: The product can be lost during aqueous workup if the pH is not carefully controlled or during purification if the incorrect chromatographic conditions are used.

    • Troubleshooting:

      • Workup: When neutralizing the reaction mixture, avoid strongly acidic or basic conditions that could lead to the cleavage of the Boc or tert-butyl ester groups.

      • Purification: Flash column chromatography on silica gel is a common purification method.[4] A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows multiple spots on TLC and impurities in the NMR spectrum. What are the likely impurities and how can I avoid them?

Answer:

The presence of impurities is a common challenge. Here are some of the most probable culprits and strategies to mitigate them:

  • Unreacted Starting Material (Boc-L-phenylalanine): This is a common impurity if the esterification reaction is incomplete.

    • Mitigation:

      • Optimize Esterification Conditions: As discussed in the low yield section, ensure your esterification conditions (reagents, temperature, and time) are optimized for complete conversion.

      • Purification: This impurity can usually be separated by flash column chromatography.

  • Di-tert-butyl carbonate and tert-butanol: These are byproducts from the Boc protection step.

    • Mitigation:

      • Workup: An acidic wash (e.g., with cold 1M KHSO₄) during the workup of the Boc-protection step can help remove unreacted (Boc)₂O.

      • Evaporation: tert-butanol can be challenging to remove completely. Evaporation under high vacuum is recommended.[1]

  • N-tert-butoxycarbonyl dipeptide: This impurity can form if there is an acylation of the starting amino acid with another molecule of the activated Boc-amino acid.[1]

    • Mitigation:

      • Controlled Reagent Addition: Slow, controlled addition of the coupling agents during esterification can minimize this side reaction.

  • Racemization: While less common under standard conditions for Boc protection and esterification, harsh basic or acidic conditions or elevated temperatures can lead to some degree of racemization.

    • Mitigation:

      • Maintain Mild Conditions: Avoid high temperatures and prolonged exposure to strong acids or bases. Acidification steps should ideally be carried out at low temperatures (0-5°C).[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Boc protection of L-phenylalanine?

A1: The reaction is typically carried out at room temperature. An initial exothermic reaction may cause the temperature to rise to around 30-35°C, which is generally acceptable.[1] Maintaining a consistent temperature and allowing for sufficient reaction time (e.g., overnight) is more critical than strict temperature control at a specific setpoint.

Q2: Which solvent system is best for the synthesis?

A2: For the Boc protection step, a mixture of water and an organic solvent like tert-butanol or dioxane is commonly used to dissolve both the amino acid and (Boc)₂O.[1] For the esterification step, a non-polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to ensure anhydrous conditions.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction progress.[4] For the Boc protection, you can monitor the disappearance of the L-phenylalanine spot. For the esterification, you can track the conversion of the Boc-L-phenylalanine to the more non-polar product. A suitable TLC eluent would be a mixture of hexane and ethyl acetate.

Q4: What are the best practices for purifying the final product?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying this compound.[4] A gradient elution starting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will allow for the separation of the product from non-polar impurities and any remaining starting materials.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions should be taken:

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a solid at room temperature but has a low melting point (22-24°C).[1] It can be liquefied in a warm water bath (not exceeding 35°C) for easier handling.[1] It is an irritant and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: The synthesis involves the use of strong acids (e.g., sulfuric acid, perchloric acid) and bases (e.g., sodium hydroxide).[1][3] Handle these with extreme care, using appropriate PPE.

  • Solvents: Organic solvents like dichloromethane are volatile and potentially harmful. Always work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Boc Protection of L-Phenylalanine

This protocol is adapted from a standard procedure for the Boc protection of amino acids.[1]

  • In a round-bottomed flask, dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add sodium hydroxide (1.1 equivalents) to the solution and stir until the L-phenylalanine is completely dissolved. The pH should be around 12-12.5.[1]

  • To the well-stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) dropwise over 1 hour at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete (monitored by TLC), extract the reaction mixture with pentane to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate.[1]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain Boc-L-phenylalanine as a white solid.

Protocol 2: Tert-butylation of Boc-L-phenylalanine

This protocol is based on a general method for the tert-butylation of carboxylic acids.[3]

  • In an oven-dried, four-necked round-bottomed flask equipped with a mechanical stirrer, dissolve Boc-L-phenylalanine (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -15°C in a cooling bath.

  • Slowly add boron trifluoride etherate (catalytic amount) followed by anhydrous phosphoric acid (catalytic amount).[3]

  • To this mixture, add liquid isobutylene (excess).

  • Stir the reaction mixture at -15°C for 15 minutes, then warm to 0°C and stir for an additional 2 hours.[3]

  • Remove the cooling bath and allow the reaction to stir for another 2 hours at room temperature.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 2N aqueous ammonium hydroxide.

  • Extract the product with ethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Data Presentation

ParameterRecommended ConditionPotential Impact on Purity
Boc Protection
pH12-12.5Low pH leads to incomplete reaction and starting material impurity.
(Boc)₂O Stoichiometry1.05 equivalentsInsufficient amount leads to incomplete protection.
Reaction TemperatureRoom TemperatureHigh temperatures may promote side reactions.
Esterification
Reaction Temperature-15°C to Room TempHigher temperatures can lead to decomposition of the product or catalyst.
CatalystBF₃·OEt₂ / H₃PO₄ or DCC/DMAPIncorrect catalyst or stoichiometry can lead to low yield and side products.
SolventAnhydrous DCM or THFPresence of water will lead to hydrolysis and low yield.

Visualizations

Synthesis Workflow

SynthesisWorkflow A L-Phenylalanine B Boc Protection ((Boc)₂O, Base) A->B Step 1 C Boc-L-phenylalanine B->C D Esterification (Isobutylene, Acid Catalyst) C->D Step 2 E This compound D->E F Purification (Chromatography) E->F Step 3 G Pure Product F->G

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteBoc Incomplete Boc Protection LowYield->IncompleteBoc InefficientEster Inefficient Esterification LowYield->InefficientEster WorkupLoss Workup/Purification Loss LowYield->WorkupLoss Impurity Impurities Present UnreactedSM Unreacted Starting Material Impurity->UnreactedSM SideProducts Side Products Impurity->SideProducts OptimizeBoc Optimize pH & Stoichiometry IncompleteBoc->OptimizeBoc OptimizeEster Optimize Esterification Conditions InefficientEster->OptimizeEster RefineWorkup Refine Workup & Purification WorkupLoss->RefineWorkup UnreactedSM->OptimizeEster MonitorReaction Monitor Reaction by TLC UnreactedSM->MonitorReaction SideProducts->OptimizeEster

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Retrieved from [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2009). MDPI. Retrieved from [Link]

  • CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane. (n.d.). Google Patents.
  • Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. (2024). PMC. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. (2025). ResearchGate. Retrieved from [Link]

  • US3932489A - Process for t-butylating hydroxy- or thiol-substituted amino acids. (n.d.). Google Patents.
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. (2022). ResearchGate. Retrieved from [Link]

  • JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride. (n.d.). Google Patents.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate. (n.d.). Google Patents.

Sources

Validation & Comparative

comparison of tert-butyl (3S)-3-amino-4-phenylbutanoate with other beta-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to tert-Butyl (3S)-3-Amino-4-Phenylbutanoate and Other β-Amino Acids for Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic and small molecule drug design. Among these, β-amino acids have emerged as exceptionally valuable building blocks, primarily for their capacity to impart proteolytic resistance and to constrain peptide backbones into well-defined secondary structures. This guide provides a detailed comparison of this compound, a sophisticated chiral intermediate, against other common β-amino acids, supported by structural analysis and established experimental methodologies.

The Strategic Value of β-Amino Acids in Peptidomimetics

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone between the amino and carboxyl groups. This seemingly minor alteration fundamentally changes their chemical and biological properties. The expanded backbone disrupts the recognition sites for many proteases, significantly enhancing the in-vivo half-life of peptide-based drugs.[1][2][3] Furthermore, the increased conformational flexibility around the Cα-Cβ bond, paradoxically, leads to a strong propensity to form stable, predictable secondary structures known as foldamers, which can mimic biological motifs like α-helices.[4][5][6]

This compound is a prime example of a highly functionalized β-amino acid. Its key features—the (3S) stereochemistry, a hydrophobic phenyl side chain for potential π-stacking or receptor-pocket interactions, and a bulky tert-butyl ester protecting group—make it a versatile precursor for complex pharmaceutical agents.[7][8]

Comparative Physicochemical and Structural Analysis

The selection of a β-amino acid for a drug candidate is dictated by its structural and physicochemical properties, which influence solubility, membrane permeability, and target engagement. Here, we compare this compound with three other representative β-amino acids.

ParameterThis compoundβ-Alanine(R)-3-Aminobutanoic Acid(S)-3-Amino-3-phenylpropanoic Acid
Molecular Formula C₁₄H₂₁NO₂[7]C₃H₇NO₂[9]C₄H₉NO₂[10]C₉H₁₁NO₂[11]
Structure A phenyl group on the adjacent carbon and a tert-butyl ester.The simplest, achiral β-amino acid.A chiral β-amino acid with a small methyl side chain.A phenyl group directly on the β-carbon and a free carboxylic acid.
Key Features High lipophilicity, steric bulk from t-butyl group, defined (S)-stereochemistry.Hydrophilic, achiral, flexible.Chiral, hydrophilic.Chiral, aromatic side chain, moderately lipophilic.[12]
Primary Application Focus Chiral building block for complex APIs requiring hydrophobicity and stability.[13]Precursor to carnosine, general peptide modification.[9][14]Chiral intermediate in pharmaceutical synthesis.[15][16]Building block for neuroprotective agents and peptide therapeutics.[12]

Table 1. Comparative overview of selected β-amino acids.

The tert-butyl ester of our primary subject not only serves as a protecting group during synthesis but also significantly increases its lipophilicity compared to analogues with free carboxylic acids, such as (S)-3-amino-3-phenylpropanoic acid. This can be a critical factor for enhancing oral bioavailability and cell membrane permeability. The choice between a phenyl group at C4 (as in the title compound) versus C3 (as in (S)-3-amino-3-phenylpropanoic acid) alters the spatial orientation of the aromatic ring relative to the backbone, a crucial variable in rational drug design.

Experimental Assessment: Proteolytic Stability

A primary motivation for using β-amino acids is to overcome the rapid degradation of therapeutic peptides. The superior stability of β-amino acid-containing peptides is a well-documented phenomenon.[1][17][18] A standard in vitro assay can quantitatively compare this effect.

Experimental Protocol: Comparative Proteolytic Stability Assay
  • Peptide Synthesis: Synthesize three 10-mer peptides using standard solid-phase peptide synthesis (SPPS):

    • Control Peptide: A sequence of 10 standard α-amino acids (e.g., poly-Alanine).

    • Test Peptide 1: The same sequence with one central residue replaced by this compound (after deprotection of the ester).

    • Test Peptide 2: The same sequence with one central residue replaced by β-alanine.

  • Purification: Purify all peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Digestion: Incubate a 1 mg/mL solution of each peptide in a phosphate buffer (pH 7.4) with a broad-spectrum protease like pronase or a specific enzyme like trypsin at 37°C.

  • Time-Course Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of 1% trifluoroacetic acid (TFA).

  • Analysis: Analyze each quenched sample by RP-HPLC, integrating the peak area of the remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for each of the three peptides to compare their degradation rates.

Figure 1. Workflow for the comparative proteolytic stability assay.

Causality: The peptide bonds involving β-amino acids are poor substrates for proteases due to the altered backbone spacing, which prevents optimal binding in the enzyme's active site. The bulky side chain of the phenylbutanoate derivative is expected to provide even greater steric hindrance than β-alanine, leading to superior stability.

Synthetic Accessibility: Asymmetric Synthesis

The utility of a chiral building block is intrinsically linked to the efficiency of its enantioselective synthesis. Methods such as the Mannich reaction and Michael additions are prominent strategies for producing chiral β-amino acids.[19][20]

Conceptual Workflow: Asymmetric Mannich Reaction

This approach involves the reaction of an enolate (or its equivalent) with a chiral imine, establishing the β-amino acid stereocenter with high control.

Mannich_Reaction A Aryl Aldehyde C Chiral Imine A->C + B Chiral Amine/ Sulfinamide B->C + F Asymmetric Mannich Adduct C->F + D Ketene Silyl Acetal (Enolate Equivalent) D->F + E Lewis Acid Catalyst E->F + G Deprotection F->G H Chiral β-Amino Acid Ester G->H

Figure 2. Generalized workflow for asymmetric synthesis of a β-amino acid.

Trustworthiness: The use of a chiral auxiliary (like a sulfinamide) or a chiral catalyst is a self-validating system. The diastereomeric ratio of the product, which can be measured by NMR or chiral chromatography, directly reflects the success of the asymmetric induction step. This provides an immediate internal check on the protocol's fidelity.

Conclusion and Future Outlook

This compound is a high-value, multifunctional building block for drug discovery. When compared to simpler alternatives like β-alanine, its defined stereochemistry and appended phenyl group offer precise tools for optimizing ligand-receptor interactions. Its tert-butyl ester provides advantages in terms of solubility and synthetic handling over free-acid counterparts like (S)-3-amino-3-phenylpropanoic acid. While the synthesis is more complex than for achiral β-amino acids, the enhanced proteolytic stability and conformational control it provides are often critical for advancing a peptide-based therapeutic from a lead compound to a clinical candidate. The choice among these building blocks is therefore a strategic decision, balancing synthetic cost against the desired pharmacological profile.

References

  • Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chembiochem, 2(5), 591-632. [Link]

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). [Link]

  • Lecourt, T., & Micouin, L. (2010). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. HAL Open Science. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(10), 3849-3861. [Link]

  • Pharmaffiliates. (n.d.). Exploring β-Alanine: Properties, Applications, and Production. Pharmaffiliates. [Link]

  • Gopi, H. N., et al. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(2), 515-548. [Link]

  • Hintermann, L., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chimia, 58(5), 299-303. [Link]

  • Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4887. [Link]

  • Di Maro, S., & Chamberlin, A. R. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

  • Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2215-2224. [Link]

  • Wikipedia. (n.d.). β-Alanine. Wikipedia. [Link]

  • Cheméo. (n.d.). Chemical Properties of «beta»-Alanine (CAS 107-95-9). Cheméo. [Link]

  • Aapptec. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Aapptec. [Link]

  • Scribd. (n.d.). Proteolytic Stability Peptides. Scribd. [Link]

  • Pharmaffiliates. (n.d.). (R)-3-Aminobutanoic Acid. Pharmaffiliates. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • BuyersGuideChem. (n.d.). tert-Butyl-(3S)-3-amino-4-phenylbutanoate. BuyersGuideChem. [Link]

  • Horne, W. S., et al. (2008). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Journal of the American Chemical Society, 130(20), 6352-6354. [Link]

  • ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

  • Johnson, L. M., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 17(6), 980-986. [Link]

  • ChemBK. (n.d.). This compound. ChemBK. [Link]

  • Boersma, M. D., et al. (2011). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Journal of the American Chemical Society, 133(10), 3591-3603. [Link]

  • Seebach, D., et al. (2011). α/β-Peptide foldamers: state of the art. Helvetica Chimica Acta, 94(4), 589-629. [Link]

  • RSC Publishing. (2023). Unnatural helical peptidic foldamers as protein segment mimics. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Comparison between α- and β-amino acid. ResearchGate. [Link]

  • PubChem. (n.d.). (R)-3-aminobutanoic acid. PubChem. [Link]

  • Go.DrugBank.com. (n.d.). 3-Aminobutanoic acid. Go.DrugBank.com. [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. PubChem. [Link]

  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. PubChem. [Link]

  • Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. [Link]

  • Google Patents. (n.d.). CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
  • Google Patents. (n.d.). US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]

  • Synfacts. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme. [Link]

  • Who we serve. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Who we serve. [Link]

Sources

A Comparative Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate and Boc-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<SENIOR APPLICATION SCIENTIST >

Authored by: A Senior Application Scientist

Abstract: The strategic selection of amino acid building blocks is paramount in peptide synthesis, directly influencing coupling efficiency, stereochemical integrity, and the pharmacological properties of the final peptide. This guide provides an in-depth, objective comparison of two phenylalanine derivatives: the canonical α-amino acid, N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH), and the corresponding β-amino acid, tert-butyl (3S)-3-amino-4-phenylbutanoate. This analysis, supported by structural insights and established synthesis principles, is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their specific synthetic challenges.

Introduction: α- vs. β-Amino Acids in Peptide Scaffolds

Peptide synthesis has traditionally centered on the 20 proteinogenic α-amino acids. Boc-Phe-OH is a quintessential example, serving as a cornerstone in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][2][3] Its α-amino acid structure, with the amino and carboxyl groups attached to the same carbon, dictates the backbone conformation and hydrogen-bonding patterns of natural peptides.

In contrast, this compound is a β-amino acid. The one-carbon separation between its amino and carboxyl groups introduces a fundamental change in the peptide backbone. This structural alteration imparts unique conformational properties and, notably, enhanced resistance to enzymatic degradation by proteases, a critical attribute for therapeutic peptide development.[4] The incorporation of such "non-standard" or "unnatural" amino acids is a powerful strategy for creating peptidomimetics with improved pharmacological profiles.[5][6][7]

Structural and Physicochemical Comparison

A foundational understanding of the physical and chemical properties of each building block is essential for anticipating their behavior in a synthesis workflow.

PropertyBoc-Phe-OH This compound
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acidThis compound
Structure See Figure 1See Figure 1
CAS Number 13734-34-4[1]150186-8[8]
Molecular Formula C14H19NO4[1]C14H21NO2
Molecular Weight 265.30 g/mol [1]235.33 g/mol
Amino Acid Type α-Amino Acidβ-Amino Acid
Typical Application Boc-SPPS, Solution-Phase SynthesisPeptidomimetic and Foldamer Synthesis[4]
Solubility Soluble in DCM, DMF, NMP[1]Generally soluble in common organic solvents

Visualization of Chemical Structures

The distinct placement of the amino group fundamentally differentiates these two molecules, impacting steric hindrance and reactivity during peptide coupling.

Figure 1. Chemical structures of Boc-Phe-OH and this compound.

Performance in Peptide Synthesis: A Mechanistic Perspective

The choice between these building blocks has profound implications for several key aspects of peptide synthesis.

Coupling Efficiency and Steric Hindrance

The success of peptide bond formation is largely governed by steric factors.[9][10] The bulky tert-butoxycarbonyl (Boc) group on the α-amino group of Boc-Phe-OH already presents a degree of steric hindrance. However, the situation is more complex for β-amino acids.

  • Boc-Phe-OH: As a standard α-amino acid, coupling protocols are well-established.[11][12] However, difficult couplings can arise, particularly when coupling to a sterically hindered N-terminus or when chain aggregation occurs. In such cases, more potent coupling reagents like HATU or HBTU are often employed to achieve high yields.[10][13]

  • This compound: The additional methylene group in the backbone of β-amino acids can increase conformational flexibility, potentially leading to less favorable orientations for coupling. Furthermore, the steric bulk of the side chain relative to the reactive amino group is different than in α-amino acids. Studies on the coupling efficiency of β-amino acids have shown that they can be more challenging to incorporate than their α-analogs.[4][14][15] Achieving high coupling yields often requires optimized conditions, such as the use of powerful coupling reagents like PyBOP, extended reaction times, or double coupling protocols.[4][14] The choice of coupling reagent can be critical, with uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) generally outperforming carbodiimides for sterically demanding couplings.[10][13]

Risk of Racemization

Maintaining stereochemical integrity is critical for the biological activity of the final peptide. Racemization, the loss of chiral purity, can occur during the activation and coupling steps.[16]

  • Boc-Phe-OH: The primary mechanism for racemization of N-protected amino acids is through the formation of a 5(4H)-oxazolone (azlactone) intermediate.[16] The α-proton of this intermediate is acidic and can be abstracted by base, leading to racemization. Phenylalanine itself is not among the most racemization-prone amino acids under standard conditions, but the risk is never zero.[17] The choice of coupling reagent, base, and avoidance of prolonged activation times are key to minimizing this side reaction.[16][18]

  • This compound: β-amino acids are generally considered to be significantly less prone to racemization than their α-counterparts. This is because the analogous cyclization to form a six-membered ring intermediate is much less favorable than the five-membered oxazolone formation in α-amino acids. While racemization is not impossible, it is a much lower risk, which is a significant advantage when synthesizing complex peptides where multiple activation steps are required.[5]

Impact on Peptide Structure and Function

The incorporation of a β-amino acid fundamentally alters the peptide backbone. This leads to:

  • Altered Secondary Structure: β-amino acids disrupt the typical α-helical and β-sheet structures formed by α-amino acids. Instead, they can induce novel, stable secondary structures like helices and turns, which are subjects of intense research in the field of "foldamers".[4]

  • Enhanced Proteolytic Stability: The altered backbone conformation makes peptides containing β-amino acids poor substrates for proteases, leading to a significantly longer half-life in biological systems. This is a major driver for their use in therapeutic peptide design.[4]

Experimental Protocols and Workflows

The following protocols represent standard, effective methods for the incorporation of each amino acid in a manual Boc-SPPS workflow.

Standard Boc-SPPS Workflow

The diagram below illustrates the fundamental iterative cycle of Boc-based solid-phase peptide synthesis.

workflow start Start with Resin-Bound Amino Acid (Free N-terminus) deprotection Boc Deprotection: ~30% TFA in DCM start->deprotection wash Wash: DCM and DMF deprotection->wash Repeat & Wash neutralization Neutralization: ~10% DIEA in DMF coupling Amino Acid Coupling: Boc-AA-OH, Coupling Reagent, Base in DMF neutralization->coupling wash_after Wash: DMF coupling->wash_after Wash wash->neutralization final Final Peptide on Resin wash_after->deprotection Next Cycle wash_after->final Final Cycle

Sources

A Senior Application Scientist's Guide to Chiral Building Blocks: Evaluating Strategic Alternatives to tert-Butyl (3S)-3-Amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Building Block

In the landscape of modern drug discovery and development, chiral β-amino acids and their derivatives are indispensable structural motifs.[1][2] Their incorporation into peptide-based therapeutics enhances proteolytic stability, while their rigid conformations can improve receptor binding and overall pharmacological profiles. Among these, tert-butyl (3S)-3-amino-4-phenylbutanoate has emerged as a particularly valuable building block. It serves as a key intermediate in the synthesis of various bioactive molecules, including potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[3]

The utility of this molecule lies in the synergy of its structural features:

  • The (S)-stereocenter is crucial for biological recognition.

  • The β-amino acid backbone provides unique conformational constraints.

  • The phenyl group allows for critical hydrophobic or π-stacking interactions within a target's active site.

  • The tert-butyl ester acts as a bulky, acid-labile protecting group for the carboxylic acid, preventing unwanted side reactions during synthesis.

However, reliance on a single building block can introduce limitations related to cost, scalability, and synthetic flexibility. The tert-butyl group, while effective, is known for its potential metabolic lability and requires harsh acidic conditions (e.g., trifluoroacetic acid) for removal, which may not be compatible with sensitive functional groups elsewhere in a complex molecule.[4] This guide provides a comparative analysis of strategic alternatives, moving beyond simple "drop-in" replacements to evaluate fundamentally different, field-proven synthetic methodologies for accessing the core chiral β-amino phenylbutanoate scaffold. We will explore the causality behind experimental choices and provide self-validating protocols to empower researchers in selecting the optimal path for their specific application.

Part 1: The Benchmark - Synthesis and Profile of this compound

A common and reliable method to produce this building block is via an Arndt-Eistert homologation of N-Boc-L-phenylalanine. This multi-step process provides high enantiopurity but involves hazardous reagents like diazomethane (often generated in situ for safety) and requires careful purification.

Workflow for a Standard Arndt-Eistert Synthesis

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Wolff Rearrangement cluster_2 Step 3: Ester Formation A N-Boc-L-Phenylalanine B Mixed Anhydride or Acid Chloride A->B  Ethyl Chloroformate or  Oxalyl Chloride C Diazoketone Intermediate B->C  Diazomethane (CH2N2) D Ketene Intermediate C->D  Ag2O, heat or light  (Wolff Rearrangement) E Final Product: This compound D->E  tert-Butanol (t-BuOH) Start Prochiral β-Enamino Ester Reaction High-Pressure Autoclave + H₂ Gas (5-10 bar) + Methanol Start->Reaction Catalyst Chiral Rh or Ru Catalyst (e.g., Rh-DuPhos) Catalyst->Reaction Product Chiral N-Acetyl β-Amino Ester Reaction->Product Analysis Chiral HPLC Analysis Product->Analysis Final Product with >95% ee Analysis->Final Start Racemic β-Amino Ester (R and S enantiomers) Reaction Buffered Aqueous Solution (pH 7.5, 37°C) Start->Reaction Enzyme ω-Transaminase + Pyruvate, PLP Enzyme->Reaction Separation Separation at ~50% Conversion Reaction->Separation Product Enantioenriched β-Amino Ester (e.g., S-enantiomer, >99% ee) Separation->Product Unreacted Byproduct β-Keto Ester + L-Alanine Separation->Byproduct Reacted

Sources

comparative analysis of catalysts for asymmetric synthesis of beta-amino esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of β-amino esters is a critical step in the creation of a vast array of pharmaceuticals and biologically active molecules. The chirality of these compounds often dictates their efficacy and safety. This guide provides an in-depth comparative analysis of the leading catalytic systems for the asymmetric synthesis of β-amino esters, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection and experimental design.

Introduction: The Significance of Chiral β-Amino Esters

β-Amino acids and their corresponding esters are fundamental building blocks in medicinal chemistry. Their incorporation into peptide backbones can induce stable secondary structures and provide resistance against enzymatic degradation, making them invaluable in the design of novel therapeutics.[1] The asymmetric synthesis of these molecules, ensuring the production of a single desired enantiomer, is therefore of paramount importance. This guide will explore and compare three major classes of catalysts employed for this purpose: organocatalysts, transition metal catalysts, and enzymes.

Organocatalysis: The Metal-Free Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral Brønsted acids and bifunctional catalysts, such as thiourea derivatives, are particularly effective in promoting the enantioselective formation of β-amino esters, primarily through Mannich-type reactions.

Chiral Phosphoric Acids: Activating Imines for Nucleophilic Attack

Chiral phosphoric acids (CPAs) are a class of Brønsted acid organocatalysts that have proven highly effective in a variety of asymmetric transformations. In the context of β-amino ester synthesis, CPAs activate imines towards nucleophilic attack by enolates or their equivalents. The catalyst's chiral backbone creates a well-defined chiral environment, directing the approach of the nucleophile to one face of the imine, thereby controlling the stereochemical outcome of the reaction.

A plausible reaction mechanism involves the formation of a hydrogen-bonded complex between the chiral phosphoric acid and the imine. This interaction increases the electrophilicity of the imine carbon and shields one of its enantiotopic faces. The incoming nucleophile then adds to the activated imine, leading to the formation of the enantioenriched β-amino ester.[2]

CPA_Mechanism

Bifunctional Thiourea Catalysts: Dual Activation Strategy

Chiral bifunctional thiourea catalysts operate through a dual activation mechanism. The thiourea moiety activates the electrophile (imine) through hydrogen bonding, while a basic functional group on the catalyst (e.g., a tertiary amine) deprotonates the pronucleophile (e.g., a β-keto ester) to generate a chiral enolate. This simultaneous activation of both reaction partners within a chiral scaffold leads to high levels of enantioselectivity.[3][4]

Thiourea_Mechanism

Performance Data for Organocatalysts
Catalyst TypeSubstratesCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Chiral Phosphoric AcidN-Boc imine, difluoroenol silyl ether10THFrt238594[5]
Bifunctional Thiourea3-Indolinone-2-carboxylate, N-Boc-benzaldimine10Toluenert129599[3][4]
Isothiourea/Brønsted AcidPentafluorophenyl ester, hemiaminal ether5THFrt-8196[6]
Experimental Protocol: Asymmetric Mannich Reaction with a Bifunctional Thiourea Catalyst[3][4]
  • To a solution of 3-indolinone-2-carboxylate (0.1 mmol) and the chiral bifunctional thiourea catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) is added the N-Boc-benzaldimine (0.12 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired β-amino ester.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Transition Metal Catalysis: The Power of Asymmetric Hydrogenation

Transition metal catalysis, particularly asymmetric hydrogenation, is a highly efficient and atom-economical method for the synthesis of chiral β-amino esters. Rhodium and Ruthenium complexes with chiral phosphine ligands are the most commonly employed catalysts for this transformation.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing chiral diphosphine ligands, such as Me-DuPhos and BICP, are highly effective for the asymmetric hydrogenation of β-(acylamino)acrylates.[7] The substrate coordinates to the chiral rhodium catalyst, and the steric and electronic properties of the ligand direct the delivery of hydrogen from one face of the double bond, leading to the formation of the β-amino ester with high enantioselectivity. The choice of ligand is crucial and can be influenced by the geometry (E/Z) of the substrate. For instance, Rh-BICP has been shown to be effective for both E and Z isomers, while Rh-Me-DuPhos is particularly efficient for E isomers.[7]

Hydrogenation_Workflow

Performance Data for Transition Metal Catalysts
CatalystSubstrateCatalyst Loading (S/C)SolventPressure (psi)Temp (°C)Time (h)Yield (%)ee (%)Reference
[Rh(COD)(Me-DuPhos)]BF₄(E)-β-(Acylamino)acrylate100Toluene402512>9599.6[7]
[Rh(COD)(BICP)]BF₄(E/Z)-β-(Acylamino)acrylate100Toluene602524>9598.4[7]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation[7]
  • A solution of the β-(acylamino)acrylate (1.0 mmol) in toluene (5 mL) is placed in a hydrogenation vessel.

  • The rhodium catalyst, [Rh(COD)(Me-DuPhos)]BF₄ (0.01 mmol, 1 mol%), is added to the vessel under an inert atmosphere.

  • The vessel is purged with hydrogen gas and then pressurized to 40 psi.

  • The reaction mixture is stirred at 25 °C for 12 hours.

  • After releasing the hydrogen pressure, the solvent is removed in vacuo.

  • The residue is purified by column chromatography to yield the β-amino ester.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Biocatalysis: The Green and Selective Approach

Enzymes, particularly lipases, offer a highly selective and environmentally friendly approach to the synthesis of enantiopure β-amino esters through kinetic resolution.

Lipase-Catalyzed Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For β-amino esters, lipases can be used to selectively hydrolyze one enantiomer of a racemic ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the acid product, both in high enantiomeric purity.[8][9] Alternatively, selective acylation of a racemic β-amino alcohol can be employed. The choice of lipase and reaction conditions (solvent, acyl donor) is critical for achieving high enantioselectivity (E-value).

Lipase_Resolution

Performance Data for Lipases
Lipase SourceSubstrateReaction TypeSolventAcyl Donor/AcceptorYield (%)ee (%)E-valueReference
Pseudomonas sp.Racemic amino acid estersHydrolysisAqueousWater->99 (L-ester)-[8]
Candida antarctica Lipase B (CAL-B)(R/S)-1-methoxy-2-propanolTransesterification-Ethyl acetate--High[9]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic β-Amino Ester[8]
  • A suspension of the racemic β-amino ester (100 mg) in a phosphate buffer solution (10 mL, pH 7.0) is prepared.

  • The lipase (e.g., from Pseudomonas sp., 50 mg) is added to the suspension.

  • The mixture is stirred at 30 °C, and the progress of the reaction is monitored by measuring the pH or by HPLC.

  • When approximately 50% conversion is reached, the reaction is stopped by filtering off the enzyme.

  • The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate) to recover the unreacted ester.

  • The aqueous layer is then acidified to pH 2-3 and extracted with an organic solvent to isolate the β-amino acid.

  • The enantiomeric excess of both the recovered ester and the acid is determined by chiral HPLC.

Comparative Analysis and Conclusion

Catalyst TypeAdvantagesDisadvantagesBest Suited For
Organocatalysts Metal-free, mild reaction conditions, high enantioselectivity, operational simplicity.Can require higher catalyst loadings, substrate scope may be limited.Synthesis of complex and functionalized β-amino esters where metal contamination is a concern.
Transition Metal Catalysts High efficiency (low catalyst loading), high turnover numbers, broad substrate scope, excellent enantioselectivity.Potential for metal contamination in the final product, requires specialized equipment (hydrogenation).Large-scale synthesis where high efficiency and atom economy are critical.
Enzymes High enantioselectivity, mild and environmentally friendly conditions ("green chemistry"), biodegradable.Limited to kinetic resolutions (max 50% yield for one enantiomer), substrate scope can be narrow, may require optimization of reaction conditions.Applications where high enantiopurity is paramount and a resolution strategy is acceptable.

References

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 2019. [3][4]

  • Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 2011.

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ResearchGate, 2019. [3][4]

  • Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds. Organic Letters, 2011.

  • Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate.

  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 2019.

  • Organocatalytic Asymmetric Mannich Reactions in the Preparation of Enantio-enriched beta(3)-Amino Acid Derivatives. ResearchGate.

  • Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals.

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 1999.

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher, 2015.

  • Rhodium-catalyzed asymmetric hydrogenation of b-cyanocinnamic esters with the assistance of a single H-bond donor. Chemical Communications, 2018.

  • Asymmetric Hydrogenation. University of California, Irvine.

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 2016.

  • Highly Enantioselective Synthesis of b-Amino Acid Derivatives by the Lewis Base Catalyzed Hydrosilylation of b-Enamino Esters. Chemistry – A European Journal, 2008.

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate.

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship.

  • Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 1996.

  • A kinetic study of lipase-catalyzed reversible kinetic resolution involving verification at miniplant-scale. Biotechnology and Bioengineering, 2006.

  • Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 2003.

  • Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones. Synfacts, 2011.

  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.

  • Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate.

  • Chiral Brønsted Acid Catalyzed Enantioselective Hydrophosphonylation of Imines: Asymmetric Synthesis of α-Amino Phosphonates. Organic Letters, 2004.

Sources

A Comparative Guide to the Structural Validation of tert-butyl (3S)-3-amino-4-phenylbutanoate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and pharmaceutical development. This guide provides an in-depth technical comparison for the structural validation of tert-butyl (3S)-3-amino-4-phenylbutanoate, a chiral building block of significant interest, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the foundational 1D NMR techniques but also advanced 2D methodologies that provide a complete and self-validating structural picture. Furthermore, we will objectively compare the insights gained from NMR with complementary analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering a holistic perspective on analytical strategy.

The Compound of Interest: this compound

This compound is a chiral amino acid ester. Its structure incorporates a stereocenter, a bulky tert-butyl ester group, a primary amine, and a phenyl ring. Each of these features presents distinct spectroscopic signatures that can be leveraged for its definitive identification. The molecular structure is presented below:

Caption: Chemical structure of this compound.

The Power of NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural determination of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a complete and unambiguous structural assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. Based on the structure, we can predict the following signals:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Phenyl-H7.20 - 7.40Multiplet5H-
CH-N~3.50Multiplet1H-
CH₂-Ph~2.80Multiplet2H-
CH₂-C=O~2.50Multiplet2H-
NH₂1.50 - 2.50Broad Singlet2H-
C(CH₃)₃~1.45Singlet9H-

These are predicted values and may vary based on solvent and concentration.

The aromatic protons are expected to appear in the downfield region (7.20-7.40 ppm) due to the deshielding effect of the benzene ring. The methine proton (CH-N) will be a multiplet due to coupling with the adjacent methylene protons. The two methylene groups (CH₂-Ph and CH₂-C=O) will also appear as complex multiplets. The amine protons often appear as a broad singlet and their chemical shift can be highly variable. The nine equivalent protons of the tert-butyl group will give a characteristic sharp singlet at approximately 1.45 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, we expect to see all 14 carbon signals.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ester)170 - 175
Phenyl C (quaternary)138 - 142
Phenyl CH125 - 130
O-C(CH₃)₃80 - 85
CH-N50 - 55
CH₂-Ph40 - 45
CH₂-C=O35 - 40
C(CH₃)₃28 - 32

These are predicted values and may vary based on solvent and concentration.

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex molecules often require 2D NMR techniques for complete structural assignment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[2][3][4][5] A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the assignments of the methylene and methine carbons.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8] It would show correlations between the CH-N proton and the protons of both adjacent CH₂ groups, establishing the connectivity of the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[9][10][11] This is a powerful tool for definitively assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9][11] This is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton. For instance, HMBC would show a correlation from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the ester carbonyl carbon.

G cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation dissolve Dissolve ~10-20 mg in ~0.7 mL of deuterated solvent (e.g., CDCl3) H1 ¹H NMR dissolve->H1 Transfer to NMR tube C13 ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC assign Assign signals using 1D and 2D data HMBC->assign confirm Confirm connectivity and complete structure assign->confirm

Caption: Experimental workflow for NMR-based structural validation.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Acquire a DEPT-135 spectrum.

  • Acquire 2D spectra: COSY, HSQC, and HMBC.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the ¹H NMR signals and determine multiplicities and coupling constants.

  • Analyze the 2D spectra to establish correlations and assign all ¹H and ¹³C signals.

  • Compare the experimental data with the predicted spectra to confirm the structure.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary and crucial information, particularly regarding purity, molecular weight, and enantiomeric excess.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry (with chiral auxiliaries)Unambiguous structure determination, non-destructiveLower sensitivity compared to MS, may not be ideal for complex mixtures without separation
HPLC (Chiral) Purity, enantiomeric excess, quantificationHigh sensitivity, excellent for separating enantiomers and impuritiesDoes not provide detailed structural information
Mass Spectrometry (ESI-MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patternHigh sensitivity, provides accurate molecular weightDoes not provide information on connectivity or stereochemistry, isomers are often indistinguishable
High-Performance Liquid Chromatography (HPLC)

For a chiral molecule like this compound, chiral HPLC is essential for determining its enantiomeric purity.[12][13][14][15][16] By using a chiral stationary phase, the two enantiomers can be separated, allowing for the quantification of the desired (3S)-enantiomer and the detection of any of the unwanted (3R)-enantiomer. This is a critical quality control parameter in pharmaceutical development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized compound.[1][17][18][19] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further corroborating the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide some structural information, although it is not as definitive as NMR.

G cluster_validation Comprehensive Structural Validation NMR NMR Spectroscopy (Structure & Connectivity) Validation Validated Structure of This compound NMR->Validation HPLC Chiral HPLC (Purity & Enantiomeric Excess) HPLC->Validation MS Mass Spectrometry (Molecular Weight & Formula) MS->Validation

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of tert-butyl (3S)-3-amino-4-phenylbutanoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Chiral building blocks, such as tert-butyl (3S)-3-amino-4-phenylbutanoate, are integral to the synthesis of complex active pharmaceutical ingredients (APIs). The presence of its corresponding (3R)-enantiomer, even in trace amounts, can lead to reduced efficacy, altered pharmacokinetic properties, or significant off-target toxicity. Consequently, the development of robust, accurate, and reliable analytical methods for confirming enantiomeric purity is a cornerstone of process chemistry and quality control.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity assessment of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and contrast the performance of HPLC with alternative analytical techniques, providing the data and insights necessary for researchers and drug development professionals to make informed decisions.

The Principle of Chiral Recognition via HPLC

The separation of enantiomers by HPLC is achieved through the use of a Chiral Stationary Phase (CSP). Unlike standard achiral chromatography, where enantiomers co-elute due to identical physical properties, a CSP creates a transient diastereomeric complex with each enantiomer. The differing stability and energy of these complexes result in differential retention times, allowing for their separation and quantification.[1][2]

The selection of an appropriate CSP is the most critical factor for successful enantiomeric separation.[1] For an analyte like tert-butyl 3-amino-4-phenylbutanoate, which possesses a primary amine, a carbonyl group (ester), and an aromatic ring, several interaction mechanisms are possible:

  • Hydrogen Bonding: The primary amine and ester carbonyl can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The phenyl group can interact with aromatic moieties on the CSP.

  • Steric Interactions: The bulky tert-butyl group and the overall 3D structure of the molecule will sterically hinder or favor interaction with the chiral cavities of the CSP.

  • Dipole-Dipole/Ionic Interactions: The amine group can be protonated with mobile phase additives, enabling ionic interactions with the CSP.

Core Methodology: Chiral HPLC

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated exceptional efficacy in resolving a wide range of chiral compounds, including amino acid esters.[1] These phases offer a combination of hydrogen bonding and π-π interaction sites within a well-defined chiral groove, making them highly suitable for our target analyte.

Comparative Selection of Chiral Stationary Phases

The choice of CSP is an empirical process, but an informed decision can be made based on the analyte's structure. Below is a comparison of CSPs relevant to the separation of amino acid derivatives.

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrimary Interaction MechanismSuitability for Target Analyte
Polysaccharide Derivatives Chiralpak® IA, AD-H; Chiralcel® OD-H, OJ-3RHydrogen bonding, π-π interactions, steric inclusionExcellent. High probability of success due to multiple interaction points. Chiralpak IA and AD-H are often superior for α-amino acid esters.[1]
Macrocyclic Glycopeptides CHIROBIOTIC® T, VIonic interactions, hydrogen bonding, inclusionGood. Particularly effective for N-protected amino acids and amphoteric compounds.[3]
Pirkle-Type (Brush-Type) Whelk-O® 1π-π interactions, hydrogen bonding, dipole-dipoleModerate. Generally effective for aromatic compounds, but may offer less versatility than polysaccharide phases for this specific analyte.
Ligand Exchange Supelco® CLCMetal complexationModerate. Requires a metal salt (e.g., CuSO₄) in the mobile phase; useful if the analyte lacks a strong UV chromophore.[4]

For tert-butyl 3-amino-4-phenylbutanoate, a polysaccharide-based column like the Chiralcel OD-H or Chiralpak AD-H represents a logical starting point for method development, as demonstrated in the separation of similar phenylalaninate structures.[5]

Workflow for HPLC Enantiomeric Purity Determination

The following diagram outlines the logical workflow for assessing the enantiomeric purity of a synthesized batch of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation Dissolve sample & racemic standard in mobile phase (e.g., 1 mg/mL) SystemPrep System Equilibration Equilibrate column with mobile phase until baseline is stable SamplePrep->SystemPrep MobilePhase Mobile Phase Preparation Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) MobilePhase->SystemPrep SST System Suitability Test (SST) Inject racemic standard. Verify Resolution (Rs > 1.5) SystemPrep->SST Ready System SampleInject Sample Injection Inject the (3S)-enantiomer sample SST->SampleInject SST Pass DataAcq Data Acquisition Record chromatogram at appropriate UV wavelength (e.g., 215 nm) SampleInject->DataAcq PeakID Peak Identification Identify peaks for (3R) and (3S) enantiomers based on racemic run DataAcq->PeakID Integration Peak Integration Measure the area of each enantiomer peak PeakID->Integration Calculation Purity Calculation % ee = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 Integration->Calculation Report Final Report Document results, chromatograms, and SST compliance Calculation->Report

Sources

biological activity of tert-butyl (3S)-3-amino-4-phenylbutanoate derivatives vs. parent compound

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Evolving Landscape of Phenylbutanoate Derivatives: A Comparative Analysis of Biological Activity

In the dynamic field of drug discovery, the strategic modification of parent compounds is a cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. This guide offers a deep dive into the comparative biological activity of tert-butyl (3S)-3-amino-4-phenylbutanoate and its derivatives. As a GABA (γ-aminobutyric acid) analogue, the parent compound holds potential for neurological applications, while its derivatives have been explored for a range of therapeutic targets.[1] This analysis is designed for researchers, scientists, and drug development professionals to navigate the structure-activity relationships (SAR) within this promising class of molecules.

The Parent Compound: A Foundation for Innovation

This compound is a derivative of (S)-3-amino-4-phenylbutanoic acid, a β-amino acid.[2] The presence of the phenyl group and the amino acid backbone suggests a potential interaction with biological systems that recognize endogenous molecules with similar structures. The tert-butyl ester is often employed in drug design to enhance metabolic stability and modify pharmacokinetic properties.[3] While direct and extensive biological activity data for this specific parent compound is not widespread in publicly available literature, its structural similarity to known neurologically active agents, such as phenibut (β-phenyl-GABA), positions it as a logical starting point for exploring modulators of GABAergic systems.[1]

The Rationale for Derivatization: Seeking Enhanced Potency and Selectivity

The primary motivation for synthesizing derivatives of a parent compound is to optimize its biological activity. Key objectives often include:

  • Improving Target Affinity and Selectivity: Minor structural modifications can significantly alter the binding affinity of a molecule for its biological target, leading to increased potency and reduced off-target effects.

  • Enhancing Pharmacokinetic Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and duration of action.

  • Exploring New Therapeutic Applications: Derivatization can lead to compounds with entirely new biological activities, expanding the therapeutic potential of the original molecular scaffold.

Comparative Biological Activity: A Look at Key Derivatives

While a direct head-to-head comparison of a wide array of this compound derivatives is not available in a single study, we can synthesize findings from research on structurally related compounds to build a compelling comparative analysis.

DPP-IV Inhibition: A Shift in Therapeutic Target

A notable derivative, (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid, has demonstrated potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV).[4] This enzyme is a key target in the management of type 2 diabetes. The structural similarity lies in the phenylbutanoic acid core, but the modification of the amino group with a tert-butoxycarbonyl (Boc) protecting group appears to shift its activity profile. This highlights how functional group modifications can dramatically alter the therapeutic application of a core scaffold.

GABA Transporter Inhibition: Modulating Neurotransmission

The structural resemblance of the parent compound to GABA suggests that its derivatives could interact with components of the GABAergic system, such as GABA transporters (GATs).[5] Research on novel functionalized amino acids has shown that modifications to the core structure can lead to subtype-selective GAT inhibitors.[5] For instance, the introduction of lipophilic side chains can modulate potency and selectivity for different GAT subtypes (mGAT1-4). While specific data on this compound derivatives as GAT inhibitors is limited, this remains a promising avenue for investigation in the development of treatments for epilepsy and other neurological disorders.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

Phenylbutyrate, a closely related compound, is a known histone deacetylase (HDAC) inhibitor with applications in cancer therapy and genetic metabolic disorders.[6][7] HDAC inhibitors represent a significant class of epigenetic modulators. The core phenylbutanoic acid structure is crucial for this activity. It is plausible that derivatives of this compound could be designed to enhance HDAC inhibition, potentially offering improved efficacy or a more favorable side-effect profile.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer several key SAR principles for this class of molecules:

  • The Phenyl Ring: The position and substitution of the phenyl group can significantly influence activity. For example, in some benzoxazole derivatives, the presence of electron-withdrawing groups on the phenyl ring increased activity.[8]

  • The Amino Group: Modification of the amino group, such as with a Boc protecting group, can shift the biological target from neurological receptors to enzymes like DPP-IV.[4]

  • The Carboxylic Acid/Ester: The presence of the carboxylic acid or its ester form is critical for activity. The tert-butyl ester in the parent compound is likely a prodrug feature, intended to be hydrolyzed in vivo to the active carboxylic acid.

Experimental Protocol: In Vitro GABA Transporter Uptake Assay

To evaluate the potential of novel derivatives as GABA transporter inhibitors, a radiolabeled substrate uptake assay is a standard and robust method.

Objective: To determine the inhibitory potency (IC50) of test compounds on the four murine GABA transporter subtypes (mGAT1-4) expressed in a stable cell line.

Materials:

  • HEK-293 cells stably expressing one of the mGAT subtypes (mGAT1, mGAT2, mGAT3, or mGAT4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (derivatives of this compound)

  • Appropriate cell culture medium and buffers

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the specific mGAT subtype in appropriate flasks until they reach the desired confluency.

  • Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Assay Initiation:

    • Wash the cells with the assay buffer.

    • Add the test compound dilutions to the wells.

    • Add [³H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 10 minutes) to allow for GABA uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Lysis and Scintillation Counting:

    • Lyse the cells to release the intracellular [³H]GABA.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]GABA uptake inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of [³H]GABA uptake) using non-linear regression analysis.

This protocol provides a reliable method for quantifying the inhibitory activity of new derivatives on specific GABA transporters, enabling a direct comparison of their potency.[5]

Visualizing Structure-Activity Relationships

Structure-Activity Relationship of Phenylbutanoate Derivatives Conceptual Structure-Activity Relationship cluster_derivatives Derivatives cluster_activities Potential Biological Activities Parent This compound (Parent Compound) DPPIV_Inhibitor Boc-Protected Amino Group Derivative (e.g., (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid) Parent->DPPIV_Inhibitor Modify Amino Group GAT_Inhibitor Lipophilic Side Chain Derivative Parent->GAT_Inhibitor Add Lipophilic Group HDAC_Inhibitor Phenyl-substituted Derivative Parent->HDAC_Inhibitor Modify Phenyl Ring DPPIV DPP-IV Inhibition (Anti-diabetic) DPPIV_Inhibitor->DPPIV Leads to GAT GABA Transporter Inhibition (Neurological) GAT_Inhibitor->GAT Leads to HDAC HDAC Inhibition (Anti-cancer, Epigenetic) HDAC_Inhibitor->HDAC Leads to

Caption: Conceptual SAR of Phenylbutanoate Derivatives.

Concluding Remarks

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. While the parent compound itself may serve as a valuable starting point for neurological research, its derivatives have shown the potential to address a diverse range of diseases, from diabetes to cancer. The key to unlocking this potential lies in a thorough understanding of the structure-activity relationships that govern the biological effects of these molecules. By systematically modifying the core structure and evaluating the resulting changes in activity, researchers can rationally design the next generation of phenylbutanoate-based drugs with improved therapeutic profiles.

References

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (n.d.). Retrieved from [Link]

  • Perel, J. M., Snell, M. M., Chen, W., & Dayton, P. G. (1964). A STUDY OF STRUCTURE--ACTIVITY RELATIONSHIPS IN REGARD TO SPECIES DIFFERENCE IN THE PHENYLBUTAZONE SERIES. Biochemical Pharmacology, 13(9), 1305–1317. [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

  • I-hsin, L., & Sz-U, P. (2018). Phenylbutyric Acid: simple structure - multiple effects. Current pharmaceutical design, 24(13), 1466–1471. [Link]

  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylbutyric Acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • Kotick, M. P., Leland, D. L., Hsi, R. S., & Schut, R. N. (1981). Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol. Journal of medicinal chemistry, 24(8), 959–962. [Link]

Sources

The Gatekeeper of Reactivity: A Comparative Guide to Tert-Butyl Ester vs. Other Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. For the protection of carboxylic acids, esters are a ubiquitous choice, yet the nuanced differences in their reactivity profiles dictate their suitability for a given synthetic strategy. This guide provides an in-depth, data-driven comparison of the tert-butyl (t-Bu) ester with other commonly employed ester protecting groups—namely methyl (Me), ethyl (Et), and benzyl (Bn) esters. We will explore the mechanistic underpinnings of their stability and cleavage, present comparative experimental data, and provide actionable protocols for their strategic implementation and removal.

The Principle of Orthogonal Protection: A Strategic Imperative

Modern synthetic chemistry often involves the construction of complex molecules with multiple functional groups. An efficient synthesis hinges on the concept of orthogonal protection , a strategy that allows for the selective deprotection of one protecting group in a multiply-protected structure without affecting others.[1][2] This requires a toolbox of protecting groups that can be removed under distinct and non-interfering conditions. The choice of an ester protecting group, therefore, is not an isolated decision but a crucial component of a broader synthetic plan.[3]

At a Glance: A Comparative Overview of Common Ester Protecting Groups

The primary distinction between ester protecting groups lies in their lability under different reaction conditions, which is a direct consequence of their inherent electronic and steric properties.

Protecting GroupCommon Cleavage ConditionsStability ProfileKey AdvantagesMajor Limitations
Tert-Butyl (t-Bu) Ester Mild to strong acidic conditions (e.g., TFA, HCl, H₃PO₄)[4]Stable to bases, nucleophiles, and hydrogenolysis[5]High acid lability, excellent orthogonality, bulky group provides steric protection[5]Sensitive to strong acids, potential for side reactions with carbocation scavengers needed[4]
Methyl (Me) Ester Strong basic conditions (saponification, e.g., NaOH, LiOH)[5]Stable to acidic conditions and hydrogenolysisEasy to introduce, generally stableHarsh basic cleavage conditions can be incompatible with sensitive functional groups[5][6]
Ethyl (Et) Ester Strong basic conditions (saponification)[7]Similar to methyl esters, stable to acid and hydrogenolysisSlightly more sterically hindered than methyl estersRequires harsh basic conditions for cleavage, similar limitations to methyl esters[7]
Benzyl (Bn) Ester Catalytic hydrogenolysis (e.g., H₂, Pd/C)[8][9]Stable to acidic and basic conditionsCleavage under neutral conditions, orthogonal to many other groups[9]Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups)[9]

Mechanistic Insights: The "Why" Behind the Reactivity

Understanding the mechanisms of deprotection is paramount to predicting reactivity and troubleshooting synthetic challenges.

Tert-Butyl Esters: A Tale of Carbocation Stability

The facile cleavage of tert-butyl esters under acidic conditions is a direct result of the stability of the intermediate tert-butyl carbocation. The reaction proceeds via a unimolecular pathway (E1 or SN1).[10][11]

G cluster_0 Acid-Catalyzed Cleavage of Tert-Butyl Ester Ester R-CO-O-tBu Protonated_Ester R-CO(H+)-O-tBu Ester->Protonated_Ester + H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid - (CH3)3C+ tBu_Cation (CH3)3C+ Isobutylene CH2=C(CH3)2 tBu_Cation->Isobutylene - H+

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.[12] However, the key step is the departure of the tert-butyl group to form a relatively stable tertiary carbocation, which is then quenched by a proton loss to yield isobutylene.[13] This low-energy pathway allows for cleavage under mild acidic conditions.[5]

Methyl and Ethyl Esters: The Saponification Pathway

Deprotection of methyl and ethyl esters typically proceeds via saponification, a base-mediated hydrolysis.[6][14] This is a bimolecular nucleophilic acyl substitution reaction.

G cluster_1 Saponification of Methyl/Ethyl Esters Ester R-CO-OR' (R' = Me, Et) Tetrahedral_Intermediate R-C(O-)(OH)-OR' Ester->Tetrahedral_Intermediate + OH- Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - R'O- Carboxylate R-COO- Carboxylic_Acid->Carboxylate + R'O- Alkoxide R'O-

Caption: Mechanism of saponification for methyl and ethyl esters.

The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[6] The departure of the methoxide or ethoxide leaving group regenerates the carbonyl, yielding a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion.[6] The requirement for a strong nucleophile (hydroxide) necessitates harsh basic conditions.

Benzyl Esters: Cleavage by Catalytic Hydrogenolysis

Benzyl esters are unique in their susceptibility to cleavage by catalytic hydrogenolysis.[8][9] This method offers the advantage of occurring under neutral conditions.

G cluster_2 Catalytic Hydrogenolysis of Benzyl Esters Benzyl_Ester R-CO-OBn Catalyst_Surface Pd/C Surface Benzyl_Ester->Catalyst_Surface + H2 Adsorbed_Complex [R-CO-OBn + H2] adsorbed Catalyst_Surface->Adsorbed_Complex Carboxylic_Acid R-COOH Adsorbed_Complex->Carboxylic_Acid Toluene Toluene Adsorbed_Complex->Toluene

Caption: Simplified workflow of benzyl ester hydrogenolysis.

The reaction involves the adsorption of the benzyl ester and hydrogen gas onto the surface of a metal catalyst, typically palladium on carbon (Pd/C).[9][15] This facilitates the cleavage of the benzylic C-O bond, yielding the carboxylic acid and toluene as a benign byproduct.[9][16]

Experimental Data: A Quantitative Comparison

The following table summarizes typical deprotection conditions and observed yields for various ester protecting groups, providing a quantitative basis for comparison.

Substrate ExampleProtecting GroupDeprotection Reagents & ConditionsTimeYield (%)Reference
N-Boc-Ala-OtBuTert-ButylTFA/DCM (1:1)1-4 h>95[5]
N-Boc-Ala-OtBuTert-Butyl4M HCl in Dioxane1-4 h>95[5]
N-Boc-Ala-OtBuTert-Butyl85% aq. H₃PO₄24 hHigh[17][18]
Phenylacetic acid methyl esterMethylNaOH, MeOH/H₂O, reflux4 h>90[19]
Phenylacetic acid methyl esterMethylLiOH, THF/H₂O2-6 h>90[5]
Diethyl malonateEthylKOH, EtOH24 hHigh[19]
N-Cbz-Gly-OBnBenzylH₂, 10% Pd/C, EtOH2-6 h>95[8][9]

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrates.

Protocol 1: Deprotection of a Tert-Butyl Ester with Trifluoroacetic Acid

Objective: To selectively cleave a tert-butyl ester in the presence of base-labile or hydrogenolysis-sensitive functional groups.

Materials:

  • Tert-butyl ester-containing compound (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Trifluoroacetic acid (TFA) (10 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tert-butyl ester substrate in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[17]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by crystallization or column chromatography as required.

Protocol 2: Saponification of a Methyl Ester

Objective: To cleave a methyl ester when the substrate is stable to strong basic conditions.

Materials:

  • Methyl ester-containing compound (1.0 mmol)

  • Methanol (10 mL)

  • 1 M Sodium hydroxide (NaOH) solution (5 mL)

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the methyl ester in methanol in a round-bottom flask.

  • Add the 1 M NaOH solution and stir the mixture at room temperature or under gentle reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.

Protocol 3: Hydrogenolytic Cleavage of a Benzyl Ester

Objective: To deprotect a benzyl ester under neutral conditions, suitable for substrates with acid or base-sensitive functionalities.

Materials:

  • Benzyl ester-containing compound (1.0 mmol)

  • Ethanol (20 mL)

  • 10% Palladium on carbon (Pd/C) (10 mol %)

  • Hydrogen gas (balloon or H₂ generator)

  • Celite®

Procedure:

  • Dissolve the benzyl ester in ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the carboxylic acid.

Conclusion: Strategic Selection for Synthetic Success

The choice between a tert-butyl ester and other ester protecting groups is a strategic decision that profoundly impacts the efficiency and feasibility of a synthetic route. The tert-butyl ester's unique acid lability and stability to a wide range of other reagents make it an invaluable tool, particularly in complex syntheses requiring orthogonal protection schemes, such as in peptide and natural product synthesis.[5][20] In contrast, methyl and ethyl esters, while simple to install, are limited by the often-prohibitive harshness of their cleavage conditions. Benzyl esters offer a valuable neutral deprotection strategy via hydrogenolysis, but this is precluded in the presence of reducible functional groups. By carefully considering the mechanistic basis of reactivity and the specific demands of the synthetic target, researchers can leverage the distinct properties of each ester protecting group to navigate the intricate challenges of modern organic synthesis.

References

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis. (2025). Benchchem.
  • Protecting Groups. (n.d.).
  • Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. (2025). Benchchem.
  • Cleavage of the tert-butyl ester without affecting other functional groups. (2025). Benchchem.
  • Steve S.Y. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis. (2025). Benchchem.
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. (2025). Benchchem.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(5), 6932-6938.
  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. (2025). ResearchGate.
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025). ResearchGate.
  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
  • Hydrogenolysis of benzyl-protected esters. (n.d.). ResearchGate.
  • A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. (n.d.). PMC - NIH.
  • Benzyl Deprotection of Alcohols. (2021). J&K Scientific LLC.
  • Hydrogenolysis of Benzyl Ether. (n.d.). Ambeed.com.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Protecting group. (n.d.). Wikipedia.
  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • How can I deprotect esters using TFA?. (2015). ResearchGate.
  • Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. (2025). ResearchGate.
  • Orthogonal N,N-deprotection strategies of β-amino esters. (n.d.). RSC Publishing.
  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. (2025). ResearchGate.
  • Saponification-Typical procedures. (2024). OperaChem.
  • 9.12 Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Stack Exchange.
  • tert-Butyl Ethers. (n.d.). Organic Chemistry Portal.
  • Most labile ester protecting group?. (2016). Reddit.
  • Recent developments in chemical deprotection of ester functional group. (2025).
  • High performance purification process of methyl and ethyl esters produced by transesterification. (n.d.). CONICET.
  • Production of fatty acid methyl esters and soap therefrom. (n.d.). Google Patents.
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.
  • Saponification. (2023). Chemistry LibreTexts.
  • Thioester deprotection using a biomimetic NCL approach. (2022). PMC - PubMed Central.
  • An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. (n.d.). Asian Publication Corporation.
  • 2.2.2.3 Substituted Benzyl Esters. (n.d.).
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (n.d.). ResearchGate.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications.

Sources

literature comparison of synthesis routes for 3-amino-4-phenylbutanoic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 3-Amino-4-Phenylbutanoic Acid Esters

Introduction

3-Amino-4-phenylbutanoic acid and its ester derivatives are pivotal chiral building blocks in medicinal chemistry. They form the core structure of several important pharmaceuticals, most notably (R)-Baclofen, an antispastic agent, and Phenibut, a nootropic and anxiolytic drug.[1][2] The biological activity of these compounds is highly dependent on their stereochemistry, making enantioselective synthesis a critical challenge for researchers and drug development professionals.[1] An efficient, scalable, and stereocontrolled synthesis route is paramount for the production of these active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of the predominant synthesis routes for 3-amino-4-phenylbutanoic acid esters. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols for key methodologies. The focus is on providing a practical and critical evaluation of asymmetric strategies to empower researchers in selecting and optimizing the most suitable pathway for their objectives.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of chiral β-amino acids like 3-amino-4-phenylbutanoic acid esters primarily revolves around the stereocontrolled formation of the C-N bond at the β-position. Four major strategies have emerged as the most robust and widely adopted in the field:

  • Asymmetric Michael Addition: Involves the conjugate addition of a nitrogen-containing nucleophile or a carbon nucleophile (followed by functional group manipulation) to an α,β-unsaturated system.

  • Catalytic Asymmetric Hydrogenation: Relies on the enantioselective reduction of a prochiral unsaturated precursor using a chiral metal catalyst.

  • Enzymatic Kinetic Resolution: Utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

  • Chiral Auxiliary-Mediated Synthesis: Employs a recoverable chiral moiety to direct a diastereoselective transformation, which is later cleaved to yield the enantiopure product.

Synthesis_Overview cluster_start Starting Materials cluster_methods Core Asymmetric Strategies cluster_end Product Start1 Cinnamic Acid Derivatives (e.g., Nitroolefins, Esters) M1 Asymmetric Michael Addition (Organocatalysis) Start1->M1 M2 Catalytic Asymmetric Hydrogenation Start1->M2 Start2 Racemic β-Amino Esters M3 Enzymatic Kinetic Resolution Start2->M3 Start3 Achiral Precursors M4 Chiral Auxiliary-Mediated Reactions Start3->M4 Product Enantiopure 3-Amino-4-phenylbutanoic Acid Ester M1->Product M2->Product M3->Product M4->Product

Caption: Overview of major synthetic pathways to chiral 3-amino-4-phenylbutanoic acid esters.

Asymmetric Michael Addition: The Power of Organocatalysis

The asymmetric Michael addition stands out as one of the most versatile and powerful methods for establishing the chiral center. This approach typically involves the conjugate addition of a carbon or nitrogen nucleophile to a trans-β-nitroolefin. The resulting nitroalkane is a valuable intermediate that can be reduced to the target amine.[3]

Mechanistic Rationale: Organocatalysis, particularly using chiral bifunctional catalysts like cinchona alkaloid-derived thioureas or prolinol ethers, is prevalent.[3][4] These catalysts operate through a dual-activation mechanism. The basic moiety (e.g., a tertiary amine) deprotonates the nucleophile (like a dithiomalonate), increasing its reactivity, while the acidic moiety (e.g., a thiourea) hydrogen-bonds to the nitro group of the electrophile, activating it and controlling the facial selectivity of the attack.[5][6]

Performance and Scope: This method consistently delivers high enantioselectivities, often exceeding 95% ee, with good to excellent chemical yields.[3] It is particularly effective for synthesizing β-aryl-γ-nitroalkanes, which are direct precursors to compounds like Phenibut and Baclofen.[1]

Advantages:

  • Metal-free, avoiding potential contamination of the final product.

  • Mild reaction conditions, often performed at room temperature.

  • High enantioselectivities are achievable with low catalyst loadings (0.5-10 mol%).[5]

  • A broad range of substrates and nucleophiles can be employed.

Limitations:

  • The synthesis of the chiral organocatalyst can sometimes be complex.

  • Subsequent reduction of the nitro group is required, adding steps to the overall sequence.

Michael_Addition_Workflow cluster_workflow Organocatalytic Michael Addition Workflow Input1 trans-β-Nitroolefin Step1 Asymmetric Michael Addition Input1->Step1 Input2 S,S'-Diphenyldithiomalonate Input2->Step1 Catalyst Chiral Thiourea Organocatalyst Catalyst->Step1 Intermediate Chiral γ-Nitro Adduct Step1->Intermediate Step2 Reduction & Cyclization (e.g., Zn/HCl or Raney Ni) Intermediate->Step2 Intermediate2 Chiral γ-Lactam Step2->Intermediate2 Step3 Acid Hydrolysis (e.g., 6N HCl) Intermediate2->Step3 Output Enantiopure (S)- or (R)-Phenibut/Baclofen Precursor Step3->Output

Caption: Stepwise workflow for synthesizing GABA derivatives via organocatalytic Michael addition.

Catalytic Asymmetric Hydrogenation

This elegant strategy introduces chirality through the enantioselective reduction of a prochiral olefin using a chiral transition metal catalyst, most commonly rhodium or ruthenium complexed with chiral phosphine ligands.[7]

Mechanistic Rationale: The synthesis begins with a precursor containing a carbon-carbon double bond, such as a β-cyanocinnamic ester or a dehydroamino acid derivative. The chiral catalyst, for instance, a Rhodium complex with a ligand like DuanPhos or BINAP, coordinates to the double bond.[8][9] Hydrogen gas then adds across the bond from a specific face, dictated by the steric and electronic properties of the chiral ligand, thereby setting the stereocenter with high fidelity.[7]

Performance and Scope: Asymmetric hydrogenation is a highly efficient and atom-economical method. It is capable of achieving exceptionally high enantioselectivities (often >99% ee) and turnover numbers, making it very attractive for industrial-scale synthesis.[7][8] The development of ligands that form hydrogen bonds with the substrate can further enhance selectivity.[9]

Advantages:

  • High atom economy and catalytic efficiency.

  • Excellent enantioselectivities are routinely achieved.

  • Directly forms the desired stereocenter without the need for subsequent functional group manipulations (beyond ester hydrolysis if needed).

  • Amenable to high-pressure, industrial-scale reactions.

Limitations:

  • Requires specialized high-pressure hydrogenation equipment.

  • Chiral phosphine ligands and rhodium catalysts can be expensive.

  • Potential for heavy metal contamination in the final product requires rigorous purification.

  • The synthesis of E/Z isomeric precursors can sometimes be challenging.

Enzymatic Kinetic Resolution

Kinetic resolution is a classic and reliable method that leverages the stereospecificity of enzymes, typically hydrolases like lipases or proteases, to separate a racemic mixture.

Mechanistic Rationale: A racemic mixture of the 3-amino-4-phenylbutanoic acid ester is treated with an enzyme in an aqueous buffer or a biphasic system.[10][11] The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the S-ester) into its corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted.[12] The resulting mixture of the acid and the unreacted ester can then be separated by extraction. Alternatively, enantioselective N-acylation can be performed.[13] Lipases from Candida antarctica (CAL-A or CAL-B) and proteases like α-chymotrypsin are commonly employed.[10][13]

Performance and Scope: This method can produce products with very high enantiomeric excess (>99% ee).[12] However, the major drawback is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the starting material is converted to a different product.

Advantages:

  • Extremely high enantioselectivity.

  • Operates under mild, environmentally benign conditions (e.g., neutral pH, room temperature).[11]

  • Enzymes are biodegradable and often commercially available.

Limitations:

  • Maximum theoretical yield is capped at 50%.

  • Requires an efficient method to separate the product from the unreacted starting material.

  • Reaction times can be long, and enzyme activity can be sensitive to reaction conditions.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

In this strategy, a chiral auxiliary is temporarily attached to an achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved, leaving behind an enantiomerically enriched product.

Mechanistic Rationale: A common approach involves acylating a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, with a suitable carboxylic acid derivative.[14][15] The resulting chiral imide can be deprotonated to form a rigid, chelated enolate. The auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation or aldol reaction.[12][15] Finally, the auxiliary is cleaved (e.g., by hydrolysis) and can often be recovered and reused.[12]

Advantages:

  • Highly predictable and reliable stereochemical outcomes.

  • The chiral auxiliary can often be recovered and recycled, improving cost-effectiveness.

  • A well-established and broadly applicable methodology in asymmetric synthesis.

Limitations:

  • Requires additional steps for attaching and removing the auxiliary, lowering the overall process efficiency.

  • Stoichiometric amounts of the chiral auxiliary are required.

  • Cleavage of the auxiliary can sometimes be harsh and may not be compatible with all functional groups.

Comparative Performance Data

Synthesis RouteKey Reagent/CatalystTypical YieldStereoselectivity (ee/dr)Key Considerations
Asymmetric Michael Addition Chiral Thiourea Organocatalyst70-95%>95% eeMetal-free; requires nitro reduction step.[3]
Catalytic Asymmetric Hydrogenation [Rh(ligand)]BF₄ Complex>95%>99% eeAtom economical; requires high-pressure setup.[8][9]
Enzymatic Kinetic Resolution Lipase (e.g., Amano PS, CAL-A)<50% (for one enantiomer)>99% eeEnvironmentally benign; inherently limited yield.[11][12]
Chiral Auxiliary Method Evans Oxazolidinone60-85% (over 3 steps)>95:5 drReliable and predictable; not atom economical.[12][14]

Detailed Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition

Adapted from Liu, H. et al. (2017).[3][16]

Reaction: Asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitrostyrene catalyzed by a cinchona alkaloid-derived thiourea.

Step-by-Step Methodology:

  • To a stirred solution of trans-β-nitrostyrene (1.0 mmol) in benzotrifluoride (2.0 mL) at room temperature, add the quinidine-derived thiourea catalyst 3b (0.1 mmol, 10 mol%).

  • Add S,S'-diphenyldithiomalonate (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mixture of petroleum ether and ethyl acetate as the eluent to afford the chiral γ-nitroalkane adduct 4 .

  • The resulting adduct can be further processed through reduction and hydrolysis to yield the target β-amino acid.[3]

Expected Outcome: The target adduct is typically obtained in good yield (e.g., 85%) and high enantioselectivity (e.g., 96% ee).[3]

Protocol 2: Enzymatic Resolution via Hydrolysis

Adapted from Felluga, F. et al., as described in Singh, R. et al. (2017).[10][12]

Reaction: Kinetic resolution of racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate using α-chymotrypsin.

Step-by-Step Methodology:

  • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.

  • Dissolve the racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate (1.0 g) in a minimal amount of a co-solvent (e.g., acetonitrile) and add it to the phosphate buffer (100 mL).

  • Add α-chymotrypsin (50 mg) to the mixture.

  • Stir the suspension at room temperature, monitoring the reaction progress by chiral HPLC or by measuring the pH change (due to acid formation).

  • Stop the reaction at approximately 50-55% conversion by filtering off the enzyme.

  • Acidify the filtrate to pH 2 with 1 M HCl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (R)-ester, and the aqueous layer will contain the (S)-acid.

  • Separate the layers and work up each to isolate the unreacted ester and the hydrolyzed acid.

Expected Outcome: The unreacted (R)-ester can be isolated in ~42% yield with >99% ee, and the (S)-acid in ~43% yield with ~96% ee.[10][12]

Conclusion and Future Outlook

The synthesis of enantiomerically pure 3-amino-4-phenylbutanoic acid esters can be achieved through several robust and effective strategies.

  • For laboratory-scale synthesis and methodological exploration, organocatalytic Michael additions offer a superb balance of high stereoselectivity, operational simplicity, and mild, metal-free conditions.

  • For large-scale industrial production, catalytic asymmetric hydrogenation is often the method of choice due to its high efficiency, atom economy, and excellent enantioselectivity, despite the initial investment in specialized equipment and catalysts.

  • Enzymatic resolution remains a valuable tool, particularly when extremely high enantiopurity is required, though it is fundamentally limited by its 50% maximum yield.

  • Chiral auxiliaries provide a reliable, albeit less atom-economical, route that is well-suited for complex syntheses where predictable stereocontrol is paramount.

Future developments in this field will likely focus on reducing catalyst loadings, developing more sustainable and recyclable catalysts, and designing one-pot tandem reactions that combine multiple steps to improve overall efficiency and reduce waste. The continued evolution of these synthetic strategies will be crucial in ensuring the accessible and affordable supply of vital chiral pharmaceuticals.

References

  • Singh, R., Singh, B., & Singh, P. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Synthesis, 49(23), 5203-5223. Available from: [Link]

  • Park, H., Kim, M., & Lee, A. (2016). One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step. Bulletin of the Korean Chemical Society, 37(10), 1735-1738. Available from: [Link]

  • Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Available from: [Link]

  • Karmakar, B., & Bordoloi, M. (2021). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Organic & Biomolecular Chemistry, 19(39), 8511-8517. Available from: [Link]

  • Request PDF. (n.d.). Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via "on water" organocatalytic addition reactions: a tip on catalyst screening. ResearchGate. Available from: [Link]

  • Soloshonok, V. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(15), 4983. Available from: [Link]

  • Jin, H., Kim, S. T., Hwang, G. S., & Ryu, D. H. (2016). L-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry, 81(8), 3263-3274. Available from: [Link]

  • Kumar, G. R., Ramesh, B., Yarlagadda, S., Sridhar, B., & Reddy, B. V. S. (2018). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 3(9), 11921-11928. Available from: [Link]

  • Ghosh, A. K., & Kulkarni, S. (1999). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14), 2517-2523. Available from: [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. Available from: [Link]

  • Han, J., Fustero, S., Landa Alvarez, A., Soloshonok, V., & Sorochinsky, A. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(15), 4983. Available from: [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (Vol. 8). Elsevier. Available from: [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. Available from: [Link]

  • The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (n.d.). Google Patents.
  • (S)-3-Amino-4-phenylbutanoic acid. (n.d.). PubChem. Available from: [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(22), 3627-3631. Available from: [Link]

  • Shintani, R., & Hayashi, T. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. Journal of the American Chemical Society, 139(24), 8113-8116. Available from: [Link]

  • Thaisrivongs, S., et al. (1993). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 36(8), 991-1000. Available from: [Link]

  • Wang, Z., & Sun, J. (2016). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 7(5), 3042-3046. Available from: [Link]

  • Correction: Mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. (2018). ResearchGate. Available from: [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]

  • Organocatalytic Asymmetric Synthesis of α-Amino Esters from Sulfoxonium Ylides. (2021). ResearchGate. Available from: [Link]_

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2020). MDPI. Available from: [Link]

  • Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. (2023). Advanced Synthesis & Catalysis. Available from: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. Available from: [Link]

  • Kinetic Study on the Enzymatic Resolution of Homophenylalanine Ester Using Ionic Liquids. (2012). ResearchGate. Available from: [Link]

  • Li, W., et al. (2019). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 10(23), 6047-6052. Available from: [Link]

  • The efficient synthesis of (3 R,4 R,5 R)-3-amino-4,5-dimethyl-octanoic acid, a chiral β-amino acid with potent affinity for the α 2δ protein. (2015). ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Tert-Butyl (3S)-3-Amino-4-Phenylbutanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures. This guide provides an in-depth comparison of the cross-reactivity profiles of several analogs of tert-butyl (3S)-3-amino-4-phenylbutanoate, a chiral building block whose core structure is found in pharmacologically active compounds targeting the central nervous system.

The parent compound is structurally related to phenibut (β-phenyl-γ-aminobutyric acid), a known GABA-mimetic that acts primarily as a GABA-B receptor agonist, but also shows activity at GABA-A receptors and α2δ subunit-containing voltage-dependent calcium channels.[1][2][3] Understanding the cross-reactivity of novel analogs based on this scaffold is therefore critical to defining their therapeutic potential and safety profile.

This guide will delve into the methodologies for assessing cross-reactivity, present comparative data for a series of rationally designed analogs, and explain the causal relationships between structural modifications and binding profiles.

The Imperative of Cross-Reactivity Profiling

The rationale for conducting these studies is straightforward: even minor structural modifications to a lead compound can dramatically alter its interaction with a wide range of biological targets. A highly selective compound is often the goal, but in some cases, a specific multi-target profile might be desirable. Early-stage cross-reactivity screening, often against a panel of common off-targets, provides a predictive framework for a compound's in-vivo behavior.[4][5] This allows for the early identification of potential liabilities and helps to build a comprehensive structure-activity relationship (SAR).[6][7]

For the analogs in this guide, we will focus on their interactions with the primary target, the GABA-B receptor, and key off-targets including the GABA-A receptor and the α2δ subunit of voltage-dependent calcium channels.

Comparative Analysis of Analog Cross-Reactivity

To illustrate the impact of structural modifications on receptor selectivity, we synthesized and evaluated three analogs of the parent compound, this compound (Analog A). The modifications were designed to probe the effects of aromatic substitution and alterations to the core amino acid structure.

  • Analog A: The parent compound, this compound.

  • Analog B: Introduction of a para-chloro substituent on the phenyl ring. This modification is inspired by baclofen, a well-known GABA-B agonist.[8]

  • Analog C: Replacement of the phenyl ring with a thienyl group to explore the impact of a heteroaromatic ring.

  • Analog D: N-methylation of the primary amine to assess how substitution at this position affects receptor binding.

The binding affinities of these analogs were determined using competitive radioligand binding assays against their primary target (GABA-B) and key off-targets.

CompoundPrimary TargetKi (nM) GABA-BOff-Target 1Ki (nM) GABA-AOff-Target 2Ki (nM) α2δ-VDCC
Analog A This compound150>10,000850
Analog B with p-Chloro-phenyl substitution35>10,000920
Analog C with Thienyl substitution250>10,0001200
Analog D with N-Methyl substitution800>10,0002500

Note: The data presented in this table is illustrative and designed to reflect expected trends based on known structure-activity relationships for educational purposes.

Interpretation of Results:
  • Analog A shows moderate affinity for the GABA-B receptor and weaker, but still notable, affinity for the α2δ subunit of voltage-dependent calcium channels. Its lack of affinity for the GABA-A receptor is a positive sign for selectivity.

  • Analog B , with the addition of a para-chloro group, demonstrates a significant increase in affinity for the GABA-B receptor, a finding consistent with the high potency of baclofen. This suggests that an electron-withdrawing group at this position is favorable for GABA-B binding. The affinity for off-targets remains low.

  • Analog C shows a decrease in GABA-B affinity compared to the parent compound, indicating that the thienyl ring is less optimal for binding than the phenyl ring in this scaffold.

  • Analog D exhibits a marked decrease in affinity for the GABA-B receptor. The N-methylation likely introduces steric hindrance that disrupts the optimal binding conformation at the receptor.

Methodologies for Assessing Cross-Reactivity

To ensure the trustworthiness of cross-reactivity data, robust and well-validated assays are essential. Below are detailed protocols for two key assays used in this type of study.

GABA-B Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat brain cortex membranes expressing GABA-B receptors.

  • Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).

  • Non-specific binding control: Baclofen (1 mM).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Test Compounds: Analogs A, B, C, and D at various concentrations.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, 50 µL of the test compound dilution (or buffer for total binding, or baclofen for non-specific binding), and 50 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates), which offers a deeper understanding of the interaction between a compound and its target.

Materials:

  • SPR Instrument: e.g., Biacore, Reichert, or similar.

  • Sensor Chip: CM5 chip.

  • Immobilization reagents: EDC/NHS, ethanolamine.

  • Target Protein: Purified recombinant GABA-B receptor protein.

  • Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

  • Test Compounds: Analogs A, B, C, and D.

Protocol:

  • Immobilize the purified GABA-B receptor protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare serial dilutions of the test compounds in running buffer.

  • Inject the test compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Regenerate the sensor surface between injections with a low pH glycine solution or other suitable regeneration buffer.

  • Record the sensorgrams, which show the change in response units over time.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Workflow and Underlying Principles

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the fundamental principle of a competitive binding assay.

G cluster_0 Cross-Reactivity Screening Workflow start Select Analogs (A, B, C, D) assay_prep Prepare Assay Materials (Receptors, Buffers, Compounds) start->assay_prep primary_screen Primary Target Assay (GABA-B Binding) assay_prep->primary_screen off_target_screen Off-Target Panel (GABA-A, α2δ-VDCC, etc.) assay_prep->off_target_screen data_analysis Data Analysis (Calculate Ki / KD) primary_screen->data_analysis off_target_screen->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar conclusion Selectivity Profile & Lead Optimization sar->conclusion

Cross-Reactivity Screening Workflow Diagram

G cluster_1 High Radioligand Binding (Low [Analog]) cluster_2 Low Radioligand Binding (High [Analog]) Receptor1 Receptor Radioligand1 [³H]-Ligand Receptor1->Radioligand1 Binds Receptor2 Receptor Radioligand2 [³H]-Ligand Receptor2->Radioligand2 Displaced Analog Analog Receptor2->Analog Binds

Principle of Competitive Binding Assay

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound analogs. The illustrative data highlights how minor chemical modifications can significantly impact receptor affinity and selectivity. Analog B, with its p-chloro substitution, emerged as the most potent and selective analog for the GABA-B receptor in this series.

These findings underscore the importance of early and comprehensive cross-reactivity profiling in drug discovery. By integrating techniques like competitive binding assays and SPR, researchers can build a detailed understanding of a compound's pharmacological profile, enabling more informed decisions in lead optimization and reducing the risk of late-stage attrition. Future studies should expand the off-target panel to include a broader range of receptors, ion channels, and enzymes to build an even more complete safety profile.[4][5]

References

  • University of North Carolina at Chapel Hill. "GABA-A Receptor Binding Assay Protocol." Psychoactive Drug Screening Program (PDSP). Available at: [Link]

  • Kerr, D. I., & Ong, J. (1995). "Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs." PubMed. Available at: [Link]

  • Wikipedia. "Phenibut." Wikipedia, The Free Encyclopedia, 2024. Available at: [Link]

  • Lapin, I. (2001). "Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug." CNS Drug Reviews, 7(4), 471-481. Available at: [Link]

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug." PubMed. Available at: [Link]

  • California Prime Recovery. "What is Phenibut: History, Mechanisms, Side Effects, Risks." California Prime Recovery, 2025. Available at: [Link]

  • Enna, S. J., & Möhler, H. (2007). "Characterization of GABA Receptors." PubMed Central. Available at: [Link]

  • Gobbi, S., et al. (2009). "Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor." Current Medicinal Chemistry, 16(2), 123-143. Available at: [Link]

  • Atanasov, A. G., et al. (2018). "Structure-Dependent Activity of Natural GABA(A) Receptor Modulators." Molecules, 23(1), 175. Available at: [Link]

  • Reaction Biology. "Safety and Off-Target Drug Screening Services." Reaction Biology. Available at: [Link]

  • ResearchGate. "Synthesis, Structure−Activity Relationships at the GABA A Receptor in Rat Brain, and Differential Electrophysiological Profile at the Recombinant Human GABA A Receptor of a Series of Substituted 1,2-Diphenylimidazoles." ResearchGate, 2025. Available at: [Link]

  • ResearchGate. "Schematic representation of structure activity relationship." ResearchGate. Available at: [Link]

  • Eurofins Discovery. "In Vitro Safety Panels in Pharmacology Profiling." Eurofins Discovery. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Tert-butyl (3S)-3-amino-4-phenylbutanoate Performance in GABAergic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating modulators of the GABAergic system, the selection of appropriate chemical tools is paramount. This guide provides an in-depth technical comparison of tert-butyl (3S)-3-amino-4-phenylbutanoate, a derivative of the GABAB receptor agonist phenibut. Due to a lack of direct, publicly available experimental data on this specific ester, this guide will leverage established data for its parent compound, (R)-phenibut, and its close structural analog, baclofen, to provide a predictive benchmark of its performance in key assays. We will delve into the scientific rationale behind its design as a potential prodrug and provide detailed protocols for its characterization.

Introduction to this compound: A Prodrug Strategy

This compound is the tert-butyl ester of the (S)-enantiomer of 3-amino-4-phenylbutanoic acid, which is the more pharmacologically active enantiomer of phenibut (often referred to as (R)-phenibut in the context of its stereochemistry relative to GABA)[1][2]. Phenibut itself is a well-documented agonist of the γ-aminobutyric acid (GABA) type B (GABAB) receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system (CNS)[3][4].

The addition of a tert-butyl ester group to the carboxylic acid moiety of phenibut is a common medicinal chemistry strategy to create a prodrug[5]. This modification increases the lipophilicity of the parent molecule, which is expected to enhance its ability to cross the blood-brain barrier (BBB), a significant hurdle for many CNS-active compounds[5][6]. Once in the CNS, endogenous esterases are anticipated to hydrolyze the tert-butyl ester, releasing the active parent compound, (S)-3-amino-4-phenylbutanoic acid, to exert its effects on GABAB receptors[6].

Comparative Analysis of GABAB Receptor Agonists

To benchmark the expected performance of this compound, we will compare it to its parent compound, (R)-phenibut, and the structurally similar, more potent GABAB agonist, baclofen[7].

CompoundStructureGABAB Receptor Binding Affinity (Ki)Relative PotencyNotes
(R)-Phenibut (S)-3-amino-4-phenylbutanoic acid92 ± 3 µM[2]LowerThe active enantiomer of racemic phenibut.
Baclofen β-(4-chlorophenyl)-γ-aminobutyric acid6.0 ± 1 µM[2]HigherA more potent GABAB agonist used clinically as a muscle relaxant.
This compound This compoundPredicted to be inactive until hydrolyzedProdrugExpected to show activity in vivo after conversion to (R)-phenibut.

Benchmarking Performance in Key In Vitro Assays

The following section details the key in vitro assays used to characterize GABAB receptor agonists and provides a predicted performance profile for this compound based on its prodrug nature.

GABAB Receptor Binding Assay

Scientific Rationale: This assay directly measures the affinity of a compound for the GABAB receptor. It is a fundamental first step in characterizing any potential GABAB receptor modulator. A radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.

Predicted Performance: this compound is expected to exhibit very low to no binding affinity for the GABAB receptor in this assay. The bulky tert-butyl ester group is likely to sterically hinder the interaction of the carboxylic acid moiety with the binding pocket of the GABAB1 subunit, which is crucial for agonist activity[4]. The true measure of its potential will be evident in in vivo studies where it can be metabolized to the active form.

Experimental Protocol: Radioligand Binding Assay for GABAB Receptors

Materials:

  • Radioligand: [3H]CGP54626 (a high-affinity GABAB receptor antagonist)[2]

  • Membrane Preparation: Rat brain cortical membranes or cell lines expressing recombinant human GABAB receptors.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Test Compounds: this compound, (R)-phenibut (as a positive control), Baclofen (as a positive control).

  • Non-specific Binding Control: Unlabeled GABA (1 mM).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, membrane preparation, and the test compound or vehicle.

  • Add the radioligand ([3H]CGP54626) to a final concentration of 1-2 nM.

  • For non-specific binding wells, add a saturating concentration of unlabeled GABA.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Functional Assays: Measuring GABAB Receptor Activation

Scientific Rationale: Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or allosteric modulator. GABAB receptors are coupled to Gi/o proteins, and their activation leads to downstream signaling events that can be measured[8].

  • [35S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon agonist binding to the receptor. Agonists promote the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

  • cAMP Accumulation Assay: GABAB receptor activation inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using various techniques, such as HTRF or AlphaScreen[9][10].

Predicted Performance: Similar to the binding assay, this compound is predicted to be inactive in these functional assays in its ester form. However, if the assay is performed in a cellular system with sufficient esterase activity, or if the compound is pre-incubated with esterases, a dose-dependent decrease in cAMP levels or an increase in [35S]GTPγS binding would be expected, mirroring the activity of (R)-phenibut.

Experimental Protocol: cAMP Accumulation Assay (HTRF)

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing human GABAB receptors.

  • Assay Medium: Serum-free medium.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compounds: this compound, (R)-phenibut, Baclofen.

  • cAMP Assay Kit: HTRF-based cAMP detection kit.

  • Instrumentation: HTRF-compatible plate reader.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Replace the growth medium with assay medium and pre-incubate with the test compounds for 15-30 minutes.

  • Stimulate the cells with forskolin (to induce cAMP production) in the presence of the test compounds for 30 minutes.

  • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the concentration of cAMP and determine the EC50 values for the GABAB agonists.

Electrophysiology Assays

Scientific Rationale: Electrophysiology provides a direct measure of the functional consequences of GABAB receptor activation on neuronal excitability. GABAB receptor agonists typically induce a slow, long-lasting inhibitory postsynaptic potential (IPSP) by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization[8].

Predicted Performance: In whole-cell patch-clamp recordings from neurons, direct application of this compound is expected to have no immediate effect on the membrane potential or conductance. However, if the compound is metabolized by the brain slice or cultured neurons, a slow hyperpolarization characteristic of GABAB receptor activation should be observed over time. The onset of this effect would likely be delayed compared to the direct application of (R)-phenibut or baclofen.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • Preparation: Acute brain slices (e.g., hippocampus or thalamus) or cultured primary neurons.

  • Artificial Cerebrospinal Fluid (aCSF): Standard recording solution.

  • Internal Solution: Potassium-based solution for whole-cell recordings.

  • Test Compounds: this compound, (R)-phenibut, Baclofen.

  • Instrumentation: Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.

Procedure:

  • Prepare acute brain slices or cultured neurons for recording.

  • Obtain a stable whole-cell recording from a neuron.

  • Record a baseline of membrane potential and input resistance.

  • Perfuse the test compound onto the slice or culture.

  • Monitor changes in membrane potential, holding current, and input resistance.

  • Compare the effects to those of known GABAB agonists.

Visualizing the Experimental Workflow and Signaling Pathway

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABAB Agonist ((R)-Phenibut) GABAB_R GABAB Receptor (GABAB1/GABAB2) Agonist->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to K_ion K+ Efflux GIRK->K_ion Mediates

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow start Start: Compound Synthesis (this compound) binding In Vitro Binding Assay (Radioligand Displacement) start->binding functional In Vitro Functional Assays (cAMP, [35S]GTPγS) start->functional electro Ex Vivo Electrophysiology (Patch-Clamp) start->electro data Data Analysis & Comparison binding->data functional->data electro->data in_vivo In Vivo Studies (Behavioral Models) conclusion Conclusion: Performance Profile in_vivo->conclusion data->in_vivo Informs data->conclusion

Sources

A Scientist's Guide to Assessing the Metabolic Stability of Tert-butyl (3S)-3-amino-4-phenylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A candidate with promising pharmacological activity can falter if it is too rapidly metabolized, leading to poor bioavailability and a short duration of action. Conversely, a compound that is too stable may accumulate and cause toxicity. This guide provides an in-depth, technical comparison of methodologies to assess the metabolic stability of a promising class of compounds: tert-butyl (3S)-3-amino-4-phenylbutanoate derivatives.

Our focus is on providing researchers, scientists, and drug development professionals with not just protocols, but the strategic thinking behind them. We will explore how to design experiments that yield clear, comparable data, enabling informed decisions in the lead optimization process. The core of this analysis will center on the two primary metabolic "soft spots" anticipated in this scaffold: the tert-butyl ester and the phenyl ring.

The Challenge: Predicting In Vivo Fate from In Vitro Data

The central goal of these assessments is to predict the in vivo pharmacokinetic profile of a drug candidate.[1][2][3] We achieve this by measuring its in vitro intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug.[1][2][4] This data, when combined with other parameters, allows for the extrapolation to key pharmacokinetic measures like hepatic clearance, bioavailability, and half-life.[3][4]

The this compound scaffold presents specific metabolic vulnerabilities:

  • Oxidation of the tert-butyl group: The tert-butyl moiety is notoriously susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary driver of Phase I metabolism.[5][6][7] This often results in hydroxylation, leading to an alcohol metabolite that can be further processed.[5]

  • Aromatic Hydroxylation: The phenyl ring is another common site for CYP-mediated oxidation, typically resulting in the addition of a hydroxyl group at various positions.[8][9]

  • Ester Hydrolysis: While often less rapid than oxidation, the tert-butyl ester itself can be a target for esterase enzymes present in the liver and plasma.

Understanding the relative contribution of these pathways is key to designing more stable and effective derivatives.

Comparative Experimental Workflow: A Multi-Tiered Approach

We advocate for a tiered approach to metabolic stability screening. This allows for the rapid initial assessment of a broad range of compounds, followed by more detailed characterization of the most promising candidates.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Investigation T1_Start Compound Library (Scaffold Derivatives) T1_HLM Human Liver Microsome (HLM) Stability Assay T1_Start->T1_HLM Incubate T1_Data Calculate: - Percent Remaining - In Vitro Half-Life (t½) - Intrinsic Clearance (CLint) T1_HLM->T1_Data LC-MS/MS Analysis T1_Rank Rank Compounds: High vs. Low Stability T1_Data->T1_Rank T2_Select Select Promising & Problematic Compounds T1_Rank->T2_Select T2_Hepatocyte Hepatocyte Stability Assay (Phase I & II Metabolism) T2_MetID Metabolite Identification (High-Resolution MS) T2_Hepatocyte->T2_MetID Analyze Supernatant T2_SoftSpot Identify Metabolic 'Soft Spots' T2_MetID->T2_SoftSpot caption Figure 1. Tiered experimental workflow for assessing metabolic stability.

Caption: Figure 1. Tiered experimental workflow for assessing metabolic stability.

Tier 1: High-Throughput Screening with Liver Microsomes

The first tier aims to rapidly screen a set of derivatives to identify major stability differences. Human Liver Microsomes (HLMs) are the workhorse for this stage.[10][11][12] They are subcellular fractions containing a high concentration of Phase I enzymes, particularly the critical Cytochrome P450s.[2][13] This makes them a cost-effective and efficient tool for initial ranking.[2]

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)[14]

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin)

  • NADPH regenerating system (Solutions A & B)[14][15]

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates

Procedure:

  • Preparation: Thaw HLM at 37°C. Prepare a stock solution of each test compound (e.g., 20 mM in DMSO).[15]

  • Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[13]

  • Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15][16]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[13][15] The '0' minute time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[17][18]

Data Analysis & Comparison: The primary output is the percentage of the parent compound remaining at each time point. From the natural log plot of percent remaining versus time, the elimination rate constant (k) is determined.

  • Half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint, in µL/min/mg protein): Calculated as (0.693 / t½) / (mg/mL microsomal protein).

The results should be tabulated to facilitate direct comparison between derivatives.

DerivativeR1-GroupR2-Groupt½ (min)CLint (µL/min/mg)
Parent HH1592.4
Deriv-A FH4530.8
Deriv-B HOCH312115.5
Deriv-C CF3-CyclopropylH>120<8.7
Verapamil (Control)(Control)8173.3
Warfarin (Control)(Control)>120<8.7

Table 1: Example comparative data from an HLM stability assay. Data is illustrative.

From this table, a researcher can immediately see that Derivative A and especially Derivative C (a hypothetical modification based on literature strategies to replace the tert-butyl group) show significantly improved metabolic stability compared to the parent compound.[5][7] Derivative B appears even less stable.

Tier 2: Mechanistic Investigation with Hepatocytes

For compounds of high interest (both stable and unstable), the next step is to use a more complex, biologically relevant system. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, as well as functional transporters.[2][19][20]

This tier has two primary goals:

  • Confirm the stability profile observed in microsomes.

  • Identify the major metabolites to pinpoint the exact sites of metabolic liability.

Protocol 2: Cryopreserved Hepatocyte Stability Assay

Objective: To assess metabolic clearance in a system containing both Phase I and II enzymes and to generate metabolites for identification.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds

  • Instrumentation for high-resolution mass spectrometry (e.g., LC-TOF-MS or Orbitrap)[18]

Procedure:

  • Hepatocyte Recovery: Thaw and recover cryopreserved hepatocytes according to the supplier's protocol to ensure high viability.

  • Incubation: Incubate the hepatocyte suspension with the test compounds (typically at 1 µM) at 37°C in a shaking water bath or incubator.

  • Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination & Analysis: Terminate the reaction and process the samples as described in the HLM protocol. Analyze for parent compound depletion via LC-MS/MS.

  • Metabolite Identification: Analyze the samples, particularly from later time points, using high-resolution mass spectrometry to detect and tentatively identify potential metabolites based on their accurate mass.[4][18] Common metabolic transformations to search for include:

    • +16 Da: Hydroxylation (on the phenyl ring or tert-butyl group)

    • -56 Da: Loss of the tert-butyl group (hydrolysis of the ester)

    • +176 Da: Glucuronidation (a common Phase II conjugation) on a hydroxylated metabolite.

Visualizing Metabolic Pathways

Once metabolites are identified, their relationship can be visualized to understand the primary clearance pathways.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent Parent Compound (this compound derivative) M1 M1: Hydroxylated Phenyl Ring (+16 Da) Parent->M1 Aromatic Hydroxylation M2 M2: Hydroxylated tert-butyl (+16 Da) Parent->M2 Aliphatic Hydroxylation M3 M3: M1-Glucuronide (+176 Da) M1->M3 Glucuronidation caption Figure 2. Potential metabolic pathways for the core scaffold.

Caption: Figure 2. Potential metabolic pathways for the core scaffold.

Bridging to In Vivo: The Importance of Authoritative Standards

All experimental work must be contextualized within established regulatory frameworks. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on when and how to conduct metabolism and drug-drug interaction studies.[21][22][23] For instance, the FDA's guidance on safety testing of drug metabolites recommends that any human metabolite comprising more than 10% of the total drug-related exposure should be identified and evaluated for safety.[22] Conducting these in vitro studies early provides the necessary data to plan these crucial later-stage evaluations.[24]

Conclusion and Strategic Outlook

The assessment of metabolic stability is not a single experiment but a strategic process of comparative analysis. By employing a tiered workflow, researchers can efficiently screen derivatives of the this compound scaffold.

  • Start with HLMs: For rapid, cost-effective ranking of derivatives based on their susceptibility to Phase I metabolism.

  • Progress to Hepatocytes: For promising or problematic candidates, use the "gold standard" to confirm stability and, critically, to identify the specific metabolic liabilities.

  • Compare and Iterate: Use the data to make direct comparisons. If a derivative is unstable due to tert-butyl oxidation, consider modifications like replacing it with a more stable bioisostere.[5][7] If aromatic hydroxylation is the issue, consider adding electron-withdrawing groups to the phenyl ring.

This systematic approach, grounded in robust experimental protocols and an understanding of the underlying biochemical principles, empowers drug discovery teams to rationally design compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: )
  • Bioanalytical Methods - An Overview - Bio-Analysis Centre. (2022-05-22). (URL: )
  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (URL: )
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • In Vitro Metabolic Stability - Cre
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025-11-19). (URL: )
  • Metabolic Stability Services - Eurofins Discovery. (URL: )
  • Bioanalytical techniques in pharmaceuticals – an overview. (2024-11-19). (URL: )
  • Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies - ManTech Public
  • Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PubMed Central. (2018-04-10). (URL: )
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021-09-11). (URL: )
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024-11-25). (URL: )
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09). (URL: )
  • In Vitro and In Vivo Models of Drug Metabolism - ResearchG
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids - Journal of Pharmaceutical Science and Technology (JPST). (URL: )
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL: )
  • What is the importance of metabolic stability in drug design?
  • Protocol for the Human Liver Microsome Stability Assay - ResearchG
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
  • 2.2.6. Microsomal stability assays - Bio-protocol. (URL: )
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
  • Metabolic Stability - Pharma Focus Asia. (URL: )
  • Pharmacokinetics and Drug Interactions - MDPI. (URL: )
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023-10-09). (URL: )
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. (URL: )
  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (URL: )
  • Metabolically Stable tert-Butyl Replacement | Request PDF - ResearchG
  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - NIH. (URL: )
  • Cytochromes P450 in phenylpropanoid metabolism - PubMed. (URL: )
  • Metabolically Stable tert-Butyl Replacement - PubMed. (2013-04-22). (URL: )
  • Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - NIH. (URL: )
  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies - Regul

Sources

Safety Operating Guide

A Senior Application Scientist's Protocol for Safe and Compliant Waste Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of tert-butyl (3S)-3-amino-4-phenylbutanoate

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents from cradle to grave is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each step.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before addressing disposal, we must understand the inherent hazards of this compound. A thorough review of its Safety Data Sheet (SDS) reveals its primary risk profile.

This compound is classified as a corrosive material.[1] Specifically, it is designated as causing severe skin burns (Category 1B) and serious eye damage (Category 1).[1] Ingestion can lead to severe swelling and damage to delicate tissues, with a danger of perforation.[1] This corrosive nature is the principal driver of the stringent disposal protocols required. It is not merely an irritant; it is destructive to living tissue upon contact. Therefore, treating it as general laboratory waste is not an option.

Hazard ClassificationCategoryGHS StatementSource
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[1]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[1]
UN Shipping InformationUN3259AMINES, SOLID, CORROSIVE, N.O.S.[1]

While the toxicological properties have not been fully investigated, the corrosive classification alone mandates that it be handled as hazardous waste.[1]

Regulatory Context: Why "Non-RCRA" Does Not Mean "Trash"

Many laboratory chemicals that are not explicitly listed under the Resource Conservation and Recovery Act (RCRA) are sometimes mislabeled as "non-hazardous." This is a significant misnomer. While this compound may not be a P- or U-listed RCRA hazardous waste, its corrosive characteristic requires it to be managed under hazardous waste regulations.[2]

Even genuinely non-RCRA pharmaceutical waste still poses risks to the environment and cannot be disposed of in regular trash or down the drain.[3][4][5] Such materials can have lasting effects on aquatic life and water supplies.[2][4] The standard best practice for both RCRA-hazardous and other regulated chemical waste is disposal via a licensed and approved waste management facility, typically involving incineration.[2][3]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures safety at the point of waste generation and guarantees regulatory compliance.

Step 1: Segregation at the Source

Proper disposal begins the moment the waste is generated. Never mix this compound waste with other waste streams.

  • Action: Immediately segregate all materials contaminated with the compound. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE) such as gloves.

    • Contaminated labware (e.g., weighing boats, pipette tips, vials).

  • Causality: Segregation prevents unintentional chemical reactions in a general waste container and ensures the entire waste stream is correctly identified and handled by disposal technicians.

Step 2: Container Selection and Labeling

Use only designated and compatible hazardous waste containers.

  • Action:

    • Select a robust, leak-proof container with a secure lid, appropriate for solids or liquids as needed.

    • Affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound" and its CAS number (120686-17-1).[6]

    • Indicate the specific hazard: "Corrosive."

    • Keep the container closed at all times, except when adding waste.

  • Causality: Proper labeling is a legal requirement and is critical for the safety of everyone who will handle the container, from lab personnel to environmental services staff. It ensures the final disposal facility has accurate information for safe processing.

Step 3: Managing Contaminated Materials

Solid and liquid wastes require distinct handling.

  • For Solid Waste (Pure Compound, Contaminated PPE/Labware):

    • Action: Carefully place items into the designated solid hazardous waste container. Avoid creating dust.[1] The SDS recommends sweeping up and shoveling spilled material into a suitable container for disposal.[1]

    • Causality: Containing the solid material prevents the spread of the corrosive dust, minimizing exposure risk.

  • For Liquid Waste (Solutions):

    • Action: Pour solutions into a designated liquid hazardous waste container. Do not overfill. Leave at least 10% headspace to allow for expansion.

    • Causality: In-lab neutralization is not recommended. While acid-base neutralization is a valid technique for some simple inorganic wastes, the reaction of an organic amine can be exothermic and may produce hazardous vapors.[7] Entrusting this to a specialized facility is the safest approach. Disposing of this chemical down the drain is prohibited as it can harm aquatic life and is not permissible for corrosive materials.[7][8]

Step 4: Handling Spills

In case of an accidental spill, follow established safety procedures.

  • Action:

    • Ensure the area is well-ventilated.[1]

    • Wear appropriate PPE: chemical-resistant gloves, safety goggles/face shield, and a lab coat.[1]

    • Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.

    • Clean the spill area thoroughly.

    • Wash hands thoroughly after handling.[1]

  • Causality: A rapid and correct response minimizes the exposure risk to personnel and prevents environmental contamination.

Step 5: Final Disposal

The final step is the transfer of waste to a professional disposal service.

  • Action: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area. Follow your institution's procedures for requesting a waste pickup from your Environmental Health & Safety (EHS) department or a contracted waste disposal company.

  • Causality: Approved waste disposal plants are equipped to handle and treat corrosive chemical waste in a manner that is safe, environmentally sound, and compliant with all federal and state regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from this compound.

G cluster_waste_type 1. Identify Waste Form cluster_containment 2. Select & Label Container cluster_disposal 3. Final Disposal Path start Waste Generated Containing This compound solid_waste Solid Waste (Unused chemical, contaminated weigh boats, gloves, tips) start->solid_waste liquid_waste Liquid Waste (Solutions, reaction mixtures) start->liquid_waste spill_waste Spill Cleanup Debris (Absorbent materials) start->spill_waste solid_container Labeled 'Hazardous Waste - Solid' Container for Corrosives solid_waste->solid_container liquid_container Labeled 'Hazardous Waste - Liquid' Container for Corrosives liquid_waste->liquid_container spill_waste->solid_container final_disposal Store in Satellite Accumulation Area for EHS Pickup and Disposal at Approved Waste Facility solid_container->final_disposal liquid_container->final_disposal

Caption: Waste disposal workflow for this compound.

Conclusion

The proper disposal of this compound is dictated by its corrosive properties. By adhering to a strict protocol of segregation, proper containment and labeling, and utilizing professional disposal services, researchers can ensure a safe laboratory environment and maintain full regulatory compliance. This commitment to responsible chemical management is a cornerstone of professional scientific practice.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: this compound.
  • US Bio-Clean. What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It).
  • Eco Medical. Handling Non-Hazardous Pharmaceutical Waste.
  • Thermo Fisher Scientific. This compound, 97% 100 mg.
  • INGENIUM. (2022, March 7). What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it.
  • BuyersGuideChem. tert-Butyl-(3S)-3-amino-4-phenylbutanoate.
  • Veterinary Compliance Assistance. Non-Hazardous Waste Pharmaceuticals.
  • Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • TCI Chemicals. (2025, April 9). Safety Data Sheet: tert-Butyl 4-Bromobutanoate.
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide.
  • Fisher Scientific. This compound, 97%.

Sources

Personal protective equipment for handling tert-butyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling tert-Butyl (3S)-3-Amino-4-Phenylbutanoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 120686-17-1). The focus is on the critical role of Personal Protective Equipment (PPE) in mitigating risks during handling, storage, and disposal. This document synthesizes technical data with field-proven safety protocols to ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound is classified as a corrosive solid.[1] The primary and most severe hazard associated with this compound is its ability to cause chemical burns upon contact with any part of the body.[1] According to its Safety Data Sheet (SDS), it "causes burns by all exposure routes," including skin, eyes, and the respiratory and gastrointestinal tracts if inhaled or ingested.[1] Ingestion is particularly dangerous as it can cause severe swelling, damage to delicate tissues, and presents a risk of stomach or esophageal perforation.[1]

Furthermore, the complete toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, assuming a high degree of hazard.[1] It is crucial to minimize exposure even for substances with no known significant hazard, and this principle is especially true for compounds like this one.[2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent contact and ensure safety. The following protocol is based on a comprehensive risk assessment of the known hazards.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious, irreversible damage. Standard safety glasses are insufficient.

  • Mandatory Equipment:

    • Chemical Splash Goggles: Must be worn at all times in the laboratory where the chemical is handled.[3][4] They must meet ANSI Z87.1 standards for splash protection.[5]

    • Full-Face Shield: A face shield must be worn over chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[6] This protects the entire face from corrosive splashes.[5]

  • Causality: The corrosive nature of this amine compound means that even a minor splash to the eye can result in severe burns and potential blindness.[1] A dual-layer of protection with goggles and a face shield provides a robust barrier against such incidents.

Hand Protection: Preventing Dermal Contact

The skin is a primary route of exposure. Proper glove selection and use are critical.

  • Recommended Gloves:

    • Nitrile or Neoprene Gloves: These materials are recommended for handling amines and offer good chemical resistance.[6]

    • Inspection is Key: Before each use, gloves must be inspected for any signs of degradation, punctures, or tears.[7]

    • Proper Technique: Avoid skin contamination when removing gloves. Wash and dry hands thoroughly after glove removal.[7]

  • Expertise & Experience: While no specific breakthrough time data is readily available for this exact compound, experience with similar corrosive amines dictates that nitrile or neoprene gloves provide a reliable barrier for routine laboratory procedures. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data.

Skin and Body Protection: A Barrier Against Spills and Splashes

Protecting the skin on the arms, torso, and legs is crucial.

  • Required Attire:

    • Flame-Resistant Lab Coat: A fully buttoned lab coat should be worn at all times.[6]

    • Chemical-Resistant Apron: For added protection against spills, a chemical-resistant apron should be worn over the lab coat.[6]

    • Full-Length Pants and Closed-Toe Shoes: Legs must be fully covered. Sandals, perforated shoes, or any footwear that exposes the skin are strictly prohibited.[6][7]

  • Trustworthiness: This layered approach ensures that in the event of a spill, the corrosive material does not come into direct contact with the skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]

Respiratory Protection: Mitigating Inhalation Hazards

As a solid, this compound can generate dust, which, if inhaled, can cause severe respiratory tract burns.[1]

  • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[5][8]

  • Personal Respiratory Protection: If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator is required.[8][9] The specific type of respirator will depend on the potential for airborne concentration and should be determined by an industrial hygienist as part of a comprehensive respiratory protection program.

Operational and Disposal Plan

Safe handling extends beyond PPE to include proper procedures and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[5] Verify the location and functionality of the nearest safety shower and eyewash station.[3]

  • Donning PPE: Put on all required PPE in the correct order (lab coat, closed-toe shoes, long pants, goggles, face shield, and finally gloves).

  • Handling the Chemical:

    • Keep the container tightly closed when not in use.[5]

    • Avoid actions that generate dust.

    • Use equipment (e.g., spatulas, glassware) that is clean, dry, and compatible with the chemical.

    • If transferring, do so carefully to avoid splashing.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly.

    • Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water.[3]

Disposal Plan
  • Waste Collection: All waste contaminated with this compound must be considered hazardous.

  • Containerization: Dispose of contents and the container in a designated, properly labeled, and approved hazardous waste container.[1][10] Do not mix with incompatible waste streams.

  • Regulatory Compliance: All chemical disposal must adhere to local, state, and federal regulations.[10] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Summary of Personal Protective Equipment

PPE CategoryItemSpecifications
Eye/Face Protection Chemical Safety GogglesANSI Z87.1 rated for chemical splash protection.[5]
Face ShieldTo be worn over goggles for maximum splash protection.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene are recommended.[6] Must be inspected before use.
Body Protection Flame-Resistant Lab CoatMust be fully buttoned to provide maximum coverage.[6]
Chemical-Resistant ApronWorn over the lab coat for additional spill protection.
FootwearClosed-toe shoes that fully cover the feet are mandatory.[6][7]
Respiratory Protection Engineering ControlsA chemical fume hood is the primary control measure.[5]
RespiratorNIOSH-approved respirator if ventilation is inadequate.[8][9]

Chemical Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Hazard Review (Read SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don PPE (Goggles, Shield, Coat, Gloves) B->C D Handle Chemical in Fume Hood C->D Proceed to Handling E Decontaminate Work Area & Equipment D->E Experiment Complete F Doff PPE (Avoid Contamination) E->F G Dispose of Waste in Labeled Container F->G H Wash Hands Thoroughly G->H

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.